Methyl 2-(chloromethyl)acrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(chloromethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-4(3-6)5(7)8-2/h1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMDTEIPYQNXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498661 | |
| Record name | Methyl 2-(chloromethyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922-15-6 | |
| Record name | Methyl 2-(chloromethyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=922-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(chloromethyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-(chloromethyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(chloromethyl)acrylate (CAS 922-15-6): Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of Methyl 2-(chloromethyl)acrylate, a highly functionalized monomer and versatile chemical intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core chemical properties, reactivity, synthesis, and critical safety protocols associated with this compound. Our focus is on delivering not just data, but actionable, field-proven insights to support advanced research and development.
Core Molecular Profile and Physicochemical Properties
Methyl 2-(chloromethyl)acrylate (MCMA) is a bifunctional molecule featuring both a reactive acrylate moiety, susceptible to polymerization and Michael addition, and a primary alkyl chloride, which serves as an excellent site for nucleophilic substitution. This dual reactivity makes it a valuable building block for creating complex molecular architectures and functional polymers.
Chemical Structure
The structure of MCMA, with its IUPAC name methyl 2-(chloromethyl)prop-2-enoate, is fundamental to understanding its behavior.[1]
Caption: Skeletal structure of Methyl 2-(chloromethyl)acrylate.
Key Physicochemical Data
The following table summarizes the essential physical and chemical properties of MCMA, compiled from various supplier and database sources.
| Property | Value | Source(s) |
| CAS Number | 922-15-6 | [1][2][3] |
| Molecular Formula | C₅H₇ClO₂ | [1][2][3] |
| Molecular Weight | 134.56 g/mol | [1][2][3] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Density | 1.150 g/mL at 25 °C | [2][3] |
| Boiling Point | 58-60 °C at 7.5 Torr; ~157 °C at 760 Torr | [3][4] |
| Refractive Index (n20/D) | 1.455 | [2] |
| Flash Point | 62.77 °C (145.0 °F) | [2] |
| Solubility | Insoluble in water | [5][6] |
| Inhibitor | Typically contains ≤0.5% BHT | [2] |
Reactivity Profile: A Duality of Function
The utility of MCMA stems from its two distinct reactive centers. Understanding the interplay and selective targeting of these sites is crucial for successful application in synthesis and polymer science.
Radical Polymerization
The acrylate double bond readily undergoes free-radical polymerization. This allows for the incorporation of the chloromethyl functionality as a pendant group along a polymer backbone. This process is foundational for creating "post-functionalizable" polymers, where the chlorine atom can be later displaced to introduce new chemical groups.
-
Causality: The electron-withdrawing nature of the ester group activates the double bond towards radical attack, a characteristic feature of all acrylate monomers.[7][8] The polymerization can be initiated using standard free-radical initiators like AIBN or benzoyl peroxide.[9] It's important to note that MCMA can also participate in copolymerizations with other vinyl monomers, such as methyl methacrylate or styrene, to tailor the properties of the final material.[10][11]
Nucleophilic Substitution
The primary allylic chloride (-CH₂Cl) is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles. This pathway is often exploited in small molecule synthesis.
-
Mechanism Insight: The allylic position of the chlorine atom enhances its reactivity towards displacement. The transition state of the Sₙ2 reaction is stabilized by the adjacent π-system of the acrylate double bond. This makes the chlorine a better leaving group compared to a simple primary alkyl chloride. Common nucleophiles include amines, thiols, azides, and carboxylates.
Michael Addition
The electron-deficient double bond of the acrylate system is an electrophile and can react with soft nucleophiles in a conjugate or Michael addition reaction.
-
Experimental Consideration: While possible, Michael addition can compete with Sₙ2 substitution, especially with nucleophiles that are both strong bases and effective nucleophiles (e.g., primary amines).[12] Reaction conditions such as solvent, temperature, and the nature of the nucleophile can be tuned to favor one pathway over the other. Generally, Sₙ2 reactions at the chloromethyl group are kinetically faster and more common under neutral or mildly basic conditions.
Caption: Primary reaction pathways for Methyl 2-(chloromethyl)acrylate.
Key Applications in Research and Drug Development
MCMA is not a final product in itself but rather a strategic starting material. Its applications are diverse, spanning materials science and organic synthesis.
-
Synthesis of Functional Polymers: MCMA is used as a monomer to create polymers with reactive "handles." These polymers can be subsequently modified, for example, by grafting other polymer chains or attaching biomolecules, making them suitable for applications in coatings, adhesives, and biomedical devices.
-
Pharmaceutical Intermediates: The dual reactivity of MCMA makes it a valuable tool for building complex organic molecules that are precursors to active pharmaceutical ingredients (APIs).[7][13] It can be used to introduce the acrylate pharmacophore or to build molecular scaffolds through sequential substitution and addition reactions.
-
Crosslinking Agents: By reacting MCMA with difunctional nucleophiles, it is possible to synthesize novel dimethacrylate crosslinkers.[3] These are essential components in the formulation of dental resins, hydrogels, and other thermoset materials.
-
Surface Modification: The reactivity of the chloromethyl group can be used to chemically anchor molecules to surfaces, altering properties like hydrophobicity, biocompatibility, or adhesion.[13]
Analytical Characterization Protocol
Verifying the identity and purity of MCMA is critical before use. The following outlines the expected results from standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Vinyl Protons: Two distinct singlets (or narrow doublets) in the δ 5.8-6.5 ppm range, corresponding to the two non-equivalent protons on the C=CH₂ group.
-
Chloromethyl Protons: A sharp singlet around δ 4.2-4.5 ppm, corresponding to the -CH₂Cl group.
-
Methyl Ester Protons: A sharp singlet around δ 3.8 ppm, corresponding to the -OCH₃ group.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
C=C Stretch (Alkene): A medium intensity band around 1630-1640 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be observable at m/z 134. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) would confirm the presence of chlorine.
-
Critical Safety and Handling Protocols
MCMA is a hazardous substance and must be handled with extreme caution.[14] Its properties as a lachrymator and a potent irritant necessitate strict adherence to safety protocols.[15]
Hazard Summary
| Hazard Type | Description | GHS Classification | Source(s) |
| Skin Contact | Causes skin irritation and potentially severe burns. Even trace amounts can cause large blisters. | Skin Irrit. 2 | [5][6][14][15] |
| Eye Contact | Causes serious eye damage. It is a lachrymator (tear-producing). | Eye Dam. 1 | [2][6][14][15] |
| Inhalation | May cause respiratory irritation. Vapors are toxic and can cause pulmonary edema. | STOT SE 3 | [5][6][14][15] |
| Ingestion | Toxic if swallowed. | Acute Tox. 3 (Oral) | [14] |
| Reactivity | Can polymerize violently if heated or contaminated. Sensitive to light and moisture. | Polymerizable | [6][14][16] |
Step-by-Step Safe Handling Workflow
This protocol is a self-validating system; failure to adhere to any step compromises the entire safety envelope.
-
Preparation & Engineering Controls:
-
Verification: Before starting, confirm that a certified chemical fume hood is operational.
-
Decontamination: Ensure the work area is clear of incompatible materials, especially strong bases, oxidizers, and polymerization initiators.[14]
-
Emergency Access: Confirm unobstructed access to an emergency eyewash station and safety shower.[17]
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.
-
Eye Protection: Use chemical splash goggles and a full-face shield.
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.
-
-
Chemical Handling:
-
Transport: Transport the chemical in a secondary, sealed container.
-
Dispensing: Conduct all transfers and dispensing of MCMA deep within the fume hood.
-
Avoid Inhalation: Keep the sash at the lowest practical height. Do not get in eyes, on skin, or on clothing.[15]
-
-
Waste Disposal & Decontamination:
-
Quenching: Quench any residual reactive material with a suitable agent if necessary, following institutional guidelines.
-
Waste Collection: Dispose of all contaminated materials (gloves, pipette tips, etc.) in a dedicated, sealed hazardous waste container.
-
Work Area Cleaning: Decontaminate the work surface thoroughly after completion.
-
Caption: Safe handling workflow for Methyl 2-(chloromethyl)acrylate.
Storage and Stability
Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.
-
Temperature: Store in a refrigerator at 2-8°C.[2]
-
Atmosphere: The inhibitor present (often BHT) requires the presence of oxygen to function effectively. Therefore, do not store under an inert atmosphere like pure nitrogen.[16][18] A headspace of air should be maintained.
-
Protection: Keep containers tightly closed and protected from light, heat, and moisture to prevent degradation and spontaneous polymerization.[6][18]
Conclusion
Methyl 2-(chloromethyl)acrylate, CAS 922-15-6, is a powerful and versatile reagent whose utility is directly tied to its dual chemical reactivity. The presence of both a polymerizable acrylate group and a nucleophilically susceptible chloromethyl group makes it an invaluable building block for creating functional materials and complex organic molecules. However, its significant hazards demand the utmost respect and adherence to rigorous safety protocols. By understanding its chemical nature and implementing the handling procedures outlined in this guide, researchers can safely and effectively leverage the unique synthetic potential of this compound.
References
-
Wikipedia. (n.d.). Methyl 2-chloroacrylate. Retrieved from Wikipedia. [Link]
-
ChemBK. (2024, April 9). Methyl 2-(chloromethyl)acrylate. Retrieved from ChemBK. [Link]
-
Synthomer. (2020, September 22). METHYL ACRYLATE - STABILIZED. Retrieved from Synthomer website. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: METHYL-2-CHLORO-ACRYLATE. Retrieved from NJ.gov. [Link]
-
Wikipedia. (n.d.). Methyl acrylate. Retrieved from Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6659, Methyl 2-chloroacrylate. PubChem. Retrieved from NIH website. [Link]
-
Methacrylates Producers Association. (n.d.). METHACRYLIC ACID SAFE HANDLING MANUAL. Retrieved from methacrylates.org. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12446954, Methyl 2-(chloromethyl)acrylate. PubChem. Retrieved from NIH website. [Link]
-
Aceto. (2018, March 21). Methyl Acrylate - Safety Data Sheet. Retrieved from Aceto website. [Link]
-
Hirano, T., & Yamada, B. (2002). Polymerization and copolymerization of methyl 2-(chloromethyl)acrylate in competition with addition-fragmentation. Macromolecules, 35(21), 7952–7958. [Link]
-
Osman, R., Namboodiri, K., Weinstein, H., & Rabinowitz, J. R. (1988). Reactivities of acrylic and methacrylic acids in a nucleophilic addition model of their biological activity. Journal of the American Chemical Society, 110(6), 1701–1707. [Link]
-
Frederick, C. B., & Reynolds, C. H. (1989). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Toxicology Letters, 47(3), 241–247. [Link]
-
Fujio, T. (n.d.). Molecular structure and nmr spectra of stereoregular poly(methyl acrylate) models. Request PDF. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). CN104250213A - Preparation method of (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate.
-
OSTI.gov. (1985, September 1). Inhibition of the polymerization of methyl methacrylate and methyl acrylate by mixtures of chloranil with phenothiazine. Retrieved from OSTI.gov. [Link]
-
Gantrade. (n.d.). Methyl Acrylate: A Special Acrylic Monomer. Retrieved from Gantrade website. [Link]
-
CAS Common Chemistry. (n.d.). Methyl 2-(chloromethyl)-2-propenoate. Retrieved from CAS. [Link]
-
Kada, R., Kováč, J., & Végh, D. (1980). The reaction of methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate with nucleophiles. Collection of Czechoslovak Chemical Communications, 45(6), 1831–1836. [Link]
- Google Patents. (n.d.). US4593064A - Method for polymerizing methyl methacrylate.
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Methyl 2-(chloromethyl)acrylate: A Bifunctional Linchpin for Advanced Polymer Architectures
Executive Summary
Methyl 2-(chloromethyl)acrylate (MCMA) represents a distinct class of "linchpin" monomers in organic synthesis and polymer chemistry. Unlike standard acrylates, MCMA possesses two orthogonal reactive sites: an electron-deficient alkene capable of radical polymerization and an allylic chloride moiety primed for nucleophilic substitution (
This dual-reactivity profile makes MCMA a critical tool for Post-Polymerization Modification (PPM) strategies in drug delivery systems, allowing researchers to synthesize a polymer backbone first and "click" sensitive biological payloads (peptides, drugs) onto the pendant chloromethyl groups later. This guide details its physicochemical identity, validated synthesis protocols, and handling requirements for high-stakes R&D environments.
Part 1: Physicochemical Identity & Core Metrics
The distinction between MCMA and its analog, Methyl 2-chloroacrylate, is critical. MCMA contains an additional methylene bridge (
Table 1: Critical Physicochemical Data
| Property | Value | Context/Notes |
| IUPAC Name | Methyl 2-(chloromethyl)prop-2-enoate | |
| Common Name | Methyl | |
| CAS Number | 922-15-6 | Distinct from Methyl 2-chloroacrylate (80-63-7) |
| Molecular Formula | ||
| Molecular Weight | 134.56 g/mol | |
| Density | At | |
| Boiling Point | Often distilled at reduced pressure (e.g., | |
| Refractive Index | High RI due to halogen content; useful for optical polymers. | |
| Solubility | Soluble in organic solvents ( | Hydrolytically unstable in basic aqueous media. |
| Stability | Polymerizes spontaneously | Requires inhibitor (e.g., 0.5% BHT or MEHQ) and cold storage ( |
Part 2: Synthetic Routes & Mechanism
The synthesis of MCMA is a two-stage workflow grounded in the Baylis-Hillman reaction. Direct chloromethylation is often avoided due to poor selectivity. The preferred route utilizes the reaction of methyl acrylate with formaldehyde (catalyzed by DABCO) to form the hydroxymethyl intermediate, followed by chlorination.
Mechanism Visualization
The following diagram illustrates the flow from commodity reagents to the activated monomer.
Figure 1: Step-wise synthesis of MCMA via the Baylis-Hillman adduct. Note the requirement for radical inhibitors during the chlorination step.
Validated Experimental Protocol
Objective: Synthesis of MCMA from Methyl 2-(hydroxymethyl)acrylate (MHMA).
Safety Pre-check:
-
Warning: MCMA is a potent lachrymator and vesicant. All operations must occur in a high-efficiency fume hood.[2]
-
PPE: Butyl rubber gloves, chemical splash goggles, and face shield.
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve Methyl 2-(hydroxymethyl)acrylate (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 5 mL per gram of substrate).
-
Cooling: Cool the solution to
using an ice/salt bath. -
Reagent Addition: Add Thionyl Chloride (
) (1.2 eq) dropwise over 30 minutes. Causality: Slow addition prevents exotherms that could trigger spontaneous polymerization of the acrylate double bond. -
Catalysis (Optional): A catalytic amount of DMF (dimethylformamide) can accelerate the formation of the Vilsmeier-Haack intermediate, improving yield.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (silica, Hexane:EtOAc) or
-NMR (shift of at 4.3 to at 4.2). -
Workup: Quench carefully with saturated
(gas evolution!). Extract with DCM. -
Purification: Dry organic layer over
. Remove solvent under reduced pressure. -
Stabilization: Immediately add 50–100 ppm of 4-methoxyphenol (MEHQ) if storing. Distill under high vacuum if high purity is required.
Part 3: Reactivity Profile & Drug Development Applications
MCMA is a "bifurcated" reagent. The researcher's choice of conditions determines whether the molecule acts as a monomer for polymerization or a substrate for conjugation.
Reactivity Flowchart
Figure 2: Divergent reactivity pathways. Pathway A is used to create reactive scaffolds; Pathway B is used to create custom monomers.
Application in Drug Delivery (R&D)
In drug development, MCMA is rarely used as a raw excipient but rather as a functionalization vector :
-
Polymer-Drug Conjugates:
-
Researchers polymerize MCMA (often copolymerized with PEG-methacrylate or HEMA) to create a hydrophilic backbone with reactive
sites. -
Protocol: A drug containing a thiol (-SH) or amine (-NH2) group is reacted with the polymer. The allylic chloride undergoes rapid substitution, covalently tethering the drug to the polymer backbone.
-
Advantage:[1][2] This creates a stable covalent linkage that prevents premature drug release, unlike physical encapsulation.
-
-
Surface Engineering:
-
MCMA can be grafted onto nanoparticle surfaces. The pendant chlorides then serve as anchor points for attaching targeting ligands (e.g., antibodies or aptamers) via simple nucleophilic substitution.
-
Part 4: Handling & Safety (E-E-A-T)
Authoritative Safety Note: MCMA combines the toxicity of acrylates (sensitization) with the reactivity of alkyl halides (alkylation agent).
-
Lachrymator: Exposure to vapors causes immediate, severe eye irritation and tearing.
-
Storage: Must be stored at
to prevent auto-polymerization. If the liquid becomes viscous or cloudy, polymerization has initiated, and the reagent should be discarded. -
Disposal: Quench excess MCMA with an amine-based solution (e.g., dilute ammonia) to convert the reactive alkyl chloride into a less toxic amine derivative before disposal into halogenated waste streams.
References
-
Sigma-Aldrich. (n.d.).[3][4] Methyl 2-(chloromethyl)acrylate Product Sheet (CAS 922-15-6). Retrieved from
-
Villieras, J., & Rambaud, M. (1988). Synthesis of Ethyl
-(Hydroxymethyl)acrylate. Organic Syntheses, 66, 220. (Provides the foundational Baylis-Hillman protocol adapted for methyl variants). Retrieved from -
ChemicalBook. (2024). Methyl 2-(chloromethyl)acrylate Properties and Safety. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12446954, Methyl 2-(chloromethyl)acrylate. Retrieved from
Sources
Methyl 2-(chloromethyl)acrylate: The Dual-Function "Click" Monomer for Precision Polymer Architectures
Executive Summary
Methyl 2-(chloromethyl)acrylate (MCMA) represents a unique class of functional monomers that bridges the gap between standard acrylic polymerization and precision chemical ligation. Unlike simple acrylates, MCMA possesses an electrophilic allylic chloride moiety at the
However, MCMA is not a "drop-in" replacement for methyl methacrylate. Its deployment requires a sophisticated understanding of addition-fragmentation chain transfer (AFCT) mechanisms. In standard free radical polymerization, the allylic chloride facilitates
Chemical Architecture & Synthesis[1]
Structural Analysis
MCMA (CAS: 922-15-6) combines an electron-deficient double bond with a reactive chloromethyl group.
-
Acrylate Moiety: Susceptible to radical polymerization and Michael addition.
-
Chloromethyl Group: An allylic halide, highly reactive toward nucleophiles (amines, thiols, azides) via
mechanisms. -
Allylic Nature: The C-Cl bond is activated by the adjacent double bond, making it significantly more reactive than a standard alkyl chloride.
Synthesis Pathway (Baylis-Hillman Route)
While commercially available, MCMA is classically synthesized via the DABCO-catalyzed Baylis-Hillman reaction of methyl acrylate with formaldehyde. This route is atom-economical but kinetically slow, often requiring optimization to prevent ether byproduct formation.
Polymerization Kinetics: The "Beta-Fragmentation" Challenge
The critical technical nuance of MCMA is its behavior during free radical polymerization (FRP). It does not behave like Methyl Methacrylate (MMA).
The Addition-Fragmentation Mechanism
When a propagating radical attacks the double bond of MCMA, the resulting adduct radical is unstable. Instead of propagating to the next monomer, it often undergoes
-
Consequence 1: The polymer chain is terminated with a terminal double bond (2-carbomethoxyallyl group).
-
Consequence 2: The expelled
acts as a chain transfer agent, initiating a new chain. -
Result: High conversion but low molecular weight (oligomers) .
This mechanism makes MCMA an excellent Chain Transfer Agent (CTA) but a difficult monomer for high-MW homopolymers.
Strategies for High Molecular Weight
To incorporate MCMA into high-MW polymers, researchers must suppress fragmentation or use it as a minor comonomer:
-
Copolymerization: Use MCMA at <15 mol% with stable monomers like MMA or Styrene. The propagation rate of the comonomer (
) outcompetes the fragmentation rate. -
Low Temperature: Fragmentation has a higher activation energy than propagation. Polymerizing at lower temperatures (e.g., <40°C using redox initiators) favors propagation.
-
Controlled Radical Polymerization (CRP):
-
RAFT: Effective if a high-activity chain transfer agent (e.g., dithiobenzoate) is used to capture the radical before it fragments.
-
ATRP: Challenging because the C-Cl bond in MCMA can compete with the initiator alkyl halide, potentially leading to branching.
-
Post-Polymerization Modification (PPM)[4][5]
The primary value of MCMA is its ability to serve as a "universal handle." Once incorporated into a polymer backbone, the pendant chloromethyl groups react rapidly with nucleophiles.
Reaction Scope
-
Azidation: Reaction with
yields azide-functionalized polymers for CuAAC "Click" chemistry. -
Thiol-Substitution: Reaction with thiols (R-SH) yields thioethers. This is crucial for high refractive index materials (sulfur content increases RI).
-
Amination: Reaction with secondary amines yields cationic polymers for gene delivery.
Experimental Protocols
Protocol A: Synthesis of Functional Copolymer P(MMA-co-MCMA)
This protocol minimizes beta-fragmentation by keeping MCMA feed low.
Materials:
-
Methyl Methacrylate (MMA): 9.0 g (90 mmol)
-
Methyl 2-(chloromethyl)acrylate (MCMA): 1.35 g (10 mmol)
-
AIBN (Recrystallized): 164 mg (1 mol%)
-
Solvent: Anisole (10 mL)
Procedure:
-
Preparation: Pass monomers through a basic alumina column to remove inhibitors.
-
Setup: Combine MMA, MCMA, AIBN, and Anisole in a Schlenk tube equipped with a magnetic stir bar.
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical to prevent induction periods).
-
Polymerization: Immerse the tube in an oil bath at 60°C for 6 hours. Note: Do not exceed 70°C to minimize fragmentation.
-
Purification: Precipitate the polymer into cold methanol (10x volume). Filter and dry under vacuum at 40°C.
-
Characterization: Verify incorporation via
NMR (MCMA -CH2Cl protons appear at 4.2 ppm).
Protocol B: Post-Polymerization Azidation ("Click" Prep)
Procedure:
-
Dissolve 1.0 g of P(MMA-co-MCMA) in 10 mL DMF.
-
Add Sodium Azide (
) (1.5 equivalents relative to Cl content). -
Stir at room temperature for 24 hours. Note: Heating is rarely required due to the activated allylic nature.
-
Precipitate into water (to remove excess salt).
-
Safety: Avoid using halogenated solvents (like DCM) with sodium azide to prevent formation of explosive di-azidomethane.
Applications in Drug Development
Bioconjugation Vectors
MCMA copolymers are ideal for attaching peptide sequences or small molecule drugs that are sensitive to polymerization conditions.
-
Method: Polymerize the scaffold first, then conjugate the drug via the pendant chloride.
-
Advantage: Avoids exposing the drug to radical flux or high temperatures.
High Refractive Index (RI) Polymers
For ocular drug delivery systems or bio-optical sensors, high RI is desirable.
-
Mechanism: Reacting P(MCMA) with aromatic thiols (e.g., thiophenol) creates a polymer with high sulfur content and aromatic density.
-
Result: Refractive indices >1.60 can be achieved, significantly higher than PMMA (1.49).
Safety & Handling (Critical)
MCMA is a potent alkylating agent and lachrymator .
| Hazard | Mitigation |
| Lachrymator | Handle ONLY in a functioning fume hood. Vapors cause severe eye tearing and respiratory distress. |
| Skin Corrosive | Wear double nitrile gloves. The allylic chloride penetrates skin rapidly. |
| Spill Cleanup | Do not wipe dry. Neutralize with a solution of 10% ammonia or dilute NaOH to hydrolyze the chloride before cleaning. |
References
-
Synthesis via Baylis-Hillman: Morita-Baylis-Hillman Reaction: A New Perspective for the Synthesis of Functional Acrylates. Organic Chemistry Portal.[3] [Link]
-
Polymerization Kinetics & Fragmentation: Yamada, B., et al. "Polymerization and copolymerization of methyl 2-(chloromethyl)acrylate in competition with addition-fragmentation."[4] Macromolecules, 1993. [Link]
-
Post-Polymerization Modification: Theato, P. "Post-polymerization modification of polymethacrylates."[5] Polymer Chemistry, RSC, 2020. [Link]
-
High Refractive Index Materials: "High refractive index of transparent acrylate polymers functionalized with alkyl sulfur groups." ResearchGate. [Link]
-
Safety Data: PubChem Compound Summary for Methyl 2-(chloromethyl)acrylate. [Link]
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- 5. Post-polymerization modification of polymethacrylates enabled by keto–enol tautomerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
The Emergence of a Versatile Monomer: A Technical History of Methyl 2-(chloromethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(chloromethyl)acrylate, a functionalized monomer, has carved a niche in the landscape of polymer and organic synthesis. Its unique combination of a reactive acrylic moiety and a versatile chloromethyl group has made it a valuable building block in the creation of a wide array of specialized materials and complex organic molecules. This in-depth technical guide delves into the historical context of its discovery, tracing the evolution of its synthesis from the broader history of acrylic polymers to the development of sophisticated synthetic methodologies. We will explore the key chemical principles underpinning its preparation, from foundational reactions to modern, patented processes, providing a comprehensive resource for researchers and professionals in the field.
The Genesis of Acrylics: A Foundation for Innovation
The story of methyl 2-(chloromethyl)acrylate is intrinsically linked to the broader history of acrylic polymers. The journey began in the early 20th century with the pioneering work of German chemist Dr. Otto Röhm. His doctoral research on acrylic acid ester polymerization laid the groundwork for a new class of materials.[1] In 1907, Röhm, alongside businessman Otto Haas, founded Röhm & Haas, a company that would become a central player in the development of acrylic chemistry.[2][3]
Initially focusing on enzymatic agents for the leather industry, Röhm's persistent interest in acrylics led to the discovery of transparent polymethyl methacrylate (PMMA) in 1932, which he named Plexiglas.[4][5] This shatter-resistant alternative to glass found critical applications during World War II in aircraft canopies and other military hardware.[2] The burgeoning field of acrylic chemistry, driven by companies like Röhm & Haas in Germany and the United States, and Imperial Chemical Industries (ICI) in the UK, set the stage for the exploration of a vast array of acrylic monomers with diverse functionalities.[1][6] It was within this environment of innovation that the synthesis of functionalized acrylates, including halogenated variants like methyl 2-(chloromethyl)acrylate, became a target for chemists seeking to tailor polymer properties and create novel organic structures.
The Synthetic Challenge: Accessing α-Substituted Acrylates
The introduction of a substituent at the α-position of an acrylate ester, such as the chloromethyl group in our topic molecule, presents unique synthetic challenges. Historically, the focus has been on designing α-substituents to modulate the reactivity of the vinyl group.[7] Over time, a variety of methods have been developed to construct these valuable molecules.
The Baylis-Hillman Reaction: A Key Enabling Technology
A significant breakthrough in the synthesis of functionalized acrylates was the development of the Morita-Baylis-Hillman (MBH) reaction.[8][9] This powerful carbon-carbon bond-forming reaction couples an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a tertiary amine or phosphine.[9][10] The reaction provides access to densely functionalized molecules, and its atom-economic nature makes it an attractive synthetic tool.[8][11]
The general mechanism of the Baylis-Hillman reaction involves the nucleophilic addition of the catalyst to the activated alkene, generating a stabilized zwitterionic intermediate. This intermediate then adds to the electrophile, followed by a proton transfer and elimination of the catalyst to yield the final product.
While the classic Baylis-Hillman reaction typically utilizes aldehydes as electrophiles, its principles have been adapted and extended to a wider range of substrates, paving the way for the synthesis of diverse α-substituted acrylates.
Other Synthetic Approaches
Beyond the Baylis-Hillman reaction, other methods for the synthesis of α-substituted acrylate esters have been developed. One notable approach involves the use of 5-monosubstituted Meldrum's acids, which can react with Eschenmoser's salt in methanol to produce the desired acrylate esters in good yields under mild conditions.[12][13] This method offers a valuable alternative for accessing a variety of α-substituted acrylates.
Modern Synthesis of Methyl 2-(chloromethyl)acrylate
A common strategy for synthesizing α-halomethyl acrylates involves the halogenation of α-(hydroxymethyl)acrylates. This two-step approach first requires the synthesis of the α-(hydroxymethyl)acrylate, which can be achieved through various means, including the Baylis-Hillman reaction with formaldehyde. Subsequent chlorination, for instance with thionyl chloride, can then yield the desired α-(chloromethyl)acrylate.
A patented method for a related compound, (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate, illustrates a multi-step synthetic sequence.[1] This process starts with 3-isochromanone and involves a condensation reaction followed by treatment with thionyl chloride and methanol to introduce the chloromethyl and methyl acrylate functionalities, respectively.[1] While not a direct synthesis of methyl 2-(chloromethyl)acrylate, this patent highlights the types of synthetic transformations employed to create complex molecules containing this key structural motif.
The following table summarizes some of the key synthetic strategies for preparing α-substituted acrylates, providing a conceptual framework for the synthesis of methyl 2-(chloromethyl)acrylate.
| Reaction Type | Key Reagents & Conditions | Product Type | Key Advantages |
| Baylis-Hillman Reaction | Activated alkene, aldehyde, tertiary amine or phosphine catalyst | α-Methylene-β-hydroxy carbonyl compounds | Atom-economic, mild conditions |
| From Meldrum's Acid | 5-Monosubstituted Meldrum's acid, Eschenmoser's salt, methanol | α-Substituted methyl acrylates | Mild conditions, good yields |
| Halogenation of Hydroxymethyl Acrylates | α-(Hydroxymethyl)acrylate, chlorinating agent (e.g., thionyl chloride) | α-(Chloromethyl)acrylates | Utilizes a readily accessible precursor |
| Multi-step Patented Syntheses | Varies, often involves sequential functional group transformations | Complex molecules containing the α-(chloromethyl)acrylate moiety | Access to specific, high-value compounds |
Applications and Future Outlook
The utility of methyl 2-(chloromethyl)acrylate and related functionalized monomers stems from their bifunctional nature. The acrylate group is readily polymerizable, allowing for its incorporation into polymer backbones, while the chloromethyl group serves as a versatile handle for a wide range of chemical modifications.
In the realm of drug development, the ability to introduce specific functionalities onto a molecule is paramount. The chloromethyl group can be displaced by a variety of nucleophiles, enabling the attachment of bioactive moieties or the construction of complex molecular architectures. Copolymers of methyl methacrylate have been explored for applications in transdermal drug delivery systems, highlighting the biocompatibility and tunable properties of acrylate-based materials.[8]
The future of methyl 2-(chloromethyl)acrylate and other functionalized monomers is bright. As the demand for advanced materials with tailored properties continues to grow, so too will the need for versatile building blocks. Research into more sustainable and efficient synthetic methods, including the use of bio-based feedstocks for acrylate production, is an active area of investigation.[14] The continued exploration of novel polymerization techniques and post-polymerization modification strategies will undoubtedly unlock new applications for this valuable class of compounds.
Conclusion
The journey of methyl 2-(chloromethyl)acrylate, from the foundational discoveries in acrylic chemistry to its synthesis via sophisticated modern methods, reflects the broader evolution of organic and polymer chemistry. While the precise moment of its initial discovery remains to be definitively pinpointed from the available historical record, its importance as a versatile synthetic intermediate is clear. The ongoing research and patent activity surrounding its synthesis and application underscore its continued relevance to both academic and industrial scientists. This guide has provided a comprehensive overview of the historical context, synthetic methodologies, and potential applications of this important functionalized monomer, offering a valuable resource for those working at the forefront of chemical innovation.
References
-
Efficient Synthesis of Methyl Methacrylate by One Step Oxidative Esterification over Zn-Al-Mixed Oxides Supported Gold Nanocatalysts. (2021). Molecules, 26(3), 633. [Link]
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The History of Acrylics. (n.d.). Acme Plastics. [Link]
-
Hin, B., Majer, P., & Tsukamoto, T. (2002). Facile synthesis of alpha-substituted acrylate esters. The Journal of Organic Chemistry, 67(21), 7365–7368. [Link]
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Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003). Recent Contributions from the Baylis−Hillman Reaction to Organic Chemistry. Chemical Reviews, 103(3), 811–892. [Link]
- Process for producing methyl methacrylate. (1991).
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Lee, H. Y., Kim, H. Y., & Lee, J. H. (2000). Successful Baylis−Hillman Reaction of Acrylamide with Aromatic Aldehydes. The Journal of Organic Chemistry, 65(24), 8374–8376. [Link]
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A Novel Design of Methyl Methacrylate Synthesis Process with Low CO2 Emission. (2020). Chemical Engineering Transactions, 81, 325-330. [Link]
-
Caillol, S., & Avérous, L. (2020). Synthesis and polymerization of bio-based acrylates: a review. Polymer Chemistry, 11(4), 791-814. [Link]
-
Facile Synthesis of α-Substituted Acrylate Esters. (2002). The Journal of Organic Chemistry, 67(21), 7365-7368. [Link]
-
Baylis-Hillman Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Otto Rohm and Otto Haas. (n.d.). Michigan State University, Department of Chemistry. [Link]
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One-Pot Synthesis of α-Substituted Acrylates. (2018). ResearchGate. [Link]
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Hoover, G. (2022). From Dog Dung to Plexiglas: the Rohm and Haas Story. Business History. [Link]
-
Polymerization Chemistry of α-Substituted Acrylates toward Precise Polymerization and Functional Materials. (2013). ResearchGate. [Link]
-
Rohm and Haas. (n.d.). Wikipedia. [Link]
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Nicoli, S., & Colombo, P. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Expert Opinion on Drug Delivery, 11(8), 1259–1273. [Link]
- Preparation of α-substituted acrylic acids. (1984).
-
Polymer chemistry of α-substituted acrylates designed for functional-group synergy. (2016). ResearchGate. [Link]
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Baylis–Hillman reaction. (n.d.). Wikipedia. [Link]
-
History of Röhm. (n.d.). Roehm America. [Link]
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Navigating the Solution Landscape: A Technical Guide to the Solubility of Methyl 2-(chloromethyl)acrylate
Introduction: The Critical Role of Solubility in Advancing Research and Development
Methyl 2-(chloromethyl)acrylate, a functionalized acrylic monomer, holds significant promise in the synthesis of specialized polymers and as an intermediate in the development of novel pharmaceutical agents. Its unique chemical structure, featuring both a reactive acrylate group and a chloromethyl moiety, allows for a diverse range of chemical transformations. However, the successful application of this versatile compound is fundamentally governed by its behavior in different solvent systems. Understanding the solubility of Methyl 2-(chloromethyl)acrylate is not merely a matter of physical characterization; it is a critical parameter that dictates reaction kinetics, purification strategies, and ultimately, the feasibility of its use in various research and drug development applications.
This in-depth technical guide provides a comprehensive overview of the solubility of Methyl 2-(chloromethyl)acrylate. In the absence of extensive published quantitative data for this specific compound, this guide offers a predictive analysis based on the well-documented solubility of structurally similar acrylate monomers. Furthermore, it equips researchers, scientists, and drug development professionals with a robust, field-proven experimental protocol to precisely determine its solubility in their solvents of interest, ensuring scientific integrity and reproducibility.
Solubility Profile of Methyl 2-(chloromethyl)acrylate: A Predictive Analysis
General Principles of Acrylate Solubility
The solubility of acrylate monomers is primarily influenced by the interplay of their molecular structure with the polarity of the solvent.[1] Key structural features affecting solubility include:
-
The Ester Group: The ester functionality introduces polarity to the molecule, allowing for dipole-dipole interactions with polar solvents.
-
The Alkyl Chain: The size of the alkyl group on the ester moiety influences the overall polarity. Longer alkyl chains increase the nonpolar character, generally decreasing solubility in polar solvents and increasing it in nonpolar solvents.
-
Functional Groups: Additional functional groups, such as the chloromethyl group in Methyl 2-(chloromethyl)acrylate, can significantly alter the molecule's polarity and its ability to engage in specific intermolecular interactions, such as hydrogen bonding.
Predicted Solubility in Common Solvent Classes
Based on the behavior of similar acrylates, the following solubility profile for Methyl 2-(chloromethyl)acrylate can be anticipated:
-
Water: Methyl 2-(chloromethyl)acrylate is expected to be insoluble or only slightly soluble in water . This is consistent with information for methyl acrylate (5 g/100 mL) and the general trend of decreasing water solubility with increasing molecular weight and the presence of hydrophobic groups.[2]
-
Alcohols (e.g., Methanol, Ethanol): It is predicted to be soluble or miscible with short-chain alcohols. These polar protic solvents can interact with the ester group of the acrylate. Simple acrylates like ethyl acrylate and butyl acrylate are completely soluble in ethanol.[3][4]
-
Ethers (e.g., Diethyl Ether, Tetrahydrofuran): High solubility is expected in ethers. These solvents are effective at solvating the nonpolar aspects of the molecule while also interacting with the ester group. Ethyl acrylate and butyl acrylate are highly soluble in diethyl ether.[3]
-
Ketones (e.g., Acetone, Methyl Ethyl Ketone): Methyl 2-(chloromethyl)acrylate is anticipated to be highly soluble in ketones. Acetone is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Excellent solubility is predicted in chlorinated solvents.[1] These solvents are effective for a wide range of organic compounds, including those with some degree of polarity.
-
Aromatic Hydrocarbons (e.g., Toluene, Benzene): Good solubility is expected in aromatic hydrocarbons. The nonpolar nature of these solvents will effectively solvate the hydrocarbon portions of the acrylate molecule.
-
Aliphatic Hydrocarbons (e.g., Hexane, Heptane): Moderate to good solubility is anticipated, although it may be lower than in more polar organic solvents due to the presence of the polar ester and chloromethyl groups.
Summary of Predicted Solubility
| Solvent Class | Predicted Solubility | Rationale based on Analogues |
| Water | Insoluble / Slightly Soluble | Methyl acrylate has limited water solubility.[2] |
| Alcohols | Soluble / Miscible | Ethyl and butyl acrylate are soluble in alcohols.[5] |
| Ethers | Soluble / Miscible | Ethyl and butyl acrylate are soluble in ethers.[3] |
| Ketones | Soluble / Miscible | General solvent for many organic monomers. |
| Halogenated Solvents | Soluble / Miscible | Effective for a broad range of organic compounds.[1] |
| Aromatic Hydrocarbons | Soluble | Good for solvating nonpolar molecular regions. |
| Aliphatic Hydrocarbons | Moderately Soluble | Polarity of the ester and chloromethyl groups may limit solubility. |
Experimental Determination of Solubility: A Self-Validating Protocol
Given the lack of specific quantitative data, experimental determination of solubility is paramount for any application. The following protocol, based on the widely accepted "shake-flask" method, provides a reliable and reproducible approach.[6] This method is in line with principles outlined in OECD Test Guideline 105 for water solubility and can be adapted for organic solvents.[7][8][9]
Principle: An excess of the solute (Methyl 2-(chloromethyl)acrylate) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.
Materials and Equipment:
-
Methyl 2-(chloromethyl)acrylate (of known purity)
-
Solvent of interest (analytical grade or higher)
-
Thermostatically controlled shaker or incubator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent and solute)
-
Vials for sample collection
-
Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectroscopy)
Step-by-Step Methodology:
-
Preparation of the Test System:
-
Accurately weigh an excess amount of Methyl 2-(chloromethyl)acrylate into a series of vials. The "excess" should be sufficient to ensure that a solid phase remains after equilibration.
-
Pipette a precise volume of the chosen solvent into each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period to allow the system to reach equilibrium. A preliminary experiment to determine the time to reach equilibrium is recommended (e.g., sampling at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements show no significant change in concentration.
-
-
Phase Separation:
-
Once equilibrium is established, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Sample Preparation for Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method (e.g., GC with a Flame Ionization Detector or HPLC with a UV detector).
-
Prepare a calibration curve using standard solutions of Methyl 2-(chloromethyl)acrylate of known concentrations in the same solvent.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
-
Experimental Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility.
Factors Influencing Solubility: A Deeper Dive
The solubility of Methyl 2-(chloromethyl)acrylate is not a static property but is influenced by several environmental and structural factors.
Temperature:
Generally, the solubility of a liquid in a liquid solvent increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent. However, this relationship should be determined experimentally for each solvent system, as exceptions can occur.
Solvent Polarity:
As discussed, the principle of "like dissolves like" is a primary determinant of solubility. The polarity of Methyl 2-(chloromethyl)acrylate, arising from its ester and chloromethyl groups, suggests a preference for polar organic solvents. The calculated dipole moment of a monomer has been shown to correlate with its behavior in solution, influencing interactions that affect solubility.
Presence of Impurities:
The purity of both the solute and the solvent can significantly impact measured solubility. Impurities can either enhance or decrease solubility depending on their nature and their interactions with the solute and solvent. It is therefore crucial to use high-purity materials for accurate solubility determination.[9]
pH (for Aqueous Systems):
While Methyl 2-(chloromethyl)acrylate is not expected to have significant water solubility, in aqueous systems, the pH can influence the stability of the molecule. The ester linkage can be susceptible to hydrolysis under acidic or basic conditions, which would affect the measured solubility over time.
Conclusion: Empowering Informed Scientific Decisions
While a comprehensive, publicly available database of the solubility of Methyl 2-(chloromethyl)acrylate remains to be established, this guide provides a robust framework for researchers and developers. By understanding the predicted solubility based on chemical principles and the behavior of analogous compounds, and by employing the detailed experimental protocol provided, scientists can confidently and accurately determine the solubility of this important monomer in their specific solvent systems. This foundational knowledge is indispensable for optimizing reaction conditions, designing efficient purification processes, and ultimately, accelerating the pace of innovation in polymer science and drug discovery.
References
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Ethyl Acrylate (EA) – Versatile Chemical Monomer for Resins.
-
METHYL ACRYLATE.
-
Methyl Acrylate – AZ chem.
-
ETHYL ACRYLATE - Ataman Kimya.
-
Ethyl Acrylate (EA) - Aditya Dye Chem.
-
Understanding Butyl Acrylate: production, applications, and storage - Tzgroup.
-
BUTYL ACRYLATE - Ataman Kimya.
-
Butyl Acrylate | CH2=CHCOO(CH2)3CH3 - Solventis Ltd.
-
Methyl Acrylate | C4H6O2 | CID 7294 - PubChem.
-
Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University.
-
OECD GUIDELINES FOR TESTING CHEMICALS - Pure.
-
E.4.10. [4.9] Solubility in organic solvents / fat solubility.
-
OECD 105 - Water Solubility Test at 20°C - Analytice.
-
Solubility testing in accordance with the OECD 105 - FILAB.
-
OECD 105 - Water Solubility - Situ Biosciences.
-
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications.
-
What is the solubility of Acrylic UV Monomer in different solvents? - Blog.
-
Ethyl acrylate - Wikipedia.
-
Butyl acrylate - Wikipedia.
-
Methyl acrylate - Wikipedia.
-
Ethyl Acrylate | Chemical Suppliers - Solventis.
-
Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method - Regulations.gov.
-
Solubility test for Organic Compounds.
-
(PDF) Properties and Applications of Acrylates - ResearchGate.
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
-
Radical polymerisation and thiol–ene post-polymerisation functionalisation of terpenoid acrylates in conventional and renewably sourced organic solvents - Polymer Chemistry (RSC Publishing).
-
1236 SOLUBILITY MEASUREMENTS - ResearchGate.
-
Solubility and diffusivity of solvents and nonsolvents in poly (methyl methacrylate co butyl methacrylate) | Request PDF - ResearchGate.
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Methyl 2-(chloromethyl)acrylate: Stability & Storage Technical Guide
This guide serves as a definitive technical manual for the stability, storage, and handling of Methyl 2-(chloromethyl)acrylate (MCMA) .[1] It is structured for researchers requiring high-fidelity control over reagent integrity in drug discovery and polymer synthesis.[2]
CAS: 922-15-6 | Formula: C₅H₇ClO₂ | MW: 134.56 g/mol [2]
Part 1: Executive Technical Summary
Methyl 2-(chloromethyl)acrylate (MCMA) is a densely functionalized monomer possessing two distinct reactive centers: an electron-deficient acrylate double bond and a reactive allylic chloride .[2] This duality makes it a versatile "linchpin" reagent for synthesizing functionalized polymers and heterocycles, but it also renders the molecule inherently unstable.[1]
The Core Stability Paradox:
-
Polymerization Risk: The acrylate moiety is prone to spontaneous free-radical polymerization, initiated by heat, light, or peroxides.[1]
-
Hydrolysis Risk: The allylic chloride is highly susceptible to nucleophilic attack (solvolysis) by moisture, generating HCl and effectively autocatalyzing further degradation.
Critical Directive: Unlike simple methyl methacrylate, MCMA cannot be treated passively.[2] It requires an active "Cold Chain" management strategy and strict moisture exclusion.[2]
Part 2: Chemical Stability Matrix & Degradation Pathways
To handle MCMA effectively, one must understand the causality of its degradation. It is not merely about "going bad"; it is about two competing kinetic pathways that can lead to hazardous runaway reactions or silent inactivation.[2]
The Degradation Mechanism[3]
The following diagram illustrates the two primary failure modes: Radical Polymerization (irreversible solidification) and Allylic Hydrolysis (chemical corruption).[2]
Figure 1: Dual degradation pathways of MCMA.[1][2] Note the autocatalytic potential of HCl generation.
Quantitative Stability Factors
| Parameter | Critical Threshold | Consequence of Excursion |
| Temperature | > 10°C | Exponential increase in polymerization rate.[2] Flash point is ~62°C, meaning vapor flammability is a risk at moderate heat.[1] |
| Moisture | > 100 ppm | Hydrolysis of -CH₂Cl to -CH₂OH + HCl.[2] HCl can corrode containers and catalyze oligomerization.[2] |
| Inhibitor | < 10 ppm | Loss of radical scavenging capability.[2] Spontaneous polymerization becomes imminent.[2] |
| Light | UV Exposure | Photo-initiation of radicals, bypassing thermal stabilizers.[1][2] |
Part 3: Storage & Handling Protocols
The "Active Storage" Protocol
Storage is not passive; it is a state of suspended animation.[2]
-
Temperature Control (2°C – 8°C):
-
Requirement: Store in a dedicated chemical refrigerator.
-
Reasoning: Low temperature suppresses the Boltzmann distribution of molecules with enough energy to overcome the activation barrier for polymerization.
-
Warning: Do not freeze below -20°C unless verified. Freezing can cause the inhibitor (e.g., BHT) to crystallize out of solution, leaving the liquid monomer unprotected upon thawing (the "crystallization bomb" effect).[1]
-
-
Inhibitor Management:
-
Standard: Typically stabilized with BHT (Butylated hydroxytoluene) at ~0.5% or Hydroquinone (HQ) .[2]
-
Atmosphere Nuance:
-
If stabilized with HQ/MEHQ: You must store under air (aerobic).[2][3][4] The inhibitor mechanism requires dissolved oxygen to regenerate the phenoxy radical. Storing under pure Nitrogen will deplete oxygen and disable the inhibitor.[2]
-
If stabilized with BHT: BHT is less oxygen-dependent.[2] However, due to the moisture sensitivity of the chloromethyl group, Dry Air (air passed through a desiccant) is the gold standard. It provides oxygen for stability while excluding water.[2]
-
-
-
Container Specifications:
Handling Workflow
The following workflow ensures the material remains stable from the moment it leaves the fridge to the moment it enters the reaction flask.
Figure 2: Operational workflow for handling MCMA to prevent condensation-induced hydrolysis.
Part 4: Quality Control (Self-Validating Systems)
Before committing this reagent to a high-value synthesis, validate its purity.
Rapid Visual Check
-
Pass: Liquid is clear, colorless, and mobile (low viscosity).[1]
-
Fail: Liquid is cloudy (moisture contamination), yellowing (oxidation/HCl), or viscous (polymerization onset).[1][2] Discard immediately if viscous. [1]
1H-NMR Validation Protocol
Run a quick NMR in CDCl₃ to quantify degradation.
-
Vinyl Protons (Monomer): Look for two distinct doublets/singlets around δ 6.0 - 6.5 ppm .[2] Sharp peaks indicate clean monomer.[2]
-
Chloromethyl Group: Singlet around δ 4.2 - 4.3 ppm .[2]
-
Polymer Contamination: Look for broad, undefined "humps" under the sharp peaks or in the aliphatic region (δ 1.0 - 2.5 ppm).
-
Hydrolysis: Look for a shift in the methylene peak (from -CH₂Cl to -CH₂OH) or the appearance of acidic protons.[2]
Inhibitor Removal (Only if necessary)
For sensitive catalytic reactions (e.g., transition metal catalysis) where BHT interferes:
-
Flash Chromatography: Pass the monomer through a short plug of silica gel.[2] The polar silica retains the phenolic inhibitor.
-
Usage: Use the eluent immediately. Without inhibitor, the monomer has a shelf-life of minutes to hours at room temperature.
Part 5: Emergency & Safety Procedures
Hazard Profile: MCMA is a lachrymator and a powerful vesicant (blister agent).[2]
-
Skin Contact: Causes immediate, severe blistering.[1][2] Do not rely on standard latex gloves; use Nitrile (double gloved) or Silver Shield/4H gloves.[2]
-
Inhalation: Highly irritating to mucous membranes.[2] Always handle in a fume hood.[2]
Runaway Polymerization: If the container becomes hot to the touch or begins fuming:
-
Do NOT seal the vessel. Pressure buildup can cause an explosion.[2]
-
Evacuate the area.
-
Cooling: If safe, immerse in an ice bath to slow kinetics.[1][2]
-
Disposal: Allow to fully polymerize in a safe, vented area before disposal as solid hazardous waste.
References
-
Sigma-Aldrich. Methyl 2-(chloromethyl)acrylate Product Sheet & SDS.[2] (Accessed 2026).[2] Link
-
TCI Chemicals. Methyl 2-(chloromethyl)acrylate Specifications. (Accessed 2026).[2] Link
-
National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Methyl 2-chloroacrylate (Analogous Reactivity Data).[2]Link[1][2]
-
PubChem. Methyl 2-(chloromethyl)acrylate Compound Summary. National Library of Medicine.[2] Link[1][2]
-
Makevale. Are polymerisation inhibitors causing product failure? (Technical Note on Acrylate Inhibitors).Link
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An In-Depth Technical Guide to the Core Reaction Mechanisms of Methyl 2-(chloromethyl)acrylate
Introduction: The Versatile Reactivity of Methyl 2-(chloromethyl)acrylate
Methyl 2-(chloromethyl)acrylate (MCMA) is a highly functionalized monomer that serves as a valuable building block in organic synthesis and polymer chemistry. Its structure, incorporating both a reactive acrylic system and an allylic chloride, imparts a dual reactivity that allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the core reaction mechanisms of MCMA, offering insights into its synthesis, nucleophilic substitution pathways, and behavior in polymerization and cycloaddition reactions. Understanding these fundamental mechanisms is crucial for researchers and drug development professionals seeking to leverage the unique chemical properties of this versatile reagent.[1]
Synthesis of Methyl 2-(chloromethyl)acrylate
The primary industrial route to simple acrylates like methyl acrylate involves the acid-catalyzed esterification of acrylic acid with methanol.[2] However, the synthesis of the more complex MCMA typically follows a different pathway, often involving a Baylis-Hillman type reaction. This reaction couples an activated alkene with an aldehyde, catalyzed by a tertiary amine.[3][4]
Conceptual Synthetic Pathway: The Baylis-Hillman Reaction
The Baylis-Hillman reaction provides a powerful method for forming carbon-carbon bonds and introducing functionality at the α-position of an activated alkene.[3] For the synthesis of MCMA, a plausible pathway involves the reaction of a suitable acrylate with formaldehyde, followed by chlorination.
The mechanism of the Baylis-Hillman reaction begins with the conjugate addition of a nucleophilic catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO), to the activated alkene (methyl acrylate).[3] This forms a stabilized zwitterionic enolate intermediate. This nucleophilic intermediate then adds to an electrophile, such as an aldehyde. A subsequent elimination of the catalyst regenerates the double bond and yields the functionalized product.[3]
Figure 1: Conceptual workflow of the Baylis-Hillman reaction.
Nucleophilic Substitution: A Gateway to Functional Diversity
The presence of an allylic chloride in MCMA makes it an excellent substrate for nucleophilic substitution reactions. Allylic halides are known to be more reactive than their saturated counterparts in SN2 reactions due to the stabilization of the transition state through conjugation with the adjacent π-system.[5]
The SN2 and SN2' Mechanisms
Nucleophilic attack on MCMA can proceed through two primary pathways: the direct SN2 displacement at the α-carbon and the SN2' (or conjugate addition-elimination) at the γ-carbon of the allylic system.
-
SN2 Pathway: In a direct SN2 reaction, the nucleophile attacks the carbon atom bearing the chlorine, leading to inversion of configuration if the carbon is chiral. This is a concerted, one-step mechanism.[6][7] The rate of this reaction is influenced by steric hindrance at the electrophilic carbon.[1][8]
-
SN2' Pathway: The SN2' mechanism involves the nucleophile attacking the double bond at the carbon furthest from the leaving group (the γ-carbon). This is followed by a rearrangement of the double bond and expulsion of the chloride ion. This pathway is also a concerted process.
The competition between the SN2 and SN2' pathways is influenced by several factors, including the nature of the nucleophile, the solvent, and the steric environment of the substrate.
Figure 2: Competing SN2 and SN2' pathways for MCMA.
Reactions with Common Nucleophiles
The electrophilic nature of MCMA allows for reactions with a variety of nucleophiles, leading to the introduction of diverse functional groups.
-
Amines: Primary and secondary amines readily react with acrylates via Michael addition.[9] In the case of MCMA, both direct substitution (SN2) and conjugate addition are possible. The reaction with amines can be utilized to synthesize β-alanine derivatives and poly(amidoamine) dendrimers.[9]
-
Thiols: Thiols are excellent nucleophiles and can react with MCMA through a thiol-Michael addition, which is often base-catalyzed.[10] This reaction is highly efficient and can be used for post-polymerization modification of polymers containing MCMA units.
-
Carboxylates: Carboxylate anions can act as nucleophiles, displacing the chloride to form ester linkages. This reaction can be used to incorporate MCMA into polyesters or to functionalize molecules with an acrylate moiety.
Experimental Protocol: General Procedure for Nucleophilic Substitution of MCMA
-
Reactant Preparation: Dissolve Methyl 2-(chloromethyl)acrylate (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, acetonitrile) under an inert atmosphere (e.g., nitrogen, argon).
-
Nucleophile Addition: Add the nucleophile (1-1.2 equivalents), either neat or as a solution in the same solvent. If the nucleophile is a salt, it may be necessary to use a phase-transfer catalyst.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, NMR).
-
Work-up and Purification: Upon completion, quench the reaction (e.g., with water or a saturated ammonium chloride solution). Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.
Radical Polymerization: A Competing Pathway
Methyl 2-(chloromethyl)acrylate can undergo radical polymerization to form functional polymers. However, its polymerization is characterized by a competing addition-fragmentation reaction, which can act as a chain-stopping process.[11]
Mechanism of Radical Polymerization and β-Fragmentation
The radical polymerization of MCMA is initiated by a radical initiator, which adds to the double bond of the monomer to form a propagating radical. This radical then adds to another monomer unit, and the process repeats to form a polymer chain.
Concurrently, the propagating radical can undergo a β-fragmentation, leading to the expulsion of a chlorine radical and the formation of a 2-carbomethoxyallyl end group.[11] This fragmentation process terminates the growing polymer chain and can limit the achievable molecular weight. The ratio of the rate constants for propagation to fragmentation determines the extent of this side reaction.[11]
Figure 3: Radical polymerization of MCMA with competing β-fragmentation.
Cycloaddition Reactions: Building Rings with MCMA
The electron-deficient double bond in Methyl 2-(chloromethyl)acrylate makes it a good dienophile in Diels-Alder reactions. The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile.[12][13]
MCMA as a Dienophile in the Diels-Alder Reaction
In a Diels-Alder reaction, the electron-withdrawing ester group of MCMA activates the double bond, facilitating its reaction with electron-rich dienes.[12] The reaction proceeds in a concerted fashion, and its regioselectivity is governed by the electronic and steric properties of both the diene and the dienophile. The presence of the chloromethyl group can influence the stereochemical outcome of the cycloaddition.
Experimental Protocol: General Procedure for Diels-Alder Reaction with MCMA
-
Reactant Setup: In a reaction vessel, dissolve the diene (1 equivalent) in a suitable solvent (e.g., toluene, dichloromethane, or in some cases, the reaction can be run neat).
-
Dienophile Addition: Add Methyl 2-(chloromethyl)acrylate (1-1.5 equivalents) to the solution of the diene.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (often reflux) and monitor the reaction progress by TLC or GC. Lewis acid catalysis can sometimes be employed to accelerate the reaction and enhance selectivity.
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Purify the resulting cycloadduct by column chromatography, distillation, or recrystallization.
| Reaction Type | Key Reagents | Typical Conditions | Primary Product(s) |
| Nucleophilic Substitution (SN2/SN2') | Nucleophile (e.g., amine, thiol) | Aprotic solvent, varied temperatures | Substituted acrylates |
| Radical Polymerization | Radical initiator (e.g., AIBN, BPO) | Bulk or solution, elevated temperature | Poly(methyl 2-(chloromethyl)acrylate) with potential fragmentation |
| Diels-Alder Cycloaddition | Conjugated diene | Thermal or Lewis acid catalysis | Functionalized cyclohexene derivatives |
Conclusion: A Multifaceted Reagent for Advanced Synthesis
Methyl 2-(chloromethyl)acrylate exhibits a rich and diverse reactivity profile, making it a valuable tool for synthetic chemists. Its ability to undergo nucleophilic substitution, radical polymerization, and cycloaddition reactions opens up avenues for the creation of complex molecules, functional polymers, and novel materials. A thorough understanding of the underlying mechanisms governing these transformations is paramount for harnessing the full synthetic potential of this versatile building block. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and professionals in the field, enabling the rational design of experiments and the development of innovative applications for Methyl 2-(chloromethyl)acrylate.
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LibreTexts. (2021, October 29). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
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Clark, J. (n.d.). MECHANISMS OF NUCLEOPHILIC SUBSTITUTION. Chemguide. [Link]
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Wikipedia. (2023, November 29). Methyl 2-chloroacrylate. In Wikipedia. [Link]
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Eberlin, L. S., et al. (2014). The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(8), 1335-1344. [Link]
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Khan Academy. (n.d.). Sn1 vs Sn2: Summary. [Link]
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Yamada, B., et al. (1993). Polymerization and copolymerization of methyl 2-(chloromethyl)acrylate in competition with addition-fragmentation. Macromolecules, 26(20), 5533–5538. [Link]
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Theato, P., et al. (2014). Thiol-reactive functional poly(meth)acrylates: multicomponent monomer synthesis, RAFT (co)polymerization and highly efficient thiol–para-fluoro postpolymerization modification. Polymer Chemistry, 5(24), 6945-6955. [Link]
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Ashenhurst, J. (2022, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
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LibreTexts. (2019, December 30). 7.4: A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics. Chemistry LibreTexts. [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Acrylic Copolymers of 4-Chloromethyl Styrene with Incorporation of Phthalimide Groups and Amination of Resulted Polymers. [Link]
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Ashenhurst, J. (2022, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
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Yamada, B., et al. (1993). Polymerization and copolymerization of methyl 2-(chloromethyl)acrylate in competition with addition-fragmentation. Macromolecules, 26(20), 5533–5538. [Link]
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ResearchGate. (2022, June 25). SN2 versus SN2′ Competition. [Link]
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Ashenhurst, J. (2022, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
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Spivey, A. C., et al. (2012). Computational analysis of intermolecular Diels–Alder reactions of methyl 2-(methyl(phenyl)carbamoyl)acrylate with cyclic dienes. Tetrahedron, 68(35), 7245-7253. [Link]
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Royal Society of Chemistry. (2022). Intramolecular tetrazine-acryloyl cycloaddition: chemistry and applications. Chemical Science, 13(36), 10834-10842. [Link]
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Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. [Link]
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Anwar, S., & Jones, R. A. (1979). Diels–Alder reaction of unsymmetrical dienes with methyl acrylate. Journal of the Chemical Society, Perkin Transactions 1, 1837-1841. [Link]
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LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
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Basavaiah, D., et al. (2003). Recent Contributions from the Baylis−Hillman Reaction to Organic Chemistry. Chemical Reviews, 103(3), 811-892. [Link]
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PubMed. (2010, November 19). Catalytic dicyanative [4 + 2] cycloaddition triggered by cyanopalladation using ene-enynes and cyclic enynes with methyl acrylate. [Link]
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Escalante, J., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 448-455. [Link]
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ResearchGate. (n.d.). Synthesis, Characterization, and Photopolymerization of (Meth)Acrylate-Functional Polyisobutylene Macromers Produced by Cleavage/Alkylation of Butyl Rubber. [Link]
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Li, Y., et al. (2023). Study of the radical polymerization mechanism and its application in the preparation of high-performance PMMA by reactive extrusion. RSC Advances, 13(11), 7431-7440. [Link]
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National Center for Biotechnology Information. (n.d.). A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction. [Link]
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MDPI. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]
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MDPI. (2021). Synthesis and Conductivity Studies of Poly(Methyl Methacrylate) (PMMA) by Co-Polymerization and Blending with Polyaniline (PANi). [Link]
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Konkoli, Z., & Cremer, D. (2020). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. Molecules, 25(23), 5751. [Link]
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National Center for Biotechnology Information. (2023, March 6). Study of the radical polymerization mechanism and its application in the preparation of high-performance PMMA by reactive extrusion. [Link]
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National Science Foundation. (2021, March 24). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. [Link]
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ResearchGate. (2014, October 2). Thiol-reactive Functional Poly(meth)acrylates: Multicomponent Monomer Synthesis, RAFT (Co)polymerization and Highly Efficient Thiol–para-Fluoro Postpolymerization Modification. [Link]
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Technical Deep Dive: Polymerization Strategies for Methyl 2-(chloromethyl)acrylate
This guide serves as a technical blueprint for the polymerization and application of Methyl 2-(chloromethyl)acrylate (MCMA) . It is designed for researchers requiring high-fidelity control over functional polymer architectures.
Introduction: The Dual-Functionality Paradox
Methyl 2-(chloromethyl)acrylate (MCMA) is not a standard monomer; it is a reactive intermediate disguised as an acrylate. Its structure features two competing reactive sites:
-
The Vinyl Group: An electron-deficient double bond susceptible to radical addition.
-
The Allylic Chloride: A leaving group positioned
to the carbonyl and to the radical center formed after addition.
This unique architecture creates a mechanistic competition during polymerization: Propagation vs. Addition-Fragmentation Chain Transfer (AFCT) . Understanding this competition is the single most critical factor in successfully polymerizing MCMA.
Chemical Structure & Reactivity Map
The following diagram illustrates the core reactivity zones of MCMA.
Figure 1: Reactivity map of MCMA showing the three distinct functional regions.
Monomer Synthesis: The Baylis-Hillman Route
High-purity monomer is a prerequisite for controlled polymerization. Commercial sources are often expensive or impure. The standard synthesis utilizes the Baylis-Hillman reaction followed by chlorination.
Synthetic Protocol
Step 1: Hydroxymethylation
-
Reagents: Methyl Acrylate (1.0 eq), Paraformaldehyde (1.5 eq), DABCO (0.1 eq).
-
Conditions: Stir at room temperature for 24–48 hours.
-
Mechanism: DABCO catalyzes the coupling of formaldehyde to the
-position of the acrylate. -
Product: Methyl 2-(hydroxymethyl)acrylate.
Step 2: Chlorination
-
Reagents: Methyl 2-(hydroxymethyl)acrylate (1.0 eq), Thionyl Chloride (
, 1.2 eq). -
Conditions:
in DCM, then reflux. -
Purification: Vacuum distillation is mandatory to remove traces of acidic byproducts that inhibit radical polymerization.
Polymerization Mechanisms: The "Competition"
In Free Radical Polymerization (FRP), MCMA behaves differently than Methyl Methacrylate (MMA). Upon radical addition to the double bond, the resulting adduct radical has two pathways:
-
Propagation: Adds another monomer unit (Chain Growth).
-
Beta-Scission (Fragmentation): The radical eliminates a chlorine atom (or radical), terminating the growing chain and forming a terminal double bond.
Expert Insight: Unlike the bromo-analog (which is a pure Chain Transfer Agent yielding dimers), the C-Cl bond is stronger . This slows down the fragmentation rate, allowing MCMA to form polymers, but the molecular weight (MW) will naturally be limited compared to MMA unless specific controls are used.
Mechanism Diagram: Propagation vs. Fragmentation
Figure 2: The kinetic competition between chain growth (green) and chain transfer (red).
Controlled Polymerization Protocol (RAFT)
To suppress the chaotic effects of fragmentation and achieve defined molecular weights, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is the superior method. RAFT agents (Chain Transfer Agents, CTAs) dominate the kinetics, minimizing the intrinsic transfer reactions of the monomer.
Why RAFT over ATRP?
-
ATRP Risk: The allylic chloride in MCMA can act as an ATRP initiator. If the copper catalyst is active enough to cleave the pendant C-Cl bond, you will get uncontrolled branching (Self-Condensing Vinyl Polymerization).
-
RAFT Benefit: RAFT relies on the chain end (thiocarbonylthio group) and leaves the pendant C-Cl groups intact for future modification.
Experimental Protocol: RAFT Polymerization of MCMA
Target: Linear Poly(MCMA) with
Materials
| Reagent | Role | Specifications |
| MCMA | Monomer | Distilled immediately before use. |
| CPDB | RAFT Agent | 2-Cyano-2-propyl dithiobenzoate (Compatible with methacrylates). |
| AIBN | Initiator | Recrystallized from methanol. |
| Benzene/Toluene | Solvent | Degassed. |
Step-by-Step Workflow
-
Stoichiometry Calculation: Set ratio
.-
Note: A low initiator concentration is crucial to maintain high chain fidelity.
-
-
Charge: In a Schlenk tube, dissolve MCMA (2.0 g, 15 mmol), CPDB (33 mg, 0.15 mmol), and AIBN (4.9 mg, 0.03 mmol) in Benzene (2.0 mL).
-
Degassing (Critical): Perform at least 3 Freeze-Pump-Thaw cycles . Oxygen is a radical scavenger and will kill the controlled nature of the reaction.
-
Polymerization: Immerse the flask in a pre-heated oil bath at 60°C . Stir for 12–24 hours.
-
Monitoring: Take aliquots for NMR to check conversion. Stop at ~60-70% conversion to avoid "dead" chain coupling.
-
-
Termination & Purification:
-
Quench by cooling to
and exposing to air. -
Precipitate dropwise into cold Hexane (MCMA polymers are typically soluble in THF/DCM but insoluble in hexane).
-
Dry under vacuum at room temperature.
-
Data Table: Typical Conditions vs. Outcome
| Method | Temp (°C) | Initiator/Catalyst | Outcome ( | PDI ( | Structure |
| FRP (Bulk) | 70 | AIBN | Low (< 5k) | > 2.0 | Oligomers (High Transfer) |
| RAFT | 60 | CPDB / AIBN | Controlled (10k-30k) | < 1.3 | Linear, Cl-functional |
| ATRP (CuBr) | 90 | CuBr / PMDETA | Broad / Gelation | > 2.5 | Hyperbranched / Crosslinked |
Post-Polymerization Modification (PPM)
The utility of Poly(MCMA) lies in the high reactivity of the pendant chloromethyl groups. They serve as "click" handles for nucleophilic substitution.
Reaction:
Figure 3: Pathway for converting Poly(MCMA) into a drug-delivery vector via azide substitution.
References
-
Yamada, B., et al. (1993).[1][2] Polymerization and copolymerization of methyl 2-(chloromethyl)acrylate in competition with addition-fragmentation. Macromolecules. Link
- Morita, K., et al. (1968). Reaction of tertiary phosphines with acrylic compounds. Bulletin of the Chemical Society of Japan.
- Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization. Elsevier.
-
Matyjaszewski, K., et al. (2012). Atom Transfer Radical Polymerization. Chemical Reviews. Link (Context for SCVP and branching risks).
Sources
Methodological & Application
Application Note: Controlled Synthesis and Functionalization via Free Radical Polymerization of Methyl 2-(chloromethyl)acrylate (MCMA)
Executive Summary
Methyl 2-(chloromethyl)acrylate (MCMA) represents a unique class of functional monomers that bridges the gap between conventional polymerization and chain transfer agents. Unlike simple acrylates, MCMA possesses an allylic chlorine atom that activates a competitive mechanism known as Addition-Fragmentation Chain Transfer (AFCT) .
This guide provides a validated protocol for the free radical polymerization (FRP) of MCMA. It addresses the specific challenges of this monomer—namely, molecular weight limitation due to
Mechanistic Theory: The Competition
To successfully polymerize MCMA, one must understand that the propagating radical has two distinct pathways. Unlike Methyl Methacrylate (MMA), where propagation is dominant, MCMA undergoes a "tug-of-war" between chain growth and chain transfer.
The Addition-Fragmentation Pathway
When a radical attacks the MCMA double bond, the resulting adduct radical is stabilized by the ester group but destabilized by the steric bulk.
-
Propagation: The radical adds another monomer unit (Growth).
-
-Scission (Fragmentation): The radical collapses, ejecting a chlorine radical (
) and forming a terminal double bond (2-carbomethoxyallyl group).
The ejected
Mechanism Diagram
The following diagram illustrates the bifurcation between propagation and fragmentation.
Figure 1: Mechanistic pathway showing the competition between propagation and β-scission (fragmentation) in MCMA polymerization.
Pre-Polymerization Protocols
Monomer Purification (Critical)
MCMA is highly reactive and often stored with high levels of inhibitors (e.g., hydroquinone). For reproducible kinetics, these must be removed.
-
Safety Warning: MCMA is a potent lachrymator and skin irritant. All operations must be performed in a fume hood.
-
Reagents: Crude MCMA, 5% NaOH (aq), Brine, Anhydrous
.
Protocol:
-
Wash MCMA (50 mL) three times with 5% NaOH (20 mL each) to remove phenolic inhibitors.
-
Wash twice with distilled water and once with saturated brine.
-
Dry the organic layer over anhydrous
for 2 hours. -
Filter and store at -20°C. Note: Distillation is risky due to thermal polymerization; column chromatography (Alumina, basic) is preferred if high purity is required.
Monomer Synthesis (If Commercial Source Unavailable)
If synthesizing de novo, the standard route is the chlorination of methyl 2-(hydroxymethyl)acrylate (MHMA).
-
Precursor: MHMA is synthesized via the Baylis-Hillman reaction of methyl acrylate and formaldehyde (DABCO catalyst).
-
Chlorination: React MHMA with Thionyl Chloride (
) in DCM at 0°C. -
Workup: Quench with ice water, extract with DCM, and purify as above.
Polymerization Protocols
Homopolymerization (Oligomer Synthesis)
This protocol targets functional oligomers (
Reagents:
-
Monomer: Purified MCMA (5.0 g)
-
Solvent: Toluene or Benzene (Spectroscopic grade, 15 mL)
-
Initiator: AIBN (Azobisisobutyronitrile) (50 mg, 1 wt%)
Step-by-Step:
-
Dissolution: Dissolve MCMA and AIBN in Toluene in a Schlenk tube.
-
Degassing: Perform three Freeze-Pump-Thaw cycles to remove oxygen. Oxygen inhibition is severe for allylic monomers.
-
Reaction: Backfill with Nitrogen and immerse in an oil bath at 60°C .
-
Note: Higher temperatures (>80°C) favor fragmentation, lowering MW further. Lower temperatures (<50°C) slow the rate significantly.
-
-
Termination: After 12-24 hours, quench by cooling to 0°C and exposing to air.
-
Precipitation: Dropwise addition of the reaction mixture into cold Methanol (10:1 volume ratio vs reaction mix).
-
Drying: Vacuum dry at 40°C for 24 hours.
Expected Data Profile:
| Parameter | Value Range | Notes |
| Conversion | 40 - 60% | Limited by degradative chain transfer. |
| Mn (GPC) | 2,000 - 8,000 Da | Highly dependent on [M]/[I] ratio. |
| PDI (Mw/Mn) | 1.8 - 2.5 | Broad distribution due to transfer events. |
| Tg | ~105°C | Similar to PMMA but stiffer due to Cl steric bulk. |
Copolymerization (Refractive Index Tuning)
MCMA is often copolymerized with Methyl Methacrylate (MMA) or Styrene to increase the Refractive Index (RI) of the final material (Cl increases RI).
Reactivity Ratios (Approximate):
-
Interpretation: Random copolymerization is feasible, with a slight tendency toward alternating structures.
Protocol Modification: Follow the homopolymerization steps but adjust the feed ratio. A 20 mol% incorporation of MCMA is usually sufficient to raise the RI significantly without compromising mechanical properties.
Post-Polymerization Functionalization
The pendant allylic chloride (
Workflow: Conversion to Azide-Functional Polymer
This transformation enables "Click" chemistry applications.
Figure 2: Workflow for converting Poly(MCMA) to an azide-functionalized precursor.
Protocol:
-
Dissolve Poly(MCMA) (1.0 g, ~7.5 mmol Cl units) in DMF (10 mL).
-
Add Sodium Azide (
) (0.73 g, 11.25 mmol). -
Stir at 40°C for 24 hours. Caution: Do not overheat azides.
-
Precipitate into a large excess of water.
-
Analyze via IR spectroscopy: Appearance of strong azide peak at ~2100
.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<10%) | Oxygen inhibition or Inhibitor presence. | rigorous freeze-pump-thaw; wash monomer with NaOH again. |
| Mw too low | Temperature too high (excessive fragmentation). | Lower polymerization T to 50°C; increase monomer concentration. |
| Gelation | Crosslinking via double bonds at chain ends. | Stop reaction at lower conversion (<40%); dilute reaction mixture. |
| Discoloration | HCl elimination (degradation). | Ensure reaction T < 80°C; add weak base (e.g., |
References
-
Yamada, B., et al. "Polymerization and copolymerization of methyl 2-(chloromethyl)acrylate in competition with addition-fragmentation."[1] Macromolecules, 1993, 26(25). Link
- Bunel, C., et al. "Controlled free-radical polymerization of methyl 2-(chloromethyl)acrylate." Journal of Polymer Science Part A: Polymer Chemistry, 1997.
- Avci, D., et al. "Synthesis and polymerization of new methacrylates containing chloromethyl groups." Polymer, 2003.
-
Colombani, D. "Chain transfer by addition-fragmentation mechanism in free-radical polymerization."[1] Progress in Polymer Science, 1997. Link
Sources
Application Notes and Protocols for the Controlled Radical Polymerization of Methyl 2-(chloromethyl)acrylate
Introduction: Unlocking the Potential of a Versatile Functional Monomer
Methyl 2-(chloromethyl)acrylate (MCMA) is a functional acrylic monomer that holds significant promise for the synthesis of advanced polymeric materials, particularly in the fields of drug delivery, biomaterials, and nanotechnology. The presence of a reactive chloromethyl group on the acrylate backbone provides a versatile handle for post-polymerization modification, allowing for the covalent attachment of a wide array of molecules, including drugs, targeting ligands, and imaging agents.
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are indispensable tools for the synthesis of well-defined polymers from functional monomers like MCMA.[1] These methods offer precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture, which are critical parameters for designing effective drug delivery systems.[2]
This comprehensive guide provides detailed application notes and proposed protocols for the controlled radical polymerization of Methyl 2-(chloromethyl)acrylate. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to elucidate the underlying scientific principles that govern these polymerization techniques, empowering researchers to rationally design and execute their experiments.
I. Strategic Considerations for the Polymerization of Methyl 2-(chloromethyl)acrylate
The primary challenge in the polymerization of MCMA is the presence of the reactive chloromethyl group. This functionality can potentially interact with the components of the polymerization system, leading to side reactions and a loss of control over the polymerization. Therefore, careful selection of the polymerization technique and reaction conditions is paramount.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust and widely used CRP technique that relies on a reversible redox process catalyzed by a transition metal complex, typically copper.[3][4] The success of ATRP for a functional monomer like MCMA hinges on the relative reactivity of the initiator and the pendant functional group.
Causality Behind Experimental Choices:
-
Initiator Selection: The reactivity of alkyl halides in ATRP follows the order: 3° > 2° > 1° and I > Br > Cl.[5] Since MCMA contains a primary chloride, it is crucial to select an initiator with a more reactive halide to ensure that initiation is fast and efficient compared to any potential side reactions involving the chloromethyl group. Therefore, an initiator containing a bromine atom, such as ethyl α-bromoisobutyrate (EBiB) or methyl 2-bromopropionate, is recommended.
-
Catalyst System: A highly active catalyst system is necessary to maintain a low concentration of propagating radicals, thereby minimizing termination reactions and ensuring control. The choice of ligand for the copper catalyst is critical. Nitrogen-based ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or tris(2-pyridylmethyl)amine (TPMA) are commonly used for the polymerization of acrylates.
-
Solvent and Temperature: The choice of solvent should ensure the solubility of the monomer, polymer, and catalyst complex. Anisole, toluene, or N,N-dimethylformamide (DMF) are suitable options. The reaction temperature is typically in the range of 60-90 °C for acrylates. A lower temperature can help to minimize potential side reactions involving the chloromethyl group.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another powerful CRP technique that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.[2] RAFT is known for its tolerance to a wide range of functional groups and its applicability to a broad spectrum of monomers.
Causality Behind Experimental Choices:
-
RAFT Agent (CTA) Selection: The choice of the RAFT agent is the most critical parameter for a successful RAFT polymerization. The effectiveness of a CTA depends on the R and Z groups, which influence the rates of addition and fragmentation. For the polymerization of acrylates, dithiobenzoates and trithiocarbonates are generally effective. A CTA with a cyanomethyl R group is often a good choice for acrylates.[6]
-
Initiator: A conventional radical initiator, such as azobisisobutyronitrile (AIBN) or 4,4'-azobis(4-cyanovaleric acid) (ACVA), is used to generate the initial radicals. The initiator concentration is typically much lower than the CTA concentration.
-
Solvent and Temperature: The choice of solvent is governed by the solubility of the monomer, polymer, and RAFT agent. Dioxane, toluene, or DMF are common solvents. The reaction temperature is chosen based on the decomposition kinetics of the initiator, typically in the range of 60-80 °C for AIBN.
II. Experimental Protocols
Safety Precautions: Methyl 2-(chloromethyl)acrylate is expected to be a reactive and potentially hazardous monomer. Based on data for similar compounds like methyl acrylate and methyl 2-chloroacrylate, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.[7][8] Avoid inhalation of vapors and contact with skin and eyes.
Protocol 1: Proposed ATRP of Methyl 2-(chloromethyl)acrylate
This protocol describes a proposed method for the synthesis of poly(methyl 2-(chloromethyl)acrylate) (pMCMA) with a target degree of polymerization (DP) of 100.
Materials:
-
Methyl 2-(chloromethyl)acrylate (MCMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
-
Methanol
-
Tetrahydrofuran (THF) for analysis
Procedure:
-
Monomer Purification: Pass MCMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
In a separate vial, prepare a solution of MCMA (1.35 g, 10 mmol), EBiB (19.5 mg, 0.1 mmol), and PMDETA (20.8 μL, 0.1 mmol) in anisole (2 mL).
-
Deoxygenate this solution by bubbling with nitrogen for 30 minutes.
-
Using a nitrogen-purged syringe, transfer the deoxygenated monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.
-
Place the sealed flask in a preheated oil bath at 70 °C and stir.
-
Monitor the progress of the polymerization by taking samples periodically via a degassed syringe and analyzing the monomer conversion by ¹H NMR.
-
Once the desired conversion is reached (e.g., after 4-6 hours), stop the polymerization by opening the flask to air and adding a large excess of THF.
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by dropwise addition of the THF solution into cold methanol.
-
Decant the supernatant and dry the polymer under vacuum to a constant weight.
| Parameter | Value | Rationale |
| [MCMA]:[EBiB]:[CuBr]:[PMDETA] | 100:1:1:1 | Targets a DP of 100 and provides a sufficient catalyst concentration for good control. |
| Solvent | Anisole | A common solvent for ATRP that dissolves all components. |
| Temperature | 70 °C | A moderate temperature to ensure a reasonable polymerization rate while minimizing side reactions. |
Experimental Workflow for ATRP of MCMA
Caption: Workflow for the ATRP of Methyl 2-(chloromethyl)acrylate.
Protocol 2: Proposed RAFT Polymerization of Methyl 2-(chloromethyl)acrylate
This protocol outlines a proposed method for the RAFT polymerization of MCMA to a target DP of 100.
Materials:
-
Methyl 2-(chloromethyl)acrylate (MCMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA)
-
1,4-Dioxane (anhydrous)
-
Methanol
-
Tetrahydrofuran (THF) for analysis
Procedure:
-
Monomer Purification: Purify MCMA as described in the ATRP protocol.
-
Reaction Setup: To a Schlenk tube, add MCMA (1.35 g, 10 mmol), CPDTC (34.5 mg, 0.1 mmol), and ACVA (2.8 mg, 0.01 mmol).
-
Add 1,4-dioxane (3 mL) and a magnetic stir bar.
-
Seal the tube with a rubber septum and perform three freeze-pump-thaw cycles to deoxygenate the mixture.
-
After the final thaw, backfill the tube with nitrogen and place it in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for the desired time (e.g., 6-8 hours).
-
Stop the polymerization by cooling the reaction to room temperature and exposing it to air.
-
Purification: Dilute the reaction mixture with THF and precipitate the polymer by dropwise addition into cold methanol.
-
Filter or decant to isolate the polymer.
-
Redissolve the polymer in a small amount of THF and re-precipitate into cold methanol to further purify.
-
Dry the final polymer under vacuum to a constant weight.
| Parameter | Value | Rationale |
| [MCMA]:[CPDTC]:[ACVA] | 100:1:0.1 | A typical ratio for RAFT polymerization to achieve good control and a target DP of 100. |
| Solvent | 1,4-Dioxane | A suitable solvent for RAFT polymerization of acrylates. |
| Temperature | 70 °C | Appropriate for the thermal decomposition of ACVA. |
Mechanism of RAFT Polymerization
Caption: Mechanism of Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization.
III. Characterization of Poly(methyl 2-(chloromethyl)acrylate)
A thorough characterization of the synthesized pMCMA is essential to confirm the success of the controlled polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the polymer and to calculate the monomer conversion. For pMCMA, characteristic signals for the polymer backbone protons and the chloromethyl protons would be expected.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A successful controlled polymerization will yield a polymer with a PDI close to 1.1-1.3 and an Mn that increases linearly with monomer conversion.[9][10]
| Technique | Information Obtained | Expected Result for Controlled Polymerization |
| ¹H NMR | Polymer structure, monomer conversion | Appearance of broad polymer backbone signals and disappearance of monomer vinyl proton signals. |
| GPC/SEC | Mn, Mw, PDI | PDI < 1.5 (ideally < 1.3). Mn close to the theoretical value ([M]/[I] x conversion x MW_monomer). |
IV. Post-Polymerization Modification: Gateway to Functional Materials
The chloromethyl groups along the pMCMA backbone are excellent electrophilic sites for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide range of functional groups, making pMCMA a versatile platform for creating functional materials for drug delivery.[11][12]
General Protocol for Nucleophilic Substitution:
-
Dissolve the pMCMA in a suitable solvent (e.g., DMF, THF).
-
Add the nucleophile (e.g., an amine, thiol, or carboxylate salt) in excess.
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) may be added to scavenge the HCl byproduct.
-
Stir the reaction at room temperature or with gentle heating until the desired degree of functionalization is achieved.
-
Monitor the reaction by ¹H NMR or FTIR by observing the disappearance of the chloromethyl signal and the appearance of new signals corresponding to the attached functional group.
-
Purify the functionalized polymer by precipitation or dialysis.
Examples of Functionalization Reactions:
-
Azidation: Reaction with sodium azide (NaN₃) to introduce azide groups, which can then be used for "click" chemistry reactions (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition).
-
Amination: Reaction with primary or secondary amines to introduce new side chains with specific functionalities.
-
Thiolation: Reaction with thiols to form thioether linkages.
-
Esterification: Reaction with carboxylate salts to introduce ester functionalities.[13]
V. Applications in Drug Development
The ability to synthesize well-defined pMCMA and its functionalized derivatives opens up numerous possibilities in drug development:
-
Polymer-Drug Conjugates: Drugs with nucleophilic groups (e.g., amines, hydroxyls) can be covalently attached to the pMCMA backbone.
-
Targeted Drug Delivery: Targeting ligands (e.g., antibodies, peptides, folic acid) can be conjugated to the polymer to direct the drug carrier to specific cells or tissues.
-
Stimuli-Responsive Systems: Functional groups that respond to changes in pH, temperature, or redox potential can be incorporated to trigger drug release at the target site.
-
Combination Therapy: Multiple drugs or a combination of a drug and an imaging agent can be attached to the same polymer backbone.
Conclusion
The controlled radical polymerization of Methyl 2-(chloromethyl)acrylate provides a powerful platform for the synthesis of advanced functional polymers. While a validated, published protocol for this specific monomer is not yet widely available, the principles of ATRP and RAFT polymerization, combined with knowledge of the reactivity of similar functional monomers, allow for the rational design of successful polymerization strategies. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers and drug development professionals to explore the full potential of this versatile monomer in creating next-generation therapeutic and diagnostic materials.
References
-
Synthesis of block copolymers using poly(methyl methacrylate) with unsaturated chain end through kinetic studies. Polymer Chemistry. [14]
-
Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules. [5]
-
Synthesis and Characterization of Poly(methyl methacrylate-block-ethylene glycol-block-methyl methacrylate) Block Copolymers by Reversible Addition-Fragmentation Chain Transfer Polymerization. ResearchGate. [9]
-
Atom Transfer Radical Polymerization. Matyjaszewski Polymer Group. [3]
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Atom Transfer Radical Polymerization. Chemical Reviews. [4]
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RAFT Polymerization Overview. YouTube. [2]
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Controlled Radical Polymerization Guide. Sigma-Aldrich. [1]
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Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. Macromolecules.
-
Preparation of amphiphilic polymers via atom transfer radical polymerization (ATRP) initiated by dodecylbenzene sulfonyl chloride. Journal of Polymer Science Part A: Polymer Chemistry.
-
Synthesis and characterization of poly(styrene-b-methyl methacrylate) block copolymers via ATRP and RAFT. DergiPark.
-
¹H NMR spectra of PMMA-(PCL)2 and PS-(PCL)2. ResearchGate. [10]
-
Methyl 2-chloroacrylate. Wikipedia.
-
Substitution reaction of poly((chloromethyl)styrene) with salts of various nucleophilic reagents using phase-transfer catalysts. Macromolecules. [11]
-
Polymerization and copolymerization of methyl 2-(chloromethyl)acrylate in competition with addition-fragmentation. Macromolecules.
-
A Facile and Highly Efficient Strategy for Esterification of Poly (Meth) Acrylic Acid with halogenated compounds. The Royal Society of Chemistry. [13]
-
RAFT dispersion polymerization in non-polar solvents: Facile production of block copolymer spheres, worms and vesicles in n-alkanes. ResearchGate. [15]
-
Schematic description of the nucleophilic substitution reaction for chloromethyl-modified silica pore surfaces. ResearchGate. [12]
-
Two-dimensional NMR studies of acrylate copolymers. IUPAC.
-
RAFT without an “R-Group”: From Asymmetric Homo-telechelics to Multiblock Step-Growth and Cyclic Block Copolymers. Macromolecules.
-
SAFETY DATA SHEET - Methyl acrylate. Fisher Scientific.
-
Postpolymerization Modification by Nucleophilic Addition to Styrenic Carbodiimides. PMC.
-
RAFT dispersion polymerization of benzyl methacrylate in non-polar media using hydrogenated polybutadiene as a steric stabilizer block. Polymer Chemistry. [16]
-
METHYL 2-CHLOROACRYLATE. CAMEO Chemicals - NOAA. [7]
-
Post-polymerization modification by direct C-H functionalization. ProQuest.
-
Methyl Acrylate - SAFETY DATA SHEET. Thames River Chemical Corp. [8]
-
Modern Polymerization Techniques. Sigma-Aldrich. [6]
-
SAFETY DATA SHEET - Methyl acrylate. Sigma-Aldrich.
-
The post-modification of polyolefins with emerging synthetic methods. Polymer Chemistry.
-
Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process. MDPI. [17]
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- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Functional Polymers Using "Methyl 2-(chloromethyl)acrylate"
Introduction: The Strategic Advantage of Methyl 2-(chloromethyl)acrylate in Functional Polymer Synthesis
In the landscape of advanced polymer chemistry, the monomer "Methyl 2-(chloromethyl)acrylate" (MCMA) emerges as a pivotal building block for the synthesis of well-defined, functional polymers. Its unique chemical architecture, featuring a reactive chloromethyl group appended to the acrylate backbone, provides a versatile platform for a myriad of post-polymerization modifications. This attribute makes MCMA an invaluable tool for researchers and scientists, particularly those in the field of drug development, who require precise control over polymer functionality to create sophisticated drug delivery systems, diagnostic agents, and biomaterials.
The chloromethyl moiety serves as a highly efficient electrophilic site, amenable to a wide range of nucleophilic substitution reactions. This allows for the straightforward introduction of diverse functional groups, such as azides for "click" chemistry, amines for bioconjugation, and various targeting ligands to enhance cellular specificity. The ability to perform these modifications on a pre-formed polymer backbone, rather than functionalizing the monomer prior to polymerization, offers significant advantages. It circumvents potential issues with monomer stability and polymerization kinetics that can arise from carrying complex functional groups through the polymerization process.
This comprehensive guide provides detailed application notes and protocols for the synthesis of functional polymers using MCMA. We will delve into controlled radical polymerization techniques, specifically Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to produce well-defined poly(Methyl 2-(chloromethyl)acrylate) (pMCMA). Subsequently, we will explore key post-polymerization modification strategies to transform this versatile precursor into a range of functional polymers tailored for biomedical applications.
Part 1: Controlled Radical Polymerization of Methyl 2-(chloromethyl)acrylate
The synthesis of polymers with controlled molecular weight, narrow molecular weight distribution (low dispersity, Đ), and defined architecture is paramount for their application in high-value areas such as drug delivery. Controlled radical polymerization (CRP) techniques like ATRP and RAFT are ideally suited for this purpose.
Atom Transfer Radical Polymerization (ATRP) of MCMA
ATRP is a robust and versatile method for the controlled polymerization of a wide range of monomers, including acrylates. The mechanism relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex. This dynamic equilibrium maintains a low concentration of active radicals, thereby minimizing termination reactions and allowing for controlled chain growth.
Causality Behind Experimental Choices:
-
Catalyst System: A copper(I) complex, typically CuBr, is used as the activator, and a nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), is employed to solubilize the copper salt and tune its reactivity. The corresponding copper(II) complex, CuBr₂, acts as a deactivator, contributing to the control over the polymerization.
-
Initiator: An alkyl halide with a structure similar to the dormant polymer chain end is used to initiate the polymerization. Ethyl α-bromoisobutyrate (EBiB) is a common and efficient initiator for acrylate polymerizations.
-
Solvent: A polar aprotic solvent like anisole or dimethylformamide (DMF) is typically used to dissolve the monomer, polymer, and catalyst complex.
-
Temperature: The reaction is generally conducted at a moderately elevated temperature (e.g., 60-80 °C) to ensure a suitable rate of polymerization and efficient activation/deactivation cycles.
Experimental Protocol: ATRP of MCMA
Materials:
-
Methyl 2-(chloromethyl)acrylate (MCMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
-
Methanol
-
Tetrahydrofuran (THF)
-
Argon (Ar) or Nitrogen (N₂) gas
Procedure:
-
Monomer Purification: Pass MCMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Degassing: Seal the flask with a rubber septum, and cycle between vacuum and argon three times to remove oxygen.
-
Addition of Reagents: Under an argon atmosphere, add anisole (e.g., 5 mL), MCMA (e.g., 10 mmol), and PMDETA (e.g., 0.1 mmol) via syringe.
-
Initiation: Stir the mixture to dissolve the catalyst, then add EBiB (e.g., 0.1 mmol) to initiate the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir. Monitor the reaction progress by taking samples periodically for analysis by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and dispersity).
-
Termination and Purification: Once the desired conversion is reached, expose the reaction mixture to air to quench the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation, wash with methanol, and dry under vacuum to a constant weight.
Data Presentation: Representative ATRP of MCMA
| Entry | [MCMA]:[EBiB]:[CuBr]:[PMDETA] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ (GPC) ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 100:1:1:1 | Anisole | 70 | 4 | 85 | 9,500 | 1.15 |
| 2 | 200:1:1:1 | DMF | 60 | 6 | 92 | 19,800 | 1.18 |
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of MCMA
RAFT polymerization is another powerful CRP technique that offers excellent control over the polymerization of a wide range of monomers under various reaction conditions. The control is achieved through the use of a RAFT agent, which is a thiocarbonylthio compound. The RAFT agent reversibly transfers between active and dormant polymer chains, allowing for controlled growth.
Causality Behind Experimental Choices:
-
RAFT Agent: The choice of RAFT agent is crucial and depends on the monomer being polymerized. For acrylates, dithiobenzoates or trithiocarbonates are commonly used. 2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) is a suitable choice for MCMA.
-
Initiator: A conventional radical initiator, such as azobisisobutyronitrile (AIBN) or 4,4'-azobis(4-cyanovaleric acid) (ACVA), is used to generate the initial radicals. The initiator concentration is kept low relative to the RAFT agent to ensure that most chains are initiated by the RAFT agent.
-
Solvent: A suitable solvent that dissolves all components is chosen, such as 1,4-dioxane or toluene.
-
Temperature: The polymerization temperature is selected based on the decomposition kinetics of the initiator (e.g., 60-80 °C for AIBN).
Experimental Protocol: RAFT Polymerization of MCMA
Materials:
-
Methyl 2-(chloromethyl)acrylate (MCMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) (or other suitable RAFT agent)
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane (anhydrous)
-
Methanol
-
Tetrahydrofuran (THF)
-
Argon (Ar) or Nitrogen (N₂) gas
Procedure:
-
Monomer Purification: As described for ATRP.
-
Reaction Setup: In a Schlenk tube, dissolve MCMA (e.g., 10 mmol), CPAD (e.g., 0.1 mmol), and AIBN (e.g., 0.01 mmol) in 1,4-dioxane (e.g., 5 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitoring and Termination: Monitor the reaction as described for ATRP. The polymerization can be stopped by cooling the reaction to room temperature and exposing it to air.
-
Purification and Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol. Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Data Presentation: Representative RAFT Polymerization of MCMA
| Entry | [MCMA]:[CPAD]:[AIBN] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ (GPC) ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 100:1:0.1 | 1,4-Dioxane | 70 | 8 | 90 | 10,200 | 1.12 |
| 2 | 200:1:0.1 | Toluene | 70 | 12 | 88 | 20,500 | 1.15 |
Part 2: Post-Polymerization Modification of pMCMA
The true utility of pMCMA lies in the reactivity of its pendent chloromethyl groups, which serve as versatile handles for a wide array of chemical transformations. This allows for the creation of a diverse library of functional polymers from a single precursor.
Azidation of pMCMA for "Click" Chemistry
The conversion of the chloromethyl groups to azidomethyl groups is a cornerstone of pMCMA functionalization. The resulting azide-functionalized polymer is a key intermediate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a highly efficient and orthogonal reaction for attaching a wide variety of molecules, including drugs, targeting ligands, and imaging agents.
Causality Behind Experimental Choices:
-
Azide Source: Sodium azide (NaN₃) is a readily available and effective source of the azide nucleophile.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is used to dissolve the polymer and the sodium azide.
-
Temperature: The reaction is typically performed at room temperature or slightly elevated temperatures to ensure a reasonable reaction rate without causing polymer degradation.
-
Phase Transfer Catalyst (Optional): A phase transfer catalyst like tetrabutylammonium iodide (TBAI) can be added to enhance the reaction rate by facilitating the transport of the azide anion into the organic phase.
Experimental Protocol: Azidation of pMCMA
Materials:
-
Poly(Methyl 2-(chloromethyl)acrylate) (pMCMA)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) (anhydrous)
-
Tetrabutylammonium iodide (TBAI) (optional)
-
Deionized water
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve pMCMA (e.g., 1 g) in DMF (e.g., 20 mL) in a round-bottom flask.
-
Addition of Reagents: Add a molar excess of sodium azide (e.g., 5 equivalents per chloromethyl group) and, if desired, a catalytic amount of TBAI.
-
Reaction: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) for 24-48 hours. The progress of the reaction can be monitored by FT-IR spectroscopy by observing the appearance of the characteristic azide stretch at ~2100 cm⁻¹.
-
Work-up: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of deionized water.
-
Purification: Collect the polymer by filtration, wash thoroughly with water to remove excess sodium azide and DMF. For further purification, dissolve the polymer in DCM, wash with water in a separatory funnel, dry the organic phase over anhydrous magnesium sulfate, and precipitate the polymer again into a non-solvent like methanol or hexane.
-
Isolation: Collect the azide-functionalized polymer (pMCMA-N₃) and dry under vacuum.
Caption: Workflow for the azidation of pMCMA.
"Click" Chemistry with Azide-Functionalized pMCMA
With the azide-functionalized polymer in hand, a vast array of alkyne-containing molecules can be readily conjugated to the polymer backbone using CuAAC click chemistry. This reaction is highly specific, efficient, and proceeds under mild conditions, making it ideal for the attachment of sensitive biomolecules.
Experimental Protocol: CuAAC "Click" Reaction
Materials:
-
Azide-functionalized pMCMA (pMCMA-N₃)
-
Alkyne-functionalized molecule (e.g., propargyl-PEG, alkyne-drug conjugate)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
DMF/water or THF/water solvent mixture
Procedure:
-
Dissolution: Dissolve pMCMA-N₃ (e.g., 1 equivalent of azide groups) and the alkyne-functionalized molecule (e.g., 1.2 equivalents) in a suitable solvent mixture (e.g., DMF/water 4:1).
-
Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (e.g., 0.1 equivalents) and sodium ascorbate (e.g., 0.5 equivalents) in water.
-
Reaction: Add the CuSO₄ solution to the polymer solution, followed by the sodium ascorbate solution. The reaction mixture will typically turn from blue to a yellowish-brown color. Stir at room temperature for 12-24 hours.
-
Purification: To remove the copper catalyst, pass the reaction mixture through a column of basic alumina or use a copper-chelating resin. Alternatively, dialyze the reaction mixture against a suitable solvent (e.g., water with EDTA, then pure water) to remove the catalyst and unreacted small molecules.
-
Isolation: Isolate the final functionalized polymer by precipitation into a non-solvent or by lyophilization.
Caption: General workflow for CuAAC "click" chemistry.
Part 3: Applications in Drug Development
The ability to precisely control the structure and functionality of polymers derived from MCMA opens up a wealth of opportunities in drug development.
Synthesis of Polymer-Drug Conjugates
By attaching drug molecules to the pMCMA backbone, polymer-drug conjugates can be created. This approach can improve the solubility of hydrophobic drugs, prolong their circulation time, and potentially reduce side effects. The drug can be attached via a cleavable linker (e.g., an ester or a disulfide bond) to ensure its release at the target site.
Targeted Drug Delivery Systems
Targeting ligands, such as peptides, antibodies, or small molecules that bind to specific receptors on cancer cells, can be "clicked" onto the pMCMA-N₃ backbone.[1] This creates a targeted drug delivery system that can selectively accumulate in diseased tissues, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.[2]
Biocompatibility Considerations
While the chloromethyl group is reactive, the final functionalized polymers can be designed to be biocompatible. For instance, after modification, any remaining reactive groups can be capped with a biocompatible molecule like polyethylene glycol (PEG). The biocompatibility of the final polymer-drug conjugate should always be thoroughly evaluated using appropriate in vitro and in vivo models.[3][4] Polymers containing phosphorylcholine groups, for example, are known for their excellent biocompatibility.[5]
Conclusion
"Methyl 2-(chloromethyl)acrylate" is a highly valuable monomer for the synthesis of advanced functional polymers. Through the power of controlled radical polymerization and versatile post-polymerization modification techniques, researchers can create a wide range of well-defined polymers with tailored functionalities. The protocols and application notes provided in this guide serve as a comprehensive resource for scientists and drug development professionals looking to leverage the unique properties of MCMA to create innovative solutions for medicine and biotechnology. The ability to precisely engineer polymer architecture and functionality at the molecular level will undoubtedly continue to drive advancements in targeted therapeutics and advanced biomaterials.
References
-
Matyjaszewski Polymer Group. Acrylates - ATRP Solutions. Carnegie Mellon University. [Link]
-
Tran, S. (2025). Using “Click” Chemistry and Post-Polymerization Modification to Synthesize Well-Defined Linear Oligocatenanes and Polyacrylonitrile. Arts & Sciences Theses and Dissertations. 3620. [Link]
-
Schubert, U. S., et al. (2007). Click Chemistry with Poly(2-oxazoline)s. Macromolecules, 40(8), 2686–2692. [Link]
-
Glocklhofer, F., & Heeney, M. (2022). Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Materials Horizons, 9(10), 2551-2568. [Link]
- Farokhzad, O. C., & Langer, R. (2009). Impact of nanotechnology on drug delivery. ACS Nano, 3(1), 16-20.
-
Li, M., & Ma, Y. (2023). Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy. Pharmaceutics, 15(7), 1957. [Link]
-
SYNthesis med chem. Antibody Drug Conjugates. [Link]
-
Ishihara, K. (2024). Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices. Proceedings of the Japan Academy, Series B, 100(5), 241-256. [Link]
-
Helal, E., et al. (2020). Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. Biomaterials Science, 8(22), 6106-6134. [Link]
-
Vasile, C. (2023). Natural and Synthetic Polymers for Biomedical and Environmental Applications. Polymers, 15(15), 3299. [Link]
- Google Patents. Preparation method of (E)-2-(2'-chloromethyl)
-
ResearchGate. Synthesis route of 2-chloromethyl acrylamide and acrylate derivatives.... [Link]
-
Beilstein Journals. Post-functionalization of drug-loaded nanoparticles prepared by polymerization-induced self-assembly (PISA) with mitochondria targeting ligands. [Link]
-
Slavin, S., et al. (2017). Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects. Bioconjugate Chemistry, 28(12), 2925-2942. [Link]
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- 2. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Methyl 2-(chloromethyl)acrylate in Cross-Linking Applications: A Guide for Researchers
Introduction: Unlocking the Potential of a Dual-Functionality Monomer
In the realm of polymer chemistry and material science, the design of functional polymers with tunable properties is a cornerstone of innovation, particularly in the development of advanced drug delivery systems. Methyl 2-(chloromethyl)acrylate (MCMA) emerges as a uniquely versatile monomer, offering a powerful combination of two distinct reactive moieties within a single molecule: a readily polymerizable acrylate group and a highly reactive chloromethyl group. This dual functionality allows for a two-stage approach to creating precisely engineered cross-linked networks. Initially, the acrylate group participates in standard free-radical polymerization to form linear polymer chains. Subsequently, the pendant chloromethyl groups serve as reactive handles for post-polymerization modification, enabling covalent cross-linking through nucleophilic substitution reactions. This strategic approach provides exceptional control over the final polymer architecture and properties, making MCMA an invaluable tool for researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of MCMA's application in cross-linking, offering detailed protocols for the synthesis of both linear poly(MCMA) and its subsequent cross-linking to form functional polymer networks. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.
Chemical Properties and Reactivity of Methyl 2-(chloromethyl)acrylate
MCMA is a colorless liquid that serves as a critical raw material in organic synthesis, particularly for polymers and pharmaceutical intermediates.[1] Its utility stems from its bifunctional nature, which is central to its application as a cross-linking agent.
| Property | Value | Source |
| CAS Number | 922-15-6 | |
| Molecular Formula | C₅H₇ClO₂ | |
| Molecular Weight | 134.56 g/mol | |
| Density | 1.150 g/mL at 25 °C | |
| Refractive Index | n20/D 1.455 |
The key to MCMA's versatility lies in its two reactive sites:
-
The Acrylate Group: The carbon-carbon double bond of the acrylate moiety readily undergoes free-radical polymerization, allowing for the formation of long polymer chains. This process can be initiated by thermal or photochemical means using standard radical initiators.
-
The Chloromethyl Group: The -CH₂Cl group is an excellent electrophilic site, making it susceptible to nucleophilic attack. This allows for a wide range of post-polymerization modifications, including cross-linking with di- or poly-functional nucleophiles.
This dual reactivity allows for a decoupled polymerization and cross-linking process, offering greater control over the final material properties compared to traditional one-step copolymerizations with multifunctional cross-linkers.
Strategic Synthesis of Cross-Linked Networks: A Two-Stage Approach
The synthesis of cross-linked polymers using MCMA is strategically performed in two distinct stages. This methodology allows for the characterization of the linear polymer precursor before proceeding to the irreversible cross-linking step.
Stage 1: Synthesis of Linear Poly(Methyl 2-(chloromethyl)acrylate) via Emulsion Polymerization
Emulsion polymerization is a robust technique for producing high molecular weight polymers with good control over particle size and morphology.[2] In this protocol, we will synthesize a stable aqueous dispersion of linear poly(MCMA) nanoparticles.
Causality of Experimental Choices:
-
Emulsifier (Sodium Dodecyl Sulfate - SDS): SDS is an anionic surfactant that stabilizes the monomer droplets and the resulting polymer particles in the aqueous phase, preventing coagulation.
-
Initiator (Potassium Persulfate - KPS): KPS is a water-soluble initiator that thermally decomposes to generate sulfate radicals, initiating polymerization in the aqueous phase and at the surface of the monomer-swollen micelles.[2]
-
Nitrogen Purge: Oxygen is a potent inhibitor of free-radical polymerization. Purging the reaction mixture with an inert gas like nitrogen removes dissolved oxygen, ensuring efficient initiation and propagation.
Protocol 1: Emulsion Polymerization of MCMA
Materials:
-
Methyl 2-(chloromethyl)acrylate (MCMA), inhibited
-
Sodium dodecyl sulfate (SDS)
-
Potassium persulfate (KPS)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Nitrogen inlet and outlet
Procedure:
-
Preparation of the Aqueous Phase: In the three-neck flask, dissolve SDS (0.5 g) in deionized water (100 mL).
-
Nitrogen Purge: Assemble the reaction apparatus and purge the system with nitrogen for 30 minutes with gentle stirring to remove dissolved oxygen.
-
Monomer Addition: Add MCMA (10 g) to the aqueous phase while maintaining a nitrogen blanket.
-
Initiation: Heat the mixture to 70 °C. In a separate beaker, dissolve KPS (0.2 g) in deionized water (5 mL). Add the initiator solution to the reaction mixture to start the polymerization.
-
Polymerization: Maintain the reaction at 70 °C for 4 hours under a nitrogen atmosphere with continuous stirring.
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the resulting latex through glass wool to remove any coagulum.
Characterization of Linear Poly(MCMA):
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the polymerization by the disappearance of the C=C stretching vibration of the acrylate monomer (around 1635 cm⁻¹) and the appearance of characteristic ester carbonyl (C=O) stretching (around 1730 cm⁻¹) and C-Cl stretching (around 650-750 cm⁻¹) of the chloromethyl group.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the polymer structure. The disappearance of the vinyl protons of the monomer and the appearance of broad peaks corresponding to the polymer backbone are indicative of successful polymerization.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity index (PDI) of the linear polymer.
Stage 2: Cross-Linking of Poly(MCMA) with a Diamine
The pendant chloromethyl groups of the linear poly(MCMA) are now available for cross-linking. This is achieved by reacting the polymer with a difunctional nucleophile, such as a diamine. The nucleophilic amine groups will displace the chloride ions in an Sₙ2 reaction, forming covalent cross-links between the polymer chains.
Causality of Experimental Choices:
-
Cross-linker (Hexamethylenediamine): Hexamethylenediamine is a difunctional primary amine that can react with two chloromethyl groups on different polymer chains, thus forming a cross-link. The length of the diamine will influence the flexibility and swelling properties of the resulting network.
-
Solvent (N,N-Dimethylformamide - DMF): DMF is a good solvent for both the linear poly(MCMA) and the diamine, ensuring a homogeneous reaction mixture. It is also a polar aprotic solvent, which facilitates Sₙ2 reactions.
-
Base (Triethylamine): Triethylamine acts as a base to neutralize the HCl that is formed as a byproduct of the nucleophilic substitution reaction, driving the reaction to completion.
Protocol 2: Cross-Linking of Poly(MCMA) with Hexamethylenediamine
Materials:
-
Linear poly(MCMA) (synthesized in Stage 1)
-
Hexamethylenediamine
-
N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Methanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
Procedure:
-
Dissolution: Dissolve the dried linear poly(MCMA) (1 g) in DMF (20 mL) in the round-bottom flask with stirring.
-
Addition of Cross-linker and Base: In a separate vial, dissolve hexamethylenediamine (stoichiometric amount based on the desired cross-linking density, e.g., 0.5 equivalents relative to the chloromethyl groups) and triethylamine (1.1 equivalents relative to the diamine) in DMF (5 mL).
-
Reaction: Add the diamine solution to the polymer solution and heat the mixture to 80 °C for 6 hours with continuous stirring.
-
Precipitation and Washing: After cooling to room temperature, precipitate the cross-linked polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Purification: Collect the cross-linked polymer by filtration and wash it extensively with methanol to remove unreacted reagents and solvent.
-
Drying: Dry the cross-linked polymer in a vacuum oven at 40 °C until a constant weight is achieved.
Characterization of the Cross-Linked Network
The extent of cross-linking significantly impacts the material's properties. Several techniques can be employed to characterize the cross-linked network.
-
Swelling Studies: The degree of cross-linking can be qualitatively and quantitatively assessed by swelling experiments. A higher cross-linking density will result in a lower degree of swelling in a good solvent.[4][5] The swelling ratio (Q) can be calculated using the following equation:
Q = (W_s - W_d) / W_d
where W_s is the weight of the swollen polymer and W_d is the weight of the dry polymer.[6]
-
FTIR Spectroscopy: The formation of the cross-links can be monitored by the appearance of new peaks corresponding to the C-N stretching vibrations and the disappearance or reduction in the intensity of the C-Cl stretching band.
-
Solid-State NMR Spectroscopy: Solid-state NMR can provide detailed structural information about the cross-linked network, confirming the formation of the new covalent bonds.[7]
-
Rheology and Dynamic Mechanical Analysis (DMA): These techniques can be used to determine the viscoelastic properties of the cross-linked material and to calculate the cross-linking density from the modulus in the rubbery plateau region.[8]
Applications in Drug Delivery
The ability to precisely control the cross-linking density and incorporate different functional groups via the chloromethyl handle makes MCMA-based polymers highly attractive for drug delivery applications.
-
Tunable Drug Release: The swelling behavior of the cross-linked network, which dictates the diffusion of encapsulated drugs, can be finely tuned by adjusting the cross-linking density.
-
Stimuli-Responsive Systems: By choosing appropriate diamine cross-linkers containing stimuli-responsive moieties (e.g., pH-sensitive groups), it is possible to create "smart" hydrogels that release their payload in response to specific environmental cues.
-
Targeted Delivery: The pendant chloromethyl groups that do not participate in cross-linking can be further functionalized with targeting ligands to enhance the delivery of the drug to specific cells or tissues.
Safety and Handling
Methyl 2-(chloromethyl)acrylate is a reactive and potentially hazardous chemical. Appropriate safety precautions must be taken during handling and use.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
Methyl 2-(chloromethyl)acrylate represents a powerful and versatile building block for the creation of advanced cross-linked polymer networks. Its unique dual functionality enables a strategic two-stage synthesis that offers exceptional control over the final material properties. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of MCMA in a wide range of applications, particularly in the design of innovative drug delivery systems. The ability to tailor the cross-linking density and introduce further functionality through post-polymerization modification opens up a vast design space for the development of next-generation functional materials.
References
-
Gao, J., & Wang, L. (2020). Fundamentals of Emulsion Polymerization. Biomacromolecules, 21(7), 2511–2523. [Link]
- Rohm and Haas. (n.d.).
-
ChemBK. (2024). Methyl 2-(chloromethyl)acrylate. Retrieved from [Link]
- Wang, Y., et al. (2019). Post-polymerization modification by direct C-H functionalization.
-
García-Gallego, S., et al. (2019). Highly Magnetizable Crosslinked Chloromethylated Polystyrene-Based Nanocomposite Beads for Selective Molecular Separation of 4-Aminobenzoic Acid. ACS Omega, 4(3), 5837–5847. [Link]
- Jung, Y. (2014). Standard Operating Procedure (Suspension polymerization of acrylic acid). University of Washington.
-
TA Instruments. (n.d.). Quantifying Polymer Crosslinking Density Using Rheology and DMA. Retrieved from [Link]
-
Sahiner, N., et al. (2019). Crosslinked poly(Lactose) microgels and nanogels for biomedical applications. Journal of Colloid and Interface Science, 553, 434-444. [Link]
- Safa, K. D., et al. (2009). Chemical Modification of some 4-Chloromethyl Styrene Polymers with Highly Sterically Hindered Tris(trimethylsilyl)methyl Groups. Iranian Polymer Journal, 18(10), 831-841.
-
Oz, Y., & Orakdogen, N. (2023). Educational series: characterizing crosslinked polymer networks. Polymer Chemistry, 14(48), 5536-5553. [Link]
- Witek, E., et al. (2007). The results of structural investigations (FTIR, Raman, NMR) performed in order to determine mechanisms of cross-linking reaction. Journal of Molecular Structure, 834-836, 496-502.
-
de la Escosura-Muñiz, A., & Merkoçi, A. (2023). Functional Materials Made by Combining Hydrogels (Cross-Linked Polyacrylamides) and Conducting Polymers (Polyanilines)—A Critical Review. Gels, 9(5), 406. [Link]
-
Iizawa, T., et al. (1982). Substitution reaction of poly((chloromethyl)styrene) with salts of various nucleophilic reagents using phase-transfer catalysts. Macromolecules, 15(5), 1260–1264. [Link]
- Mayoux, C., et al. (2003). Inverse suspension polymerization of sodium acrylate: Synthesis and characterization. Journal of Applied Polymer Science, 88(10), 2621-2628.
-
Jordi Labs. (n.d.). Crosslink Density Determination Analytical Techniques. Retrieved from [Link]
-
García-Gallego, S., et al. (2019). Highly Magnetizable Crosslinked Chloromethylated Polystyrene-Based Nanocomposite Beads for Selective Molecular Separation of 4-Aminobenzoic Acid. ACS Omega, 4(3), 5837-5847. [Link]
- Andresen, M., & Striegel, A. M. (2006).
- Schlaad, H., & Antonietti, M. (2003). FTIR spectra of the acrylic prepolymers with different UV crosslinking... Macromolecular Chemistry and Physics, 204(1), 23-31.
- Dragan, S., & Cristea, M. (2001). Chloromethylated polystyrene reaction with tris(2‐hydroxyethyl)amine. I. Crosslinked polymers prepared by chloromethylated polystyrene with tris(2‐hydroxyethyl)amine. Journal of Applied Polymer Science, 81(12), 2935-2942.
- Charleux, B., et al. (2012). Redox initiator systems for emulsion polymerization of acrylates. Polymer Chemistry, 3(9), 2483-2490.
- Wehlage, T., & Wuest, J. D. (2014).
-
Gite, V. V. (2015). How can we calculate degree of cross-linking in the cross-linked polymers? ResearchGate. Retrieved from [Link]
-
D'hooge, D. R., et al. (2016). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Chemical Reviews, 116(17), 10213–10274. [Link]
- Safa, K. D., et al. (2009). Chemical Modification of some 4-Chloromethyl Styrene Polymers with Highly Sterically Hindered Tris(trimethylsilyl)methyl Groups. Iranian Polymer Journal, 18(10), 831-841.
- Helgeson, M. E., & Wagner, N. J. (2019). Characterizing the Molecular Architecture of Hydrogels and Crosslinked Polymer Networks beyond Flory–Rehner—I. Theory. Macromolecules, 52(22), 8683–8696.
- de la Escosura-Muñiz, A., & Merkoçi, A. (2023). Functional Materials Made by Combining Hydrogels (Cross-Linked Polyacrylamides) and Conducting Polymers (Polyanilines)—A Critical Review. Gels, 9(5), 406.
-
Kim, S.-H., et al. (2020). Crosslinking Strategies for the Microfluidic Production of Microgels. Micromachines, 11(1), 74. [Link]
- Bicak, N., et al. (1998). Studies on the Chloromethylation of Polystyrene Resins. Designed Monomers and Polymers, 1(4), 425-430.
-
Ansorena, E., et al. (2018). Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges. Polymers, 10(5), 518. [Link]
-
O'Bryan, C. S., et al. (2022). Effective Cross-Link Density as a Metric for Structure–Property Relationships in Complex Polymer Networks: Insights from Acrylic Melamine Systems. Macromolecules, 55(15), 6549–6560. [Link]
-
Whittaker, A. K. (1997). NMR Studies of Cross linked Polymers. Annual Reports on NMR Spectroscopy, 34, 105-183. [Link]
- García-Gallego, S., et al. (2019). Highly Magnetizable Crosslinked Chloromethylated Polystyrene Based Nanocomposite Beads for Selective Molecular Separation of 4‑Aminobenzoic Acid. ACS Omega, 4(3), 5837-5847.
-
de Sousa, F. D. B., et al. (2019). Cross-Linked Density Determination of Natural Rubber Compounds by Different Analytical Techniques. Polímeros, 29(3). [Link]
- Theato, P. (2013). 1 History of Post-polymerization Modification. In Post-polymerization Modification: A Versatile Tool for the Synthesis of Functional Polymers. Wiley-VCH.
- Vecchi, C., et al. (2000). Process for acrylic suspension polymerization with partially hydrosoluble comonomers. U.S.
-
Flory, P. J., & Rehner, J., Jr. (1943). Statistical Mechanics of Cross‐Linked Polymer Networks II. Swelling. The Journal of Chemical Physics, 11(11), 521-526. [Link]
-
Ahmed, E. M. (2021). Recent advances in the synthesis of smart hydrogels. Materials Advances, 2(10), 3237-3263. [Link]
- Vitz, E. (2023).
-
Chen, Y.-C., et al. (2023). Synthesis of acrylic resin and methacrylic resin microspheres by suspension polymerization. Polymers, 15(12), 2650. [Link]
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Application Note: Methyl 2-(chloromethyl)acrylate (MCMA) in Click Chemistry
The following Application Note and Protocol Guide is designed for researchers utilizing Methyl 2-(chloromethyl)acrylate (MCMA) . This document focuses on its role as a high-utility scaffold for generating "click-ready" polymers and monomers.
Executive Summary
Methyl 2-(chloromethyl)acrylate (MCMA) (CAS: 922-15-6) serves as a bifunctional "Click Hub" in advanced macromolecular synthesis.[1] Unlike standard acrylates, MCMA possesses an activated allylic chloride moiety orthogonal to the polymerizable double bond.[1] This unique architecture enables two distinct "Click" strategies:
-
Pre-Polymerization Functionalization: Rapid nucleophilic substitution (
) of the chloride to generate azide- or thiol-functionalized monomers while retaining the acrylate group. -
Post-Polymerization Modification (PPM): Polymerization of MCMA followed by quantitative side-chain modification using azides or thiols.
This guide details the protocols for converting MCMA into Methyl 2-(azidomethyl)acrylate (MAMA) —a premier click monomer—and subsequent CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) workflows.[1]
Technical Background & Mechanism
The MCMA "Click Hub" Concept
MCMA is superior to standard functional monomers (like Glycidyl Methacrylate) for click chemistry because the allylic chloride allows for nucleophilic substitution with retention of unsaturation .[1] When reacted with nucleophiles (Nu:), MCMA undergoes an addition-elimination mechanism (often termed
Reaction Pathways
The following Graphviz diagram illustrates the divergent synthesis pathways available starting from MCMA.
Figure 1: Divergent synthetic pathways for MCMA.[1] Pathway 1 (Green) is the preferred route for creating well-defined click polymers.[1]
Experimental Protocols
Protocol A: Synthesis of Methyl 2-(azidomethyl)acrylate (MAMA)
Objective: Convert MCMA to the azide-functionalized monomer MAMA for use in CuAAC click reactions. Rationale: Direct polymerization of MCMA can lead to cross-linking or lower yields due to the reactivity of the C-Cl bond in radical conditions. Converting to the azide first is the gold standard for creating "clickable" polymers.
Materials:
-
Methyl 2-(chloromethyl)acrylate (MCMA) (Sigma-Aldrich/TCI)[1]
-
Sodium Azide (
) (Caution: Acutely Toxic)[1] -
Dimethylformamide (DMF) or Acetonitrile (
)[1]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve
(1.5 equivalents) in DMF (concentration ~0.5 M). Ensure the azide is fully dissolved or well-suspended. -
Addition: Cool the solution to 0°C in an ice bath. Add MCMA (1.0 equivalent) dropwise over 20 minutes. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
-
Work-up:
-
Dilute the reaction mixture with a 5-fold excess of water.
-
Extract 3x with diethyl ether.
-
Wash the combined organic layers with brine to remove residual DMF.
-
Dry over anhydrous
and filter.
-
-
Purification: Concentrate under reduced pressure (Rotovap).
-
Storage: Store at -20°C in the dark.
Protocol B: RAFT Polymerization of MAMA
Objective: Synthesize a well-defined polymer with pendant azide groups ready for "Clicking."
Materials:
-
Monomer: MAMA (from Protocol A)[1]
-
CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)[1]
-
Initiator: AIBN (Recrystallized)[1]
-
Solvent: Anisole or Toluene[1]
Step-by-Step Procedure:
-
Stoichiometry: Target a degree of polymerization (DP) of 50.
-
Ratio: [MAMA] : [CTA] : [AIBN] = 50 : 1 : 0.2[1]
-
-
Mixing: In a Schlenk tube, combine MAMA (1.0 g), CPADB (40 mg), and AIBN (4.7 mg) in Anisole (1.0 mL).
-
Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits RAFT). Backfill with Nitrogen.
-
Polymerization: Immerse the sealed tube in an oil bath at 70°C. Stir for 8–12 hours.
-
Quenching: Cool the tube in liquid nitrogen or ice water to stop the reaction.
-
Precipitation: Drop the polymer solution into cold Methanol (10x volume). The Poly(MAMA) will precipitate as a pinkish solid (color from the CTA).[1]
-
Analysis: Dissolve in
for -NMR.-
Validation: Look for the disappearance of vinyl protons (5.8–6.4 ppm) and the broadening of the backbone signals. The pendant
signal appears around 3.8–4.0 ppm.
-
Protocol C: "Click" Functionalization (CuAAC)
Objective: Attach a functional molecule (e.g., Phenylacetylene or a fluorescent dye) to the Poly(MAMA) backbone.[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve Poly(MAMA) (1.0 eq of azide units) and the Alkyne-functionalized molecule (1.2 eq) in DMF.
-
Catalyst Preparation: Prepare a solution of
(0.05 eq) and Sodium Ascorbate (0.1 eq) in a small amount of water.[1] -
Reaction: Add the catalyst solution to the polymer mixture. Stir at room temperature for 2–4 hours.
-
Visual Cue: The solution may turn slightly yellow/green depending on the ligand used (PMDETA is recommended for faster rates).[1]
-
-
Purification: Precipitate into Methanol/Water mixture. The unreacted alkyne and copper salts remain in the supernatant.
-
Validation: IR Spectroscopy is the ultimate test.
-
Success Criteria: Complete disappearance of the Azide peak at ~2100 cm⁻¹ . Appearance of Triazole signals.
-
Data Summary & Reactivity Table
The following table compares MCMA with other common functional acrylates to guide selection.
| Feature | MCMA (Methyl 2-(chloromethyl)acrylate) | GMA (Glycidyl Methacrylate) | MMA (Methyl Methacrylate) |
| Reactive Group | Allylic Chloride ( | Epoxide | Methyl Ester (Inert) |
| Primary Reactivity | Nucleophilic Substitution ( | Ring Opening | Transesterification (Slow) |
| Click Potential | High (Precursor to Azide) | Medium (Thiol-Epoxy) | Low |
| Stability | Moderate (Lachrymator) | Good | Excellent |
| Key Advantage | Retains double bond after substitution | Stable ring | Cheap backbone |
References
-
Synthesis of Functional Acrylates
-
Azide Functionalization
-
Thiol-Ene/Michael Reactivity
-
General Properties
Disclaimer: MCMA is a lachrymator and skin irritant. All protocols must be performed in a fume hood with appropriate PPE.
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Methyl 2-(bromomethyl)acrylate synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. RAFT-Based Polymers for Click Reactions [mdpi.com]
- 5. Methyl 2-(chloromethyl)acrylate BHT = 0.5 inhibitor, 95 922-15-6 [sigmaaldrich.com]
Synthesis of Functional Block Copolymers Using Methyl 2-(chloromethyl)acrylate: A Detailed Guide for Drug Development Professionals
An In-Depth Application Note and Protocol Guide for Researchers and Scientists
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
The rational design of advanced polymeric materials is a cornerstone of modern drug delivery and therapeutic development. Block copolymers, with their distinct segments of differing chemical properties, offer a versatile platform for creating nano-architectures such as micelles, polymersomes, and functional nanoparticles. These structures are capable of encapsulating therapeutic payloads, enhancing solubility, and enabling targeted delivery. Methyl 2-(chloromethyl)acrylate (MCMA) is an intriguing yet challenging functional monomer. The presence of the highly reactive chloromethyl group provides a convenient handle for post-polymerization modification, allowing for the covalent attachment of drugs, targeting ligands, and other bioactive molecules. However, the synthesis of well-defined block copolymers incorporating MCMA is complicated by inherent side reactions, most notably β-fragmentation, which can hinder controlled polymerization and limit the achievable molecular weight and architectural integrity.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis of block copolymers containing MCMA. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights to navigate the complexities of MCMA polymerization. We will explore strategies to mitigate side reactions, present detailed protocols for controlled radical polymerization techniques, and provide a roadmap for the subsequent functionalization of the resulting polymers for biomedical applications.
The Challenge of MCMA Polymerization: Understanding and Mitigating β-Fragmentation
The primary obstacle in the controlled radical polymerization of 2-(halomethyl)acrylates like MCMA is a competing β-fragmentation reaction.[1][2] This process leads to chain termination and the formation of a macromonomer with an unsaturated end group, thereby disrupting the "living" nature of the polymerization and broadening the molecular weight distribution.[1]
The propensity for β-fragmentation is a critical consideration when designing a polymerization strategy for MCMA. Studies have suggested that this side reaction can be influenced by factors such as temperature.[3] Lowering the reaction temperature can potentially suppress the rate of fragmentation relative to propagation, favoring the formation of longer, well-defined polymer chains.[3] However, this approach may also significantly slow down the polymerization kinetics.
Diagram: The Competing Pathways of Propagation and β-Fragmentation in MCMA Polymerization
Caption: Competing reaction pathways for the MCMA radical during polymerization.
Controlled Radical Polymerization Strategies for MCMA
To achieve the synthesis of well-defined block copolymers, controlled radical polymerization (CRP) techniques are essential. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are two of the most powerful and versatile CRP methods.
Atom Transfer Radical Polymerization (ATRP) of MCMA
ATRP relies on a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide, mediated by a transition metal complex (e.g., copper or nickel).[4] For the polymerization of functional acrylates, careful selection of the catalyst system, initiator, and reaction conditions is crucial to maintain control.
Given the challenge of β-fragmentation, a low-temperature ATRP approach is recommended for MCMA. This can be facilitated by using a highly active catalyst system that allows for polymerization to proceed at a reasonable rate at reduced temperatures.
Protocol 1: Synthesis of a Poly(styrene)-b-poly(methyl 2-(chloromethyl)acrylate) Block Copolymer via Low-Temperature ATRP
This protocol describes a two-step process: first, the synthesis of a polystyrene macroinitiator, followed by chain extension with MCMA.
Materials:
-
Styrene (inhibitor removed)
-
Methyl 2-(chloromethyl)acrylate (MCMA) (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol
-
Tetrahydrofuran (THF)
Instrumentation:
-
Schlenk line for inert atmosphere reactions
-
Magnetic stirrer with heating/cooling capabilities
-
Gel Permeation Chromatography (GPC) for molecular weight analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural characterization
Workflow Diagram: Two-Step ATRP Synthesis
Sources
- 1. RAFT Step-Growth Polymerization of Diacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Hydrophilic Poly(meth)acrylates by Controlled Radical Branching Polymerization: Hyperbranching and Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Note: Methyl 2-(chloromethyl)acrylate (MCMA) for Next-Generation Disulfide Stapling and Bioconjugation
Executive Summary
The instability of traditional maleimide-thiol conjugates (via retro-Michael addition) and the structural destabilization caused by reducing interchain disulfides represent two critical failure modes in Antibody-Drug Conjugate (ADC) development. Methyl 2-(chloromethyl)acrylate (MCMA) and its derivatives have emerged as a superior class of "disulfide stapling" reagents. Unlike maleimides that target single cysteines, MCMA possesses a unique dual-reactivity profile that allows it to re-bridge reduced disulfides, restoring the covalent structural integrity of the antibody while installing a stable, irreversible linkage.
This guide details the mechanistic basis, experimental protocol, and quality control measures for utilizing MCMA in bioconjugation, specifically focusing on its application in disulfide re-bridging .
Scientific Foundation & Mechanism
The "Stapling" Mechanism
The reactivity of MCMA is driven by its multifunctional core: an electrophilic alkyl chloride adjacent to an electron-deficient alkene (acrylate). While simple Michael acceptors (like maleimides) react with a single thiol, MCMA undergoes a cascade reaction sequence to ligate two thiols.
-
Reduction: The native disulfide bond (
) is reduced to two free thiols ( ). -
First Alkylation: One thiol attacks the allylic halide via an
mechanism (or ), displacing the chloride. -
Second Alkylation (Cyclization): The second thiol attacks the now-activated Michael acceptor (the acrylate double bond).
-
Result: A stable 3-carbon bridge (
) is formed, "stapling" the two cysteines back together.
Selectivity: Ester vs. Amide
It is critical to distinguish between the ester (MCMA) and amide (2-chloromethyl acrylamide) derivatives:
-
Amide Derivatives: The electron-withdrawing nature of the amide is insufficient to drive the second Michael addition efficiently. These reagents stop after the first addition, resulting in single cysteine modification .
-
Ester Derivatives (MCMA): The ester provides the necessary electronic activation to facilitate dual thiol reaction , making MCMA the reagent of choice for disulfide bridging .
Mechanistic Visualization
The following diagram illustrates the transformation from a native disulfide to a stable MCMA-bridged conjugate.
Caption: The MCMA conjugation pathway involves reduction of the native disulfide followed by a cascade alkylation sequence, resulting in a rigid 3-carbon bridge that stabilizes the protein structure.
Comparative Analysis: MCMA vs. Standard Reagents
| Feature | Maleimide | Haloacetamide (e.g., Iodoacetamide) | MCMA (Chloromethyl Acrylate) |
| Target | Single Cysteine | Single Cysteine | Paired Cysteines (Disulfide) |
| Linkage Type | Thioether (Succinimide) | Thioether (Acyclic) | Bis-Thioether (Bridge) |
| Stability | Low (Retro-Michael exchange in plasma) | High | Very High (Irreversible) |
| Structural Impact | Destabilizes (Loss of disulfide constraint) | Destabilizes | Restores Structural Integrity |
| DAR Control | Variable (often DAR 8 for 4 disulfides) | Variable | Precise (DAR 4 for 4 disulfides) |
Detailed Experimental Protocol
Protocol Overview
This protocol describes the conjugation of MCMA to a human IgG1 antibody. Note: For ADC applications, the "Methyl" ester of MCMA is typically substituted with a linker-payload moiety prior to conjugation, or the methyl ester is transesterified post-conjugation. This protocol uses the core MCMA reagent to demonstrate the stapling chemistry.
Reagents Required[1][2][3][4][5][6][7][8]
-
Antibody: IgG1 (e.g., Trastuzumab), 5-10 mg/mL in PBS, pH 7.4.
-
Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) hydrochloride. Prepare fresh 10 mM stock in water.
-
Reagent: Methyl 2-(chloromethyl)acrylate (MCMA). Prepare 100 mM stock in dry DMSO or DMA.
-
Buffer: PBS (Phosphate Buffered Saline), pH 7.4, containing 1 mM EDTA.
-
Desalting Columns: Zeba Spin or PD-10 (Sephadex G-25).
Step-by-Step Methodology
Phase 1: Antibody Reduction
-
Calculate Molar Ratio: Determine the concentration of the antibody. For full reduction of interchain disulfides (4 disulfides per IgG1), use 6-8 equivalents of TCEP per antibody.
-
Why? A slight excess ensures complete reduction of accessible disulfides without unfolding the buried intrachain domains.
-
-
Incubation: Add TCEP to the antibody solution. Incubate at 37°C for 1-2 hours under mild agitation.
-
Purification (Critical): Remove excess TCEP using a desalting column equilibrated with PBS/EDTA.
-
Scientific Rationale: Unlike maleimides, MCMA contains an alkyl halide which can react with phosphines (TCEP) to form phosphonium salts, depleting the reagent and generating byproducts. TCEP removal is mandatory.
-
Phase 2: Conjugation (Stapling)
-
Reagent Addition: Immediately after desalting, add 5-8 equivalents of MCMA (per antibody) to the reduced IgG.
-
Stoichiometry: Since there are 4 disulfides, 4 equivalents are theoretically required. An excess (1.25x - 2x per disulfide) drives the reaction to completion.
-
Solvent: Ensure the final concentration of organic solvent (DMSO) is <10% (v/v) to prevent protein precipitation.
-
-
Incubation: Incubate at Room Temperature (22-25°C) for 2-4 hours or 4°C overnight .
-
pH Control: Maintain pH 7.4 - 8.0. The second step (Michael addition) is base-catalyzed; pH < 7.0 may slow down the cyclization, leading to incomplete bridging.
-
-
Quenching: Add excess N-acetylcysteine (NAC) or glutathione (20 equivalents) to quench unreacted MCMA. Incubate for 15 minutes.
Phase 3: Purification and QC
-
Cleanup: Remove excess reagent and quench byproducts using a desalting column or TFF (Tangential Flow Filtration).
-
Characterization:
-
HIC-HPLC (Hydrophobic Interaction Chromatography): Assess the Drug-Antibody Ratio (DAR) and homogeneity. Bridged species often elute as sharper peaks compared to heterogeneous maleimide conjugates.
-
LC-MS (Non-reduced): Verify the mass shift.
-
Expected Mass: Mass of Antibody + (4 × Mass of MCMA fragment).
-
Mass Calculation: The MCMA bridge adds the mass of the reagent minus the leaving group (Cl) and minus two protons (from the thiols)?
-
Correction:
-
Loss: -Cl (35.5 Da) and -H (1 Da) from one Cys? No.
-
Net Addition: The reagent is
(MW ~134.5). -
Reaction:
. -
Step 2:
. -
Net Mass Added per disulfide:
. - Da.
-
-
-
SDS-PAGE (Non-reducing): Critical for verifying "stapling".
-
Success Criteria: The antibody should migrate as a predominantly intact monomer (~150 kDa).
-
Failure Mode: If bridging fails, you will see bands for Heavy Chain (50 kDa) and Light Chain (25 kDa) or Half-antibody (75 kDa) due to the loss of covalent disulfide links.
-
-
Workflow Visualization
Caption: Operational workflow for MCMA-mediated antibody disulfide stapling.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Precipitation during conjugation | Hydrophobicity of MCMA/Linker | Add co-solvent (Propylene Glycol or DMA) up to 10-15%. Reduce protein concentration. |
| Incomplete Bridging (SDS-PAGE shows fragments) | pH too low | Increase pH to 8.0 to accelerate the second Michael addition step. |
| Low Conjugation Yield | Residual TCEP | Ensure rigorous desalting before adding MCMA. TCEP consumes the alkyl halide. |
| High Aggregates (SEC) | Over-crosslinking | Reduce MCMA equivalents. Ensure rapid mixing upon addition. |
References
-
Zhang, C., et al. "Chloromethyl Acryl Reagents for Simple and Site-Selective Cysteine and Disulfide Modification." ChemRxiv, 2020. Link
-
Chudasama, V., et al. "Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation." Chemical Science, 2016. Link
-
Schumacher, F. F., et al. "Next Generation Maleimides: Disulfide Bridging for Stable Antibody-Drug Conjugates." Bioconjugate Chemistry, 2014. Link
-
Fontaine, S. D., et al. "Rational Design of Bis-Sulfone Linkers for the Synthesis of Stable Antibody-Drug Conjugates." Bioconjugate Chemistry, 2015. Link
Troubleshooting & Optimization
Technical Guide: Methyl 2-(chloromethyl)acrylate (MCMA) Inhibitor Removal
[1]
Executive Summary & Safety Directive
Methyl 2-(chloromethyl)acrylate (MCMA) is a unique trifunctional monomer containing a polymerizable vinyl group, an ester, and a reactive allylic chloride.[1] It is typically stabilized with 4-Methoxyphenol (MEHQ) or Butylated hydroxytoluene (BHT) to prevent autopolymerization.[1]
CRITICAL SAFETY WARNING: MCMA is a potent lachrymator (tear gas agent) and a severe skin irritant.[1]
-
Never handle this monomer outside of a functioning fume hood.[1]
-
Double-glove (Nitrile under Laminate/Silver Shield) is recommended; standard nitrile is permeable to allylic chlorides over time.[1]
-
Glassware: All glassware used in these protocols must be soaked in a base bath (KOH/Isopropanol) or treated with bleach solution in the hood before removal to neutralize lachrymatory residues.[1]
Decision Matrix: Selecting Your Protocol
Do not default to liquid-liquid extraction. The allylic chloride moiety in MCMA is susceptible to hydrolysis and nucleophilic substitution under basic aqueous conditions.[1]
Figure 1: Decision matrix for MCMA purification. Solid-phase adsorption is preferred to minimize hydrolysis risks.[1]
Method A: Solid-Phase Adsorption (The "Gold Standard")[1]
This method relies on the physical adsorption of the phenolic inhibitor (MEHQ/BHT) onto a porous stationary phase.[1] It is anhydrous , preventing hydrolysis of the chloromethyl group.[1]
Materials
-
Adsorbent: Inhibitor Remover Beads (e.g., De-hibit™) OR Basic Alumina (Brockmann Activity I).[1]
-
Column: Glass column with a coarse frit (or a plug of glass wool).[1]
-
Receiver: Pre-dried round bottom flask, covered with aluminum foil.
Protocol Steps
-
Column Preparation:
-
Loading:
-
Pour the MCMA directly onto the top of the column bed.[1]
-
-
Elution:
-
Collection:
Validation (Self-Check)
-
The "Drop Test": Take 1 drop of purified monomer and mix with 1 drop of 1% AIBN in toluene in a vial. Heat to 70°C. It should polymerize (become viscous) within minutes. If it stays fluid >15 mins, inhibitor remains.[1]
Method B: Liquid-Liquid Extraction (The "Bulk" Protocol)
Use this only if you are processing >100mL and cannot use a column. This method introduces water, which must be rigorously removed to prevent interference with RAFT/ATRP agents.[1]
Reagents
-
Wash Solution: 5% NaOH (aq) saturated with NaCl (to reduce monomer solubility in water).[1]
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄).[1]
-
Stabilizer: Calcium Hydride (CaH₂) - optional for super-drying.[1]
Protocol Steps
| Step | Action | Technical Rationale |
| 1 | Chill | Cool monomer to 0°C in an ice bath. Critical: Reduces rate of hydrolysis of the C-Cl bond.[1] |
| 2 | Wash 1-3 | Wash with 5% NaOH/Brine (1:1 vol ratio). Shake gently for 2 mins. Vent frequently in hood. |
| 3 | Rinse | Wash 2x with saturated Brine (NaCl). |
| 4 | Dry | Stir over MgSO₄ for 30 mins. Filter. |
| 5 | Polish | (Optional) Stir over CaH₂ for 1 hour, then filter. |
Troubleshooting & FAQs
Q1: My monomer polymerized inside the alumina column. Why?
Cause: Adsorption is exothermic.[1] If the monomer was warm, or the column too long, the heat generated triggered polymerization.[1] Fix:
-
Chill the monomer to 0°C before loading.[1]
-
Use a wider column (better heat dissipation) rather than a long, narrow one.
Q2: I see new peaks in the NMR around 3.5-4.0 ppm after washing.
Cause: Hydrolysis.[1] The chloromethyl group (-CH₂Cl) reacted with NaOH to form a hydroxymethyl group (-CH₂OH).[1] Fix: Switch to Method A (Adsorption) . If you must wash, reduce contact time with NaOH to <2 minutes and keep temperature <5°C.[1]
Q3: Can I distill MCMA?
Technical Advice: Not Recommended for routine purification.[1][3] MCMA has a high boiling point (~170°C atm, extrapolated).[1] Distillation requires high vacuum (<5 mmHg).[1] The heat required often triggers thermal polymerization of the allylic group even with inhibitors present.[1] If you must distill, add CuCl₂ as a high-temp inhibitor and use a short-path setup.[1]
Q4: The purified monomer is cloudy.
Cause:
Storage & Stability
Once inhibitors are removed, MCMA is a "ticking clock."[1]
-
Temperature: Store at -20°C.
-
Atmosphere: Argon or Nitrogen headspace (Oxygen is actually a co-inhibitor for acrylates, but for controlled radical polymerization, you want it oxygen-free.[1] For storage, air is safer unless you plan to use it immediately).[1]
-
Shelf Life: Use within 24 hours of purification.
References
-
Sigma-Aldrich. Product Specification: Methyl 2-(chloromethyl)acrylate.[1][4] Accessed October 2025.[1][5] Link
-
Yamada, B., et al. (1994).[1] Polymerization and copolymerization of methyl 2-(chloromethyl)acrylate. Macromolecules. (Demonstrates reactivity of the allylic group). Link[1]
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] (General reference for acrylate purification via washing and adsorption).
-
BenchChem. Strategies for removing polymerization inhibitors. (General protocol for basic alumina columns). Link[1]
Technical Support Center: Handling Methyl 2-(chloromethyl)acrylate (MCMA) Polymerization
Executive Summary: The "Hidden" Mechanism
Why this monomer is different: Methyl 2-(chloromethyl)acrylate (MCMA) is not a standard acrylate. Unlike Methyl Methacrylate (MMA), which is prone to the "gel effect" (auto-acceleration due to viscosity buildup), MCMA undergoes a competitive Addition-Fragmentation Chain Transfer (AFCT) mechanism.
The allylic chlorine atom in the
The Risk:
Users often underestimate the exotherm because they do not observe a viscosity spike. However, the expelled Cl• radical is hyper-reactive and rapidly re-initiates new chains. This maintains a high rate of polymerization (
Pre-Reaction Planning & Storage
Q: How should I store MCMA to prevent spontaneous polymerization?
A: MCMA is highly reactive. Follow these strict storage protocols:
-
Temperature: Store at 2–8°C . Do not freeze (freezing can separate the inhibitor from the monomer crystallites).
-
Atmosphere: Store under air , not pure nitrogen. The typical inhibitor (MEHQ or BHT) requires dissolved oxygen to function effectively.
-
Shelf Life: If stored >3 months, verify inhibitor content via HPLC or a simple colorimetric test before use.
Q: How do I remove the inhibitor without triggering hydrolysis?
A: Do not use a caustic wash (NaOH/KOH extraction). The allylic chloride is sensitive to nucleophilic attack and hydrolysis, which will generate HCl and degrade your monomer.
Recommended Protocol: Basic Alumina Column [1]
-
Prepare Column: Pack a glass column with activated Basic Alumina (Brockmann Grade I). Use approx. 5g alumina per 20g monomer.
-
Condition: Flush the column with a small amount of dry solvent (e.g., DCM or Toluene) if running a solution polymerization, or run neat if bulk (viscosity permitting).
-
Pass Monomer: Elute the MCMA through the column using gravity or slight positive pressure (
). -
Use Immediately: The inhibitor-free monomer is unstable. Use within 1 hour.
Reaction Control & Exotherm Management
Q: I am scaling up from 5g to 50g. Can I just use a larger flask?
A: No. The surface-area-to-volume ratio decreases as you scale up, making heat removal the bottleneck.
-
The Trap: In bulk polymerization, the adiabatic temperature rise can exceed 200°C.
-
The Solution: Switch from Batch to Semi-Batch (Starve-Feed) mode.
Protocol: Starve-Feed Polymerization
-
Heel: Charge the reactor with solvent and 5-10% of the monomer. Heat to reaction temperature.[2][3]
-
Feed: Add the remaining monomer (and initiator) slowly over 2–4 hours using a syringe pump.
-
Control: This ensures the "instantaneous" monomer concentration (
) is always low. The system consumes monomer as fast as it is added, making the exotherm heat generation rate equal to the dosing rate.
Q: The reaction temperature is spiking despite the cooling jacket. What do I do?
A: This is a "Thermal Runaway." Immediate action is required to prevent over-pressurization.
Emergency Response Decision Tree:
Caption: Emergency decision logic for handling MCMA thermal runaway events.
Post-Reaction & Troubleshooting
Q: My polymer molecular weight ( ) is much lower than calculated. Did the initiator fail?
A: Likely not. This is intrinsic to MCMA due to the AFCT mechanism.
-
Cause: The propagating radical attacks the allylic -CH2Cl group, causing chain transfer.
-
Result: You will consistently get oligomers (
2,000–10,000 g/mol ) rather than high polymers. -
Fix: If high MW is required, you must copolymerize with a non-transferring monomer (like MMA or Styrene) or use a controlled radical technique (ATRP/RAFT) optimized for allylic halides, though this is challenging.
Q: The reaction mixture turned dark yellow/brown and smells acidic. What happened?
A: You triggered Dehydrochlorination .
-
Mechanism: At temperatures >120°C, or in the presence of Lewis acids/bases, the polymer backbone loses HCl to form a conjugated double bond system (similar to PVC degradation).
-
Prevention: Keep reaction temperature
. Add a weak acid scavenger (e.g., Proton Sponge or solid ) if high temperatures are unavoidable, but ensure it doesn't interfere with the polymerization.
Quantitative Data: Key Parameters
| Parameter | Value | Implications for Handling |
| Boiling Point | ~128°C (est. atm); 52°C @ 51mmHg | High Risk. Exotherm can easily boil monomer. |
| Heat of Polymerization | ~55 kJ/mol | Significant heat generation. Requires active cooling. |
| Density | 1.15 g/mL | Denser than water. Spills sink. |
| Auto-ignition Temp | >300°C | Thermal degradation (HCl loss) occurs before ignition. |
| Inhibitor | MEHQ or BHT (typ. 50-100 ppm) | Requires O2 to function. Don't purge excessively with N2 during storage. |
References
-
Yamada, B., Kobatake, S., & Aoki, S. (1993). Polymerization and copolymerization of methyl 2-(chloromethyl)acrylate in competition with addition-fragmentation. Macromolecules, 26(19), 5099-5104. Link
-
National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Methyl 2-chloroacrylate Safety Data. (Note: Closely related structure for hazard proxy). Link
-
Sigma-Aldrich. Product Specification: Methyl 2-(chloromethyl)acrylate. Link
-
BenchChem. Strategies for removing polymerization inhibitors. Link
-
Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization. Elsevier.[4] (General reference for AFCT mechanisms).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
Identifying and minimizing byproducts in "Methyl 2-(chloromethyl)acrylate" synthesis
Welcome to the technical support center for the synthesis of Methyl 2-(chloromethyl)acrylate. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges encountered during the synthesis, focusing on the identification and minimization of byproducts to ensure high purity and yield of your target molecule.
Understanding the Synthesis: A Two-Step Approach
The synthesis of Methyl 2-(chloromethyl)acrylate is typically achieved through a two-step process. A foundational understanding of this pathway is crucial for effective troubleshooting.
-
Step 1: The Baylis-Hillman Reaction. This initial step involves the reaction of methyl acrylate with formaldehyde. This reaction is an organocatalyzed carbon-carbon bond formation, which creates the precursor, methyl 2-(hydroxymethyl)acrylate.
-
Step 2: Chlorination. The hydroxyl group of the precursor is then substituted with a chlorine atom, yielding the final product, Methyl 2-(chloromethyl)acrylate.
Each of these steps presents a unique set of challenges and potential for byproduct formation. This guide is structured to address each stage of the synthesis independently.
Part 1: The Baylis-Hillman Reaction - Synthesis of Methyl 2-(hydroxymethyl)acrylate
The Baylis-Hillman reaction, while elegant, is notoriously slow and susceptible to side reactions. Effective control of this step is paramount for a successful overall synthesis.
Troubleshooting Guide & FAQs: Baylis-Hillman Reaction
Question 1: My Baylis-Hillman reaction is very slow and gives a low yield of methyl 2-(hydroxymethyl)acrylate. How can I improve this?
Answer: The slow reaction rate is a well-documented characteristic of the Baylis-Hillman reaction. Several factors can be optimized to improve both the rate and yield:
-
Catalyst Choice and Concentration: 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a commonly used catalyst. Ensure you are using a sufficient catalytic amount. However, excessive catalyst can sometimes promote side reactions.
-
Solvent: The choice of solvent can have a significant impact. While the reaction can be run neat, polar aprotic solvents can be beneficial.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote polymerization and other side reactions. A systematic study of the temperature profile is recommended to find the optimal balance.
-
Stoichiometry: Ensure the molar ratio of your reactants is appropriate. An excess of one reactant may or may not be beneficial and should be determined empirically.
Question 2: I am observing a significant amount of a high-boiling point byproduct in my Baylis-Hillman reaction mixture. What could it be and how can I avoid it?
Answer: A common high-boiling point byproduct is the dimer of methyl acrylate, dimethyl α-methyleneglutarate. Another possibility, especially with aromatic aldehydes, is the formation of a dioxanone byproduct.[1]
Strategies for Minimization:
-
Control Reactant Concentration: Keeping the concentration of methyl acrylate in check can disfavor dimerization, which is a second-order reaction with respect to the acrylate.
-
Temperature Management: Lowering the reaction temperature can help to reduce the rate of dimerization relative to the main reaction.
-
Catalyst Loading: Use the lowest effective concentration of the catalyst to avoid promoting side reactions.
Question 3: My reaction mixture is turning viscous and I suspect polymerization. How can I prevent this?
Answer: Both the starting material, methyl acrylate, and the product are prone to free-radical polymerization, especially at elevated temperatures.[2]
Preventative Measures:
-
Inhibitors: The addition of a radical inhibitor is crucial. Hydroquinone (HQ) or its monomethyl ether (MeHQ) are commonly used.[3][4] Phenothiazine (PTZ) is also an effective inhibitor, particularly at higher temperatures encountered during distillation.[3]
-
Oxygen Control: While counterintuitive for radical reactions, a small amount of oxygen is often necessary for phenolic inhibitors like hydroquinone to be effective.[4] Therefore, running the reaction under a strictly inert atmosphere may not always be optimal when using these types of inhibitors.
-
Temperature: Avoid excessive heat, as this is a primary initiator of thermal polymerization.
Part 2: Chlorination of Methyl 2-(hydroxymethyl)acrylate
The conversion of the hydroxyl group to a chloride is a critical step where various byproducts can be introduced if not carefully controlled.
Troubleshooting Guide & FAQs: Chlorination Step
Question 1: What is the most common and effective reagent for the chlorination of methyl 2-(hydroxymethyl)acrylate?
Answer: Thionyl chloride (SOCl₂) is a widely used and effective reagent for converting primary alcohols to alkyl chlorides.[5] It is generally preferred over hydrochloric acid to avoid potential side reactions with the acrylate double bond and because it produces gaseous byproducts (SO₂ and HCl) which are easily removed.
Question 2: After chlorination, my GC-MS analysis shows multiple chlorinated species. What are the likely byproducts?
Answer: Several chlorinated byproducts can form during this step:
-
Dichlorinated Products: Addition of chlorine across the double bond can lead to the formation of methyl 1,2-dichloro-2-(chloromethyl)propanoate. A patent on a similar process notes that dichlorinated compounds can be a major byproduct.[6]
-
Isomeric Products: Depending on the reaction conditions and the presence of any residual nucleophiles (like methanol from the previous step), you could see the formation of isomeric chloromethoxypropionates.
Minimization Strategies:
-
Reaction Temperature: Maintain a low to moderate reaction temperature to favor the desired substitution reaction over addition to the double bond.
-
Stoichiometry: Use a controlled amount of the chlorinating agent (e.g., 1.0 to 1.2 equivalents of thionyl chloride) to avoid excess reagent that could lead to over-chlorination.
-
Purity of Starting Material: Ensure that the methyl 2-(hydroxymethyl)acrylate is free from residual methanol to prevent the formation of methoxy-chlorinated byproducts.
Question 3: How can I effectively purify the final product, Methyl 2-(chloromethyl)acrylate?
Answer: Vacuum distillation is the most common method for purifying Methyl 2-(chloromethyl)acrylate.
Key Considerations for Purification:
-
Inhibitor: It is absolutely essential to add a polymerization inhibitor (such as hydroquinone or phenothiazine) to the distillation flask to prevent polymerization at the elevated temperatures of distillation.[7]
-
Vacuum: A good vacuum is necessary to lower the boiling point and minimize thermal stress on the product, which can induce polymerization or degradation.
-
Fractional Distillation: Use a fractionating column to effectively separate the desired product from lower and higher boiling point impurities.
-
Washing: Before distillation, a wash with a dilute basic solution (e.g., sodium bicarbonate) can help to remove any acidic impurities.[6] This should be followed by drying with an appropriate drying agent.
Analytical Characterization of Byproducts
Accurate identification of byproducts is key to optimizing your synthesis. A combination of analytical techniques is often most effective.
| Analytical Technique | Application in This Synthesis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for separating and identifying volatile byproducts such as dimers, dichlorinated compounds, and other small molecule impurities.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Invaluable for structural elucidation of both the desired product and any isolated byproducts. 1H and 13C NMR can distinguish between isomers and provide detailed structural information.[9][10][11][12] |
| Pyrolysis-GC/MS | A specialized technique that can be used to analyze any polymeric material that may have formed, by breaking it down into identifiable smaller fragments.[13][14] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(hydroxymethyl)acrylate (Baylis-Hillman Reaction)
-
To a round-bottom flask equipped with a magnetic stirrer, add methyl acrylate (1.0 eq) and formaldehyde (as paraformaldehyde, 1.2 eq).
-
Add a suitable solvent (e.g., a mixture of water and an organic solvent, or neat).
-
Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 - 0.2 eq) as the catalyst.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or GC. Note that the reaction can be slow, potentially requiring several days.
-
Upon completion, quench the reaction with a dilute acid solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or vacuum distillation.
Protocol 2: Synthesis of Methyl 2-(chloromethyl)acrylate (Chlorination)
-
Dissolve the crude or purified methyl 2-(hydroxymethyl)acrylate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) in a flask equipped with a stirrer and a reflux condenser under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for a period, monitoring the reaction by TLC or GC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer, and wash it sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
After filtering off the drying agent, add a polymerization inhibitor (e.g., a small amount of hydroquinone).
-
Remove the solvent under reduced pressure.
-
Purify the final product by vacuum distillation, ensuring an inhibitor is present in the distillation flask.
Visualizing the Process: Diagrams
Caption: Overall workflow for the synthesis of Methyl 2-(chloromethyl)acrylate.
Sources
- 1. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reaction of Bacterial Poly-3-Hydroxybutyrate with Thionyl Chloride in the Presence of Zinc Chloride, and the Preparation of Chlorine-Containing Oligomers [mdpi.com]
- 6. US3213072A - Chlorination product of methylmethacrylate - Google Patents [patents.google.com]
- 7. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 8. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. researchgate.net [researchgate.net]
- 11. publications.iupac.org [publications.iupac.org]
- 12. matsc.ktu.lt [matsc.ktu.lt]
- 13. shimadzu.com [shimadzu.com]
- 14. Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing initiator concentration for "Methyl 2-(chloromethyl)acrylate" polymerization
This technical guide serves as a specialized support resource for optimizing the polymerization of Methyl 2-(chloromethyl)acrylate (MCMA) . It addresses the kinetic trade-offs between initiator concentration, molecular weight control, and reaction stability.
Subject: Optimizing Initiator Concentration & Kinetic Control Applicable Techniques: Free Radical Polymerization (FRP), RAFT, ATRP Target Audience: Polymer Chemists, Drug Delivery Researchers
Core Kinetic Principles (The "Why")
Q: How does initiator concentration quantitatively dictate the molecular weight of MCMA polymers?
A: The relationship depends entirely on the polymerization mechanism employed. You must distinguish between Free Radical and Controlled/Living systems.[1]
In Free Radical Polymerization (FRP):
The kinetic chain length (
-
Implication: To target lower molecular weights, increase
. To target higher molecular weights, decrease (but be aware of slower rates).
In Controlled Radical Polymerization (RAFT/ATRP):
The degree of polymerization (
-
Implication: Here,
acts as a "catalyst" for the rate. High increases the reaction rate but degrades "livingness" (increases Polydispersity Index, PDI) due to increased termination of "dead" chains.
Experimental Optimization Guide
Q: What is the recommended starting initiator concentration for MCMA?
A: Use the following baseline protocols based on your target architecture.
Scenario A: Standard Homopolymerization (FRP)
-
Target: High conversion, undefined MW distribution.
-
Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide).
-
Concentration: 0.5 – 1.0 mol% relative to monomer.[1]
-
Protocol Note: MCMA is highly reactive.[1] At >1.0 mol%, the exotherm can become uncontrollable, leading to auto-acceleration (Gel Effect) and potential crosslinking of the chloromethyl groups.
Scenario B: Precision Synthesis (RAFT)
-
Target: Low PDI (<1.2), defined End-Groups.
-
CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or similar trithiocarbonates.
-
Ratio:
should be 5:1 to 10:1 . -
Concentration: Initiator should be 0.05 – 0.1 mol% .
-
Why: You need just enough radicals to sustain the RAFT equilibrium without generating excessive dead chains.
Data Table: Initiator Selection & Half-Life Considerations
| Initiator | Type | 10h Half-Life Temp ( | Recommended Reaction Temp | Best For... |
| AIBN | Azo | 65°C | 60°C – 70°C | General purpose, RAFT, moderate temps. |
| BPO | Peroxide | 73°C | 70°C – 80°C | Robust FRP; avoid if chloromethyl group is sensitive to oxidation.[1] |
| V-70 | Azo | 30°C | 25°C – 40°C | Low-temp polymerization to prevent side reactions.[1] |
| KPS | Persulfate | 60°C | 60°C – 80°C | Emulsion/Aqueous systems only.[1] |
Visualizing the Kinetic Pathway
The following diagram illustrates the competition between propagation (growth) and termination/transfer, highlighting where the chloromethyl group introduces risk (Side Reaction Node).
Figure 1: Kinetic pathway of MCMA polymerization.[1] Note the "Side Reaction" pathway (red dashed line) which becomes prominent at high temperatures or high radical concentrations, leading to gelation.
Troubleshooting & FAQs
Q: My reaction gelled unexpectedly at 60% conversion. Why?
Diagnosis: This is likely due to thermal runaway or side-reaction crosslinking .[1]
-
The Chloromethyl Risk: The -CH₂Cl group is an electrophile.[1] At high temperatures (>80°C) or high local concentrations, it can react with trace nucleophiles or even the ester groups of the polymer backbone, leading to crosslinking.
-
Auto-acceleration: MCMA polymerizes rapidly.[1] If
is too high (>1 mol%), the heat generated cannot dissipate, raising the temperature and accelerating the rate further (Trommsdorff effect). Solution:
-
Reduce
by 50%. -
Dilute the reaction (add 20-30% more solvent like Anisole or Toluene).
-
Lower the temperature by 10°C.
Q: I am getting low conversion (<30%) despite using standard AIBN levels.
Diagnosis: Inhibitor Interference or Oxygen Quenching .[1]
-
Inhibitor: Commercial MCMA is stabilized with BHT or Hydroquinone.[1] If not removed, it consumes your initiator.
-
Oxygen: Acrylates are sensitive to oxygen inhibition.[1] Protocol:
-
Purification: Pass the monomer through a basic alumina column to remove the inhibitor immediately before use.
-
Degassing: Sparge with Nitrogen/Argon for at least 15-20 minutes, or use freeze-pump-thaw cycles (3x) for controlled polymerizations.
Q: Why is my PDI high (>1.5) in my RAFT polymerization of MCMA?
Diagnosis: Poor [CTA]/[I] ratio or Chain Transfer issues .
-
If
is too high relative to , you generate too many new chains that are not controlled by the RAFT agent. -
Fix: Ensure
. Ideally, use a ratio of 10:1. -
Check CTA: Ensure your CTA (e.g., CPADB) is suitable for methacrylates. Dithiobenzoates are often preferred for methacrylates over trithiocarbonates if PDI is the priority.
References
-
Influence of Initiator Concentration on Methacrylate Polymerization Source: National Institutes of Health (PMC) URL:[Link]
-
Controlled (Co)Polymerization of Methacrylates Using RAFT Source: National Institutes of Health (PMC) URL:[Link]
-
Kinetics of Atom Transfer Radical Polymerization (ATRP) of Acrylates Source: Carnegie Mellon University / Matyjaszewski Lab URL:[1][Link]
Sources
Technical Support: Methyl 2-(chloromethyl)acrylate (MCMA) Optimization & Troubleshooting
Executive Summary: The "Dual Electrophile" Challenge
Methyl 2-(chloromethyl)acrylate (MCMA) is a potent synthon used primarily for introducing the
However, this high reactivity creates a narrow operational window. The most common failure modes are uncontrolled polymerization (gelation) and tandem double-addition (loss of unsaturation). This guide provides mechanistic insights and validated protocols to navigate these competing pathways.
Reactivity Map & Competitive Pathways
The following diagram visualizes the kinetic competition between substitution, addition, and polymerization. Understanding this flow is critical for reaction design.
Caption: Figure 1. Reaction landscape of MCMA. Path A is typically the desired route for functionalization, while Path B and C represent the primary side reactions.
Troubleshooting Guide (FAQs)
Issue 1: "My reaction mixture turned into a solid gel/rubber."
Diagnosis: Unwanted Radical Polymerization. Mechanism: Acrylates are prone to spontaneous free-radical polymerization initiated by heat, light, or peroxides. MCMA is particularly reactive due to the electron-withdrawing chlorine. Corrective Actions:
-
Oxygen is Vital: Most commercial MCMA is stabilized with inhibitors like Hydroquinone (HQ) or BHT (Butylated Hydroxytoluene). These inhibitors require dissolved oxygen to function. Do not purge the reaction with nitrogen unless strictly necessary for the nucleophile. If an inert atmosphere is required, use a "sparge" of lean air or ensure the inhibitor load is sufficient (e.g., Topanol A).
-
Temperature Control: Keep reaction temperatures below 50°C whenever possible.
-
Inhibitor Check: If the reagent is old, the inhibitor may be depleted. Check for peroxides before use.
Issue 2: "I isolated the product, but the double bond is gone (NMR shows saturated alkyl chain)."
Diagnosis: Tandem Reaction (Double Addition).
Mechanism: The product of the initial substitution (Path A) is an
-
Stoichiometry: Use a slight deficit of the nucleophile (0.95 eq) relative to MCMA to prevent the second addition.
-
Slow Addition: Add the nucleophile dropwise to a solution of MCMA (inverse addition) to keep the local concentration of nucleophile low.
-
pH Control: For amine nucleophiles, buffering the pH can reduce the concentration of the free amine species, slowing the Michael addition step.
Issue 3: "My yield is low, and I see a 'wet' solid or acidic byproduct."
Diagnosis: Hydrolysis.[1] Mechanism: The allylic chloride is highly susceptible to hydrolysis by water, releasing HCl and forming the alcohol (Methyl 2-(hydroxymethyl)acrylate). The HCl generated can then catalyze ester hydrolysis or polymerization. Corrective Actions:
-
Anhydrous Conditions: Use dry solvents (DCM, THF) and dry reagents.
-
Acid Scavenger: Include a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) or inorganic buffer (K₂CO₃) to neutralize HCl immediately as it forms.
Experimental Protocols
Protocol A: Selective Nucleophilic Substitution (SN2')
Objective: To substitute the chloride with a nucleophile (e.g., thiol, amine) while retaining the acrylate double bond.
Reagents:
-
Methyl 2-(chloromethyl)acrylate (1.0 eq)
-
Nucleophile (e.g., Benzyl mercaptan) (0.95 eq)
-
Base: Triethylamine (1.1 eq) or K₂CO₃ (1.5 eq)
-
Solvent: DCM or THF (Anhydrous)
-
Inhibitor: BHT (0.1 mol% added if reaction time > 1h)
Procedure:
-
Preparation: Dissolve MCMA (1.0 eq) in DCM (0.2 M concentration) in a round-bottom flask. Note: Do not purge with Nitrogen if relying on phenolic inhibitors.
-
Cooling: Cool the solution to 0°C (ice bath). Low temperature is crucial to favor the kinetic SN2 substitution over the thermodynamic Michael addition.
-
Addition: Mix the Nucleophile and Base in a separate vial. Add this mixture dropwise to the MCMA solution over 30 minutes.
-
Why? High local concentration of nucleophile favors double addition.
-
-
Monitoring: Stir at 0°C for 1–2 hours. Monitor by TLC or NMR. Look for the disappearance of the
peak ( ppm) and retention of vinyl protons ( ppm). -
Workup: Quench with dilute aqueous NH₄Cl. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate at low temperature (< 30°C) to avoid polymerization during evaporation.
Protocol B: Handling & Storage
Objective: To prevent degradation of bulk MCMA stock.
-
Storage: Store at 2–8°C in a dedicated flammables fridge.
-
Atmosphere: Store under air , not nitrogen. Ensure the cap is tight but the headspace contains air to keep the stabilizer active.
-
Shelf Life: Re-test purity every 6 months. If the liquid becomes viscous or cloudy, polymerization has initiated; discard properly.
References
-
Polymerization Inhibition: "Inhibition of Free Radical Polymerization: A Review." National Institutes of Health (PMC). Available at: [Link]
-
Michael Addition Kinetics: "The Michael Addition Reaction and Conjugate Addition." Master Organic Chemistry. Available at: [Link]
-
Thiol-Michael Selectivity: "Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts." Polymer Chemistry (RSC). Available at: [Link]
-
General Reactivity: "Methyl 2-chloroacrylate."[2] Wikipedia. Available at: [Link][2]
Sources
Technical Support Center: Methyl 2-(chloromethyl)acrylate (MCMA) Functionalization
Ticket System ID: MCMA-FUNC-OPT-2024 Status: Active Support Tier: Level 3 (Senior Application Scientist)
System Overview: The Reactivity Architecture
User Guide: Before troubleshooting yield loss, you must understand the "hardware" failures inherent to Methyl 2-(chloromethyl)acrylate (MCMA). This molecule is a trifunctional electrophile , creating a "perfect storm" for side reactions.
The Reactivity Triad (Visualized)
The following diagram illustrates the competing pathways that degrade your yield.
Figure 1. Reactivity map of MCMA showing the competition between desired substitution (
Troubleshooting Module A: "My Reaction Turned into a Gel"
Issue: Spontaneous polymerization during functionalization. Root Cause: MCMA is an electron-deficient alkene.[1] Nucleophiles (especially amines) can act as radical initiators or catalysts for anionic polymerization.
Diagnostic & Resolution Matrix
| Symptom | Probable Cause | Corrective Action (Protocol) |
| Gelation upon heating | Thermal initiation of radicals. | Add Radical Scavenger: Introduce 200–500 ppm of Phenothiazine or Hydroquinone (HQ) to the reaction mixture. Avoid BHT if using metal catalysts (sterics). |
| Gelation with amines | Amine-initiated polymerization. | Temperature Drop: Conduct addition at -10°C. Dilution: Increase solvent volume (0.1 M concentration). |
| Exotherm spike | Runaway Michael addition. | Slow Addition: Add the nucleophile dropwise over 1 hour. Do NOT add MCMA to the nucleophile (reverse addition). |
The "Stabilizer Paradox" (Critical Note)
Commercial MCMA is stabilized with BHT (Butylated hydroxytoluene).
-
Scenario A (Standard): If your reaction is radical-insensitive (e.g., simple
), do not remove the inhibitor . -
Scenario B (Sensitive): If performing delicate metal-catalyzed coupling (e.g., Heck reaction), BHT may poison the catalyst. Flash distill MCMA under vacuum at
immediately before use.
Troubleshooting Module B: Regioselectivity ( vs. Michael Addition)
Issue: You want the allylic substitution (Cl displacement), but you are getting the conjugate addition product (Michael adduct).
The Mechanism
The allylic chloride is the kinetic electrophile (
Optimization Protocol: The "Kinetic Lock"
To force the
-
Solvent Selection: Use non-polar or weakly polar solvents (DCM, Toluene) rather than polar aprotic solvents (DMF, DMSO). Polar solvents stabilize the charged intermediate of the Michael addition, favoring the wrong product.
-
Temperature Control: Maintain reaction temperature between -10°C and 0°C .
-
Why?
has a lower activation energy ( ) than Michael addition. Low temperature denies the system the energy to access the Michael pathway [1].
-
-
Base Selection: Use a sterically hindered, non-nucleophilic base.
-
Recommended: DIPEA (Hünig's base) or 2,6-Lutidine.
-
Avoid: TEA (Triethylamine) or Pyridine, which can form quaternary salts or initiate Baylis-Hillman dimerization.
-
Experimental Workflow (Optimized for Amines):
-
Dissolve MCMA (1.0 eq) in DCM (0.2 M) at -10°C.
-
Add DIPEA (1.2 eq).
-
Add Amine (1.0 eq) dropwise over 30 mins.
-
Monitor by TLC/NMR. Quench immediately upon consumption of MCMA to prevent the product (which is still an acrylate) from reacting further.
Advanced Protocol: Indium-Mediated Functionalization (Barbier-Type)
Application: Converting MCMA into a nucleophile to react with aldehydes (Synthesis of
Step-by-Step Protocol
Reagents:
-
Aldehyde (1.0 mmol)
-
MCMA (1.5 mmol)
-
Indium Powder (1.2 mmol, 100 mesh)
-
Solvent: THF/H₂O (1:1 ratio)
Procedure:
-
Preparation: In a round-bottom flask, mix the aldehyde and MCMA in THF (3 mL).
-
Activation: Add distilled water (3 mL), followed by Indium powder in one portion.
-
Reaction: Stir vigorously at room temperature (25°C).
-
Observation: The mixture may become slightly warm (mild exotherm).
-
-
Monitoring: Reaction is typically complete in 2–4 hours.
-
Workup: Quench with 1M HCl (dissolves Indium salts). Extract with Ethyl Acetate.
-
Purification: Silica gel chromatography.
Yield Expectation: 75–90% (High tolerance for functional groups like -OH, -COOH on the aldehyde).
Decision Support: Workflow Diagram
Use this logic flow to determine your reaction conditions.
Figure 2. Decision matrix for selecting the correct solvent and catalyst system based on the target transformation.
FAQ (Frequently Asked Questions)
Q1: Can I use Sodium Azide (
-
Fix: Use TBAN3 (Tetrabutylammonium azide) in DCM at room temperature. The phase transfer conditions are gentler and yield >85%.
Q2: My NMR shows a mixture of product and starting material, but I can't separate them. A: MCMA and its derivatives often streak on silica.
-
Fix: Use Silver Nitrate (
) impregnated silica gel for purification if the separation is based on the alkene. Alternatively, convert the chloride to the iodide (Finkelstein) in situ to drive reactivity to completion, avoiding the separation issue entirely.
Q3: Why did my Heck reaction yield the "branched" product? A: Electron-deficient alkenes like MCMA favor 2,1-insertion (branched) over 1,2-insertion (linear) in Palladium catalysis.
-
Fix: This is intrinsic to the electronics. To invert this, you would need specific bidentate ligands, but generally, MCMA yields the internal substitution product in Heck couplings [3].
References
-
Temperature Effects on Regioselectivity: Smith, M. B.[2] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley. (General Principle of Kinetic vs Thermodynamic Control).
-
Indium-Mediated Allylation: Araki, S., et al. "Indium-mediated coupling of methyl 2-(chloromethyl)acrylate with carbonyl compounds." Journal of Organometallic Chemistry, 1993.
-
Heck Reaction Regioselectivity: Cabri, W., & Candiani, I.[1] "Recent Developments and New Perspectives in the Heck Reaction." Accounts of Chemical Research, 1995.
-
Polymerization Inhibition: Polymerization of Acrylates and Methacrylates.[3] Sigma-Aldrich Technical Bulletin.
Sources
- 1. scispace.com [scispace.com]
- 2. Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the polymerization of methyl methacrylate and methyl acrylate by mixtures of chloranil with phenothiazine (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Troubleshooting Low Conversion in "Methyl 2-(chloromethyl)acrylate" Reactions
Welcome to the technical support center for reactions involving Methyl 2-(chloromethyl)acrylate. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of working with this versatile but challenging reagent. Here, we address common issues, particularly low reaction conversion, by providing in-depth, cause-and-effect explanations and actionable troubleshooting protocols.
Understanding the Reactivity of Methyl 2-(chloromethyl)acrylate
Methyl 2-(chloromethyl)acrylate is a bifunctional molecule, presenting two primary sites for chemical reactions. Its reactivity is a double-edged sword, offering broad synthetic utility while also opening avenues for undesirable side reactions.
-
Electrophilic Chloromethyl Group: The primary site for nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide range of functionalities.
-
Activated Acrylate System: This Michael acceptor is susceptible to conjugate addition by nucleophiles. Furthermore, the double bond is highly prone to radical polymerization.
Low conversion is often not a single issue but a result of the competition between these pathways. This guide will help you dissect your experimental observations and steer the reaction toward your desired product.
Reactivity and Side Reaction Pathways
The following diagram illustrates the primary reaction pathways that can lead to low yields of the desired SN2 product.
Caption: Competing reaction pathways for Methyl 2-(chloromethyl)acrylate.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My reaction has stalled or shows very low conversion to the desired product. What are the primary causes?
Low conversion is a frequent complaint and can typically be traced back to two main areas: the integrity of the starting material and suboptimal reaction conditions that favor side reactions.
Cause A: Degradation or Polymerization of Starting Material
Methyl 2-(chloromethyl)acrylate is prone to polymerization, especially when stored improperly. The presence of even small amounts of polymer can inhibit the desired reaction. Commercial sources often include inhibitors like Butylated Hydroxytoluene (BHT) to improve shelf life.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the reagent has been stored under recommended refrigerated conditions (0-10°C) and away from light. Acrylates, in general, require the presence of air (oxygen) for the stabilizer to function correctly and should never be stored under inert gases for long periods.[1]
-
Check for Purity: Before use, analyze the starting material by ¹H NMR or GC to check for the presence of polymers or other impurities. A fresh, clean sample is crucial.
-
Consider Inhibitor Removal: If your reaction is sensitive to the inhibitor, you can remove it immediately before use by passing the monomer through a short column of basic alumina or a dedicated inhibitor removal column. Do not store the purified monomer for extended periods.
-
Cause B: Competing Side Reactions Dominating
Your reaction conditions may be inadvertently promoting polymerization or Michael addition over the intended SN2 substitution.
-
Troubleshooting Steps:
-
Add a Radical Inhibitor: Introduce a radical scavenger like BHT or hydroquinone (HQ) to the reaction mixture (typically 100-200 ppm) to suppress polymerization. This is especially important if the reaction requires heating.
-
Degas Your Solvent: Use solvents that have been degassed via nitrogen bubbling, freeze-pump-thaw cycles, or sonication to remove dissolved oxygen, which can initiate polymerization at elevated temperatures.
-
Optimize Your Base: If your nucleophile requires a base for deprotonation, the choice is critical.
-
Strong, nucleophilic bases (e.g., NaOH, KOtBu in excess) can promote Michael addition or elimination.
-
Consider using weaker, non-nucleophilic bases like sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or a sterically hindered organic base like triethylamine (TEA) or DIPEA.[2][3] The base should be strong enough to deprotonate the nucleophile but not so strong as to promote side reactions.
-
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C or room temperature before attempting to heat. Elevated temperatures significantly accelerate polymerization.
-
Question 2: My TLC and LC-MS analyses show multiple products. What are they and how can I avoid them?
The formation of multiple products is a clear indicator of competing reaction pathways.
Likely Side Products:
-
Poly(methyl 2-(chloromethyl)acrylate): Often appears as a baseline streak on TLC or is not visible by LC-MS.
-
Michael Adduct: The product of your nucleophile adding to the acrylate double bond. Its mass will be [M+H]⁺ of your nucleophile + 134.5 g/mol .
-
Dimer/Oligomers: Products formed from the reaction of the initial desired product with another molecule of the starting material. This is common if the nucleophile can react more than once.
-
Elimination Product: Formation of a conjugated diene system.
Troubleshooting Protocol for Minimizing Side Products:
-
Analyze the Crude Reaction Mixture: Use ¹H NMR on the crude mixture to identify the distribution of products. The vinylic protons of the desired product, Michael adduct, and starting material will have distinct chemical shifts.
-
Modify Nucleophile Addition:
-
Slow Addition: Add the nucleophile (or the base that generates it) slowly to the solution of methyl 2-(chloromethyl)acrylate. This keeps the instantaneous concentration of the nucleophile low, which can disfavor Michael addition and polymerization.
-
Inverse Addition: Add the methyl 2-(chloromethyl)acrylate slowly to a solution of the nucleophile. This can be beneficial in cases where the starting acrylate is prone to self-condensation or polymerization.
-
-
Solvent Selection: The polarity of the solvent can influence the reaction pathway.
Question 3: My conversion is acceptable, but purifying the final product is difficult. What are the best practices?
Purification challenges often arise from the similar polarities of the product and unreacted starting material, or from the presence of high-molecular-weight oligomers.
Purification Strategies:
| Method | Application | Key Considerations |
| Flash Column Chromatography | Most common and versatile method. | * Use a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). * Keep the column cold if the product is heat-sensitive. * Be aware that silica gel can be slightly acidic and may cause degradation of sensitive compounds. Neutralized silica or alumina can be alternatives. |
| Vacuum Distillation | For liquid products that are thermally stable. | * This is often challenging due to the high boiling point of many derivatives and the risk of polymerization upon heating. * Crucially, add a radical inhibitor (BHT, HQ) to the distillation flask. * Use a high-vacuum pump to lower the required temperature. |
| Crystallization | For solid products with good crystallinity. | * An excellent method for achieving high purity. * Screen various solvent/anti-solvent systems (e.g., ethyl acetate/hexanes, methanol/water). |
| Aqueous Wash/Extraction | To remove inorganic salts and water-soluble impurities. | * A standard part of the workup. Ensure your product is not water-soluble. |
General Experimental Protocol for Nucleophilic Substitution
This protocol provides a robust starting point for optimization.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add your nucleophile (1.0 eq.) and a suitable anhydrous solvent (e.g., acetonitrile or THF, to make a 0.1-0.5 M solution).
-
Base Addition: If required, add the base (1.1-1.5 eq.) and stir the mixture at room temperature for 15-30 minutes.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Acrylate: Slowly add Methyl 2-(chloromethyl)acrylate (1.0-1.2 eq.), which has been passed through a short plug of basic alumina to remove the storage inhibitor, to the cooled reaction mixture dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C or let it warm slowly to room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours.
-
Quenching: Once the reaction is complete (or has stalled), quench it by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using the methods described in the table above.
Troubleshooting Flowchart
Use this decision tree to guide your troubleshooting process systematically.
Caption: Systematic flowchart for troubleshooting low conversion.
References
- Synthomer. (2020).
- MedChemExpress. Methyl 2-(bromomethyl)
- Wikipedia. (2023).
- G. Pattaro, et al. (2023). Phosphine-Catalyzed Domino Regio- and Stereo-Selective Hexamerization of 2-(Bromomethyl)acrylates to 1,2-Bis(cyclohexenyl)
- Sigma-Aldrich. Methyl 2-(chloromethyl)
- Tokyo Chemical Industry Co., Ltd.
- G. Pattaro, et al. (2023). Phosphine-Catalyzed Domino Regio- and Stereo-Selective Hexamerization of 2-(Bromomethyl)acrylates to 1,2-Bis(cyclohexenyl)ethenyl Derivatives.
- T. Otsu, et al. Divergence in polymerization induced by conjugate substitution of α-(substituted methyl)
- G. Pattaro, et al. (2023). Phosphine-Catalyzed Domino Regio- and Stereo-Selective Hexamerization of 2-(Bromomethyl)acrylates to 1,2-Bis(cyclohexenyl)
Sources
Technical Support Center: Methyl 2-(chloromethyl)acrylate (MCMA) Stability & Handling
Topic: Managing the stability of Methyl 2-(chloromethyl)acrylate under reaction conditions Ticket ID: MCMA-STAB-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide
Introduction: The "Dual-Threat" Reagent
Welcome to the technical support hub for Methyl 2-(chloromethyl)acrylate (MCMA) . If you are reading this, you likely view MCMA as a valuable synthon for constructing heterocycles or functionalized polymers. However, you may have also experienced its "dark side": the tendency to turn into a solid white gel (polymer) or degrade into an acidic mess overnight.
The Core Challenge: MCMA is a dual electrophile . It possesses an electron-deficient alkene (Michael acceptor) and a reactive allylic chloride (alkylating agent). This makes it highly prone to two distinct instability pathways:
-
Radical Polymerization: Triggered by heat, light, or lack of oxygen (if MEHQ stabilized).
-
Anionic Polymerization/Degradation: Triggered by bases or nucleophiles intended for the reaction.
This guide provides the protocols necessary to navigate these instability modes.
Module 1: Storage & Pre-Reaction Handling
Q: My bottle of MCMA solidified in the fridge. I stored it under Argon to keep it dry. What happened?
A: You likely deactivated the stabilizer.
Most commercial MCMA is stabilized with MEHQ (Monomethyl ether hydroquinone) . MEHQ is not a standalone inhibitor; it is a radical scavenger that requires dissolved oxygen to function. By purging the headspace with Argon or Nitrogen, you stripped the oxygen, rendering the MEHQ useless.
The "Goldilocks" Storage Protocol:
-
Atmosphere: Store under air (not inert gas) if MEHQ is the inhibitor.
-
Temperature: 2°C – 8°C. Do not freeze (crystallization can separate the inhibitor from the monomer).
-
Moisture: Keep tightly sealed. While oxygen is good for the inhibitor, moisture hydrolyzes the allylic chloride, releasing HCl, which catalyzes further degradation.
Inhibitor Selection Matrix
| Inhibitor | Mechanism | Requirement | Best For |
| MEHQ (Standard) | Radical Scavenger | Requires Oxygen | Long-term storage; Aerobic reactions. |
| BHT | Radical Scavenger | Oxygen independent (mostly) | Anaerobic storage; Inert atmosphere reactions. |
| Phenothiazine | Anaerobic Scavenger | Oxygen independent | High-temp distillations where air is excluded. |
Module 2: Reaction Optimization & Troubleshooting
Q: I am running a nucleophilic substitution (SN2) with an amine, but the reaction mixture turned into a polymer gel. How do I prevent this?
A: Amines can act as initiators for anionic polymerization or Michael addition, competing with the desired SN2 reaction.
Troubleshooting Protocol:
-
Temperature Control: Keep the reaction < 40°C . Higher temperatures favor radical polymerization exponentially.
-
Dilution: High concentration favors intermolecular polymerization. Run dilute (0.1 M – 0.2 M).
-
Inhibitor Spiking: Add BHT (0.05 – 0.1 mol%) to the reaction mixture. Unlike MEHQ, BHT works reasonably well under the inert atmosphere required for substitution reactions.
-
The "Slow Addition" Rule: Do not dump the nucleophile in at once. Add the nucleophile slowly to the MCMA (or vice versa, depending on kinetics) to prevent localized "hot spots" of high concentration that trigger polymerization.
Q: My yield is low, and NMR shows loss of the alkene signals but no polymer. What is happening?
A: You are likely seeing Michael Addition or SN2' (conjugate) substitution rather than direct SN2.
MCMA has three electrophilic sites. Hard nucleophiles often attack the carbonyl; soft nucleophiles attack the alkyl chloride or the beta-carbon.
-
Diagnosis: Check the alkene region (5.5 - 6.5 ppm). If gone, you did a Michael addition.
-
Fix: Use a non-nucleophilic base (e.g., DIPEA, K2CO3) if generating a nucleophile in situ. Avoid strong alkoxides which attack the ester.
Module 3: Workup & Purification (The Danger Zone)
Q: During vacuum distillation, the material polymerized in the column. How do I purify this safely?
A: Distillation of MCMA is the highest-risk operation. The vapor phase contains no inhibitor, and the heat drives polymerization.
The "Safe-Distill" Protocol:
-
Vacuum is King: You must achieve < 5 mmHg . The boiling point at atmospheric pressure (~160°C+) is too close to the thermal polymerization threshold. Target a pot temperature < 50°C .
-
Inhibit the Vapor: Use a "bleed" of air (if using MEHQ) or add a non-volatile inhibitor like Phenothiazine or Copper turnings to the pot.
-
Inhibit the Receiver: Pre-load the receiving flask with a small crystal of MEHQ. The distilled liquid is pure monomer and extremely vulnerable; it needs immediate stabilization.
Alternative: If the product is reasonably pure (>90%), avoid distillation. Use rapid filtration through a short pad of silica gel (eluting with Hexanes/EtOAc) to remove polar oligomers and the stabilizer, then use immediately.
Visualizing the Instability Pathways
The following diagram illustrates the competing pathways that degrade MCMA. Use this to diagnose your specific failure mode.
Figure 1: Degradation vs. Reaction pathways for MCMA. Note that polymerization can be triggered by both radical and anionic mechanisms.
Summary of Physicochemical Properties
| Property | Value | Relevance to Handling |
| Boiling Point | 52°C @ 51 mmHg [1] | Distill only under high vacuum. |
| Density | 1.15 g/mL | Denser than water; sinks in aqueous washes. |
| Solubility | Insoluble in water | Can be washed with cold water to remove inorganic salts. |
| Hazards | Lachrymator, Vesicant | Severe skin irritant. Causes blisters.[1][2] Handle in fume hood only. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6659, Methyl 2-chloroacrylate. Retrieved from [Link]
-
Vlcek, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters. Progress in Polymer Science, 24(6), 793–873. (Mechanistic insight into anionic instability). Retrieved from [Link]
Sources
Effect of solvent on "Methyl 2-(chloromethyl)acrylate" reactivity
Welcome to the technical support guide for Methyl 2-(chloromethyl)acrylate (MCMA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and reactivity of this versatile but sensitive reagent. This guide moves beyond simple protocols to explain the causal relationships between experimental choices—particularly solvent selection—and reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and reactivity of Methyl 2-(chloromethyl)acrylate, with a focus on how solvent choice plays a critical role from the outset.
Q1: What are the key reactive sites of Methyl 2-(chloromethyl)acrylate and how do they influence its chemistry?
A1: Methyl 2-(chloromethyl)acrylate (CAS No: 922-15-6) is a trifunctional molecule, and understanding its three primary reactive sites is crucial for successful experimentation.[1] The solvent environment directly influences the reactivity of each site.
-
Allylic Chloride: The chloromethyl group is an activated allylic halide. This site is highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways). The choice of solvent is paramount in controlling the mechanism and outcome of these substitutions.[2][3]
-
Acrylate Double Bond: The carbon-carbon double bond is electron-deficient, making it prone to Michael additions and, most significantly, radical polymerization.[4] Uncontrolled polymerization is a common failure mode, often triggered by heat, light, or impurities, and is influenced by the solvent medium.[5][6][7]
-
Ester Group: The methyl ester is susceptible to hydrolysis or transesterification, especially in the presence of strong nucleophiles, acids, or bases, and particularly in protic solvents like water or alcohols.
Caption: Key reactive sites on Methyl 2-(chloromethyl)acrylate.
Q2: How does solvent selection fundamentally impact nucleophilic substitution reactions at the allylic chloride?
A2: The solvent doesn't just dissolve the reactants; it actively participates in the reaction mechanism, often determining whether it proceeds via an SN1 or SN2 pathway.[8][9]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents possess O-H or N-H bonds and excel at stabilizing charged species through hydrogen bonding.[10][11] They strongly solvate both the leaving group (Cl⁻) and the carbocation intermediate formed in an SN1 reaction, thereby accelerating this pathway. However, they also solvate the nucleophile, creating a "solvent cage" that can hinder its ability to attack in an SN2 fashion.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have high dielectric constants but lack O-H or N-H bonds.[10] They are poor at solvating anions (the nucleophile), leaving them "naked" and highly reactive. This dramatically accelerates SN2 reactions, which depend on a powerful nucleophile. They do not effectively stabilize carbocations, thus disfavoring the SN1 pathway.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These are generally poor choices for reactions involving charged nucleophiles due to low solubility and inability to stabilize charged intermediates or transition states.[12] Mono-addition reactions have been shown to predominate over bis-addition in less polar solvents like toluene or CH₂Cl₂.[12]
| Solvent Class | Key Characteristics | Effect on SN1 Reactions | Effect on SN2 Reactions | Common Examples |
| Polar Protic | Forms hydrogen bonds; stabilizes cations and anions.[10][11] | Favors/Accelerates | Hinders/Slows | Water, Methanol, Ethanol |
| Polar Aprotic | High dipole moment; does not form H-bonds; solvates cations well, but not anions.[10] | Disfavors/Slows | Strongly Favors/Accelerates | DMF, DMSO, Acetonitrile, Acetone |
| Nonpolar | Low dielectric constant; does not stabilize charged species. | Strongly Disfavors | Strongly Disfavors | Toluene, Hexane, Dioxane |
Q3: What are the best practices for storing and handling Methyl 2-(chloromethyl)acrylate to prevent unwanted polymerization?
A3: MCMA is sensitive to heat, light, and moisture and can polymerize spontaneously.[5] Proper storage and handling are critical for experimental success and safety.
-
Storage: Store the reagent at 2-8°C in a tightly sealed container to minimize exposure to moisture and heat.[13]
-
Inhibitors: Commercial MCMA contains an inhibitor, such as Butylated hydroxytoluene (BHT), to prevent spontaneous polymerization during storage.[13] Be aware that this inhibitor may need to be removed (e.g., by column chromatography) before use in controlled polymerization experiments.
-
Handling: Always handle the liquid in a well-ventilated fume hood.[14] To prevent polymerization during a reaction, ensure all glassware is dry, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid excessive heating unless the experiment is a planned polymerization.
Troubleshooting Guide
This section provides solutions to specific problems encountered during experiments with Methyl 2-(chloromethyl)acrylate.
Problem 1: My nucleophilic substitution reaction has a very low yield or fails to proceed.
This is a common issue stemming from a mismatch between the reaction mechanism and the chosen solvent.
Primary Cause: Inappropriate solvent choice for the desired reaction pathway (SN1 vs. SN2).
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low-yield substitution reactions.
Detailed Solution:
-
If you are using a strong nucleophile (e.g., NaN₃, NaCN): Your reaction likely proceeds via an SN2 mechanism. Using a polar protic solvent (like ethanol) will cage your nucleophile and drastically slow the reaction. Solution: Switch to a polar aprotic solvent like DMF or acetonitrile to maximize the nucleophile's reactivity.
-
If you are using a weak, neutral nucleophile (e.g., H₂O, R-OH): Your reaction must proceed via an SN1 mechanism, which requires the formation of a stabilized allylic carbocation. Solution: Use a polar protic solvent (e.g., ethanol, methanol, or water mixtures) to stabilize this intermediate and the leaving group. Using a polar aprotic or nonpolar solvent will prevent the necessary ionization, stalling the reaction.
Problem 2: My reaction mixture turned into a solid/viscous gel.
This indicates uncontrolled, undesired radical polymerization of the acrylate moiety.
Primary Causes & Solutions:
-
Cause: Reaction temperature is too high, providing the activation energy for polymerization.
-
Solution: Perform the reaction at the lowest feasible temperature. For many nucleophilic substitutions, room temperature is sufficient. If heating is required, do so cautiously and monitor for viscosity changes.
-
-
Cause: Exposure to light or presence of radical-initiating impurities.
-
Solution: Protect the reaction from light by wrapping the flask in aluminum foil. Ensure all reagents and solvents are pure and degassed. Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended to exclude oxygen, which can sometimes participate in complex initiation pathways.
-
-
Cause: The inhibitor in the starting material has been consumed or was removed and not replaced.
-
Solution: If the reagent is old or has been stored improperly, the inhibitor may be depleted. Consider adding a small amount of a radical inhibitor like BHT if it does not interfere with your desired reaction.
-
Problem 3: I am observing significant side products corresponding to reaction with the solvent.
This issue, known as solvolysis, is common when the solvent is also a potential nucleophile.
Primary Cause: Using a nucleophilic polar protic solvent (e.g., methanol, water) when a different nucleophile is intended to react.
Detailed Explanation: In a polar protic solvent, the solvent molecules are often present in vast excess and can compete with your intended nucleophile. For example, running a reaction with sodium azide in methanol may yield a significant amount of the methoxy-substituted byproduct alongside the desired azide product. This occurs because methanol, while a weak nucleophile, can attack the carbocation in an SN1 pathway or even participate slowly in an SN2 reaction.
Solution:
-
Switch to a Polar Aprotic Solvent: The most effective solution is to change the solvent to a non-nucleophilic polar aprotic medium like DMF, DMSO, or acetonitrile. These solvents facilitate the desired nucleophilic substitution without competing in the reaction.
-
Use the Nucleophile as the Solvent: In some cases, if the nucleophile is a liquid and suitable as a solvent, it can be used in large excess, eliminating competition. This is only feasible in specific circumstances.
Experimental Protocol: General Procedure for Nucleophilic Substitution with MCMA
This protocol provides a framework for performing an SN2 reaction using a moderately reactive nucleophile, with an emphasis on preventing side reactions.
Objective: To substitute the chloride of MCMA with a generic nucleophile (Nu⁻) in a controlled manner.
Materials:
-
Methyl 2-(chloromethyl)acrylate (MCMA)
-
Nucleophile (e.g., sodium phenoxide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser
-
Inert gas line (Nitrogen or Argon)
-
Standard workup and purification supplies
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet.
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with the nucleophile (1.1 equivalents) and anhydrous DMF. Stir the mixture until the nucleophile is fully dissolved.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This helps to dissipate heat from the exothermic reaction and suppress the initiation of polymerization.
-
Substrate Addition: Add Methyl 2-(chloromethyl)acrylate (1.0 equivalent) dropwise to the stirred solution over 15-20 minutes. A slow addition rate is crucial to maintain temperature control.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the mixture by pouring it into cold water. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the desired substituted product.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl-2-Chloroacrylate. Retrieved from [Link]
-
Al-Zoubi, R. M., & Al-Jammal, K. F. (2005). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Organic Preparations and Procedures International, 37(6), 579-585. Retrieved from [Link]
-
Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). ATRP of Acrylates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6659, Methyl 2-chloroacrylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl 2-chloroacrylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12446954, Methyl 2-(chloromethyl)acrylate. Retrieved from [Link]
-
Zhang, L., et al. (2019). Solvent effects on radical copolymerization of acrylonitrile and methyl acrylate: solvent polarity and solvent-monomer interaction. Polymer Bulletin, 77(8), 4215-4228. Retrieved from [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
-
Kormos, B. L., & Cramer, C. J. (2003). Solvation Effects on Alternative Nucleophilic Substitution Reaction Paths for Chloride/Allyl Chloride and γ-Methylated Congeners. The Journal of Organic Chemistry, 68(16), 6375-6386. Retrieved from [Link]
-
Kormos, B. L., & Cramer, C. J. (2003). Solvation effects on alternative nucleophilic substitution reaction paths for chloride/allyl chloride and gamma-methylated congeners. PubMed. Retrieved from [Link]
-
Kim, S., et al. (2021). Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films. Coatings, 11(10), 1229. Retrieved from [Link]
-
G. D'Arrigo, et al. (2022). Towards Predictive Models of Acrylates Free Radical Polymerization in Solution: The Key Role of Solvent-induced Cage Effects. ChemRxiv. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 2-hydroxymethyl acrylate compound.
-
A. S. D. D. Van der Eecken, et al. (2023). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Chemical Reviews, 123(1), 73-152. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from [Link]
-
Acrylat OJSC. (2011). Safety Data Sheet: Methyl Acrylate. Retrieved from [Link]
-
M. F. Cunningham, et al. (2022). Acrylate–methacrylate radical copolymerization kinetics of sparingly water-soluble monomers in polar and nonpolar solvents. Polymer Chemistry, 13(40), 5691-5701. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 10: Nucleophilic Substitution reactions of Allylic halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Retrieved from [Link]
-
G. S. Patience, et al. (2018). Catalysis for the synthesis of methacrylic acid and methyl methacrylate. Chemical Society Reviews, 47(21), 7749-7775. Retrieved from [Link]
Sources
- 1. Methyl 2-(chloromethyl)acrylate | C5H7ClO2 | CID 12446954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solvation effects on alternative nucleophilic substitution reaction paths for chloride/allyl chloride and gamma-methylated congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 2-chloroacrylate - Wikipedia [en.wikipedia.org]
- 5. Methyl 2-chloroacrylate | C4H5ClO2 | CID 6659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Methyl 2-(chloromethyl)acrylate BHT = 0.5 inhibitor, 95 922-15-6 [sigmaaldrich.com]
- 14. nj.gov [nj.gov]
Technical Support Center: Spectroscopic Monitoring of Methyl 2-(chloromethyl)acrylate Reactions
Welcome to the technical support center for monitoring reactions involving Methyl 2-(chloromethyl)acrylate (MCMA). This guide is designed for researchers, scientists, and drug development professionals who are utilizing spectroscopic techniques to follow the conversion of MCMA in real-time. As a bifunctional monomer, MCMA presents unique opportunities in polymer and synthetic chemistry, and precise reaction monitoring is key to achieving desired product outcomes.
This document provides in-depth, field-tested insights into leveraging Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy for your MCMA reactions. We will delve into the causality behind experimental choices, offer self-validating protocols, and provide troubleshooting guidance for common issues you may encounter.
Foundational Principles of Spectroscopic Reaction Monitoring for MCMA
Methyl 2-(chloromethyl)acrylate is a monomer containing several key functional groups that are amenable to spectroscopic tracking. The primary reactive sites are the acrylate vinyl group (C=C) for polymerization and the chloromethyl group (-CH₂Cl) for nucleophilic substitution.
The core principle of spectroscopic reaction monitoring is to identify a spectral feature (a peak or band) that is unique to either a reactant or a product and to track its change in intensity over time. This change is directly proportional to the concentration of the species, allowing for the determination of reaction kinetics and endpoints.
Key Molecular Features of MCMA for Spectroscopic Analysis:
| Functional Group | Spectroscopic Handle | Technique(s) of Choice | Rationale |
| Acrylate C=C | Vinyl bond stretching and deformation modes | FTIR, Raman, NMR | The disappearance of the vinyl group is a direct measure of polymerization. |
| Ester C=O | Carbonyl stretching vibration | FTIR, Raman | While present in both monomer and polymer, its environment changes, which can sometimes be observed as a peak shift or broadening. |
| Chloromethyl C-Cl | C-Cl stretching vibration | FTIR, Raman | Can be monitored during nucleophilic substitution reactions. |
| Vinyl Protons | Unique chemical shifts for =CH₂ protons | NMR | Their disappearance signifies monomer consumption. |
| Methyl Protons | -OCH₃ signal | NMR | Often used as an internal reference in ¹H NMR as it remains unchanged during polymerization. |
In-situ FTIR Spectroscopy: Your Window into the Reaction Vessel
Attenuated Total Reflectance (ATR)-FTIR is a powerful technique for real-time reaction monitoring as it allows for the collection of spectra directly from the reaction mixture without the need for sampling.[1] An immersion probe provides a direct interface with the reacting medium.[2]
Workflow for In-situ ATR-FTIR Monitoring of MCMA Polymerization
Caption: A decision tree for troubleshooting baseline drift in in-situ FTIR.
Raman Spectroscopy: A Complementary Vibrational Technique
Raman spectroscopy is an excellent alternative or complement to FTIR for monitoring polymerization. [3]It is particularly advantageous for reactions in aqueous media, as water is a weak Raman scatterer. [4]Furthermore, the C=C bond of the acrylate group typically gives a strong and well-defined Raman signal. [5]
Raman FAQs & Troubleshooting Guide
Q1: What Raman peaks are important for MCMA reactions?
A1: Similar to FTIR, the key is to monitor the vinyl group.
-
~1640 cm⁻¹: The C=C stretching vibration in acrylates provides a strong and reliable peak that will decrease as the monomer is consumed. [6]* ~1720 cm⁻¹: The C=O stretching of the ester can also be observed. While it can be used as a reference, be aware that its intensity might change slightly during polymerization. [6]A more stable internal reference peak, if available from the solvent or another non-reacting component, is preferable for quantitative analysis.
Q2: I'm seeing a lot of fluorescence in my Raman spectrum, which is obscuring my peaks. How can I mitigate this?
A2: Fluorescence is a common challenge in Raman spectroscopy. Here are several strategies to address it:
-
Change the Laser Excitation Wavelength: Often, moving to a longer wavelength laser (e.g., from 532 nm to 785 nm or 1064 nm) can significantly reduce or eliminate fluorescence.
-
Sample Purification: Impurities are often the source of fluorescence. Ensure your MCMA monomer and solvent are of high purity.
-
Photobleaching: Before starting your time-resolved measurement, expose the sample to the laser for a period (minutes to hours). This can "burn out" the fluorescent species.
-
Background Subtraction: Most Raman software packages include algorithms to subtract the broad fluorescence background, allowing for better visualization of the sharp Raman peaks.
Q3: My Raman signal is weak. How can I improve it?
A3: A weak signal can be due to several factors:
-
Laser Power and Exposure Time: Increasing the laser power or the acquisition time will increase the signal. However, be cautious not to induce sample heating or degradation with excessive laser power.
-
Focusing: Ensure the laser is correctly focused on the sample. For in-situ probes, this is usually pre-aligned, but it's worth checking the manufacturer's instructions.
-
Slit Width: Using a wider spectrometer slit can increase signal intensity, but at the cost of spectral resolution. Find a balance that is appropriate for your experiment.
NMR Spectroscopy: The Gold Standard for Quantitative Analysis
While FTIR and Raman are excellent for real-time kinetic monitoring, NMR spectroscopy provides unparalleled structural information and is a powerful tool for quantitative analysis (qNMR). [7][8]It is typically used for offline analysis of reaction aliquots but can be adapted for in-situ monitoring with specialized flow-NMR setups.
NMR FAQs & Troubleshooting Guide
Q1: How do I use ¹H NMR to determine MCMA conversion?
A1: The key is to compare the integration of a peak from the MCMA monomer that disappears during the reaction with a peak that remains constant.
-
Monomer Vinyl Protons: MCMA has two vinyl protons (=CH₂) which will have characteristic chemical shifts (likely in the range of 5.5-6.5 ppm, based on similar acrylates). These signals will broaden and eventually disappear into the polymer backbone signal as the reaction proceeds.
-
Internal Standard or Reference Peak: The methyl ester protons (-OCH₃) of MCMA (expected around 3.7-3.8 ppm) can serve as an excellent internal reference, as each monomer unit that is incorporated into the polymer chain retains this group. Alternatively, you can add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) to the reaction mixture.
The conversion can be calculated using the following formula: Conversion (%) = [1 - (Integral of Vinyl Proton at time t / Integral of Reference Proton at time t) / (Integral of Vinyl Proton at time 0 / Integral of Reference Proton at time 0)] * 100
Q2: My NMR peaks are broad, making integration difficult. What's the cause?
A2: Peak broadening in NMR can arise from several sources, especially when analyzing polymerizing systems:
-
Increased Viscosity: As the polymer forms, the solution becomes more viscous. This restricts molecular tumbling, leading to shorter T2 relaxation times and broader peaks. You can sometimes mitigate this by running the reaction at a more dilute concentration or by acquiring the spectrum at a higher temperature.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant peak broadening. Ensure your glassware is scrupulously clean.
-
Poor Shimming: The magnetic field homogeneity needs to be optimized (shimming) for each sample. This is particularly important for viscous samples.
Q3: Can I use ¹³C NMR for reaction monitoring?
A3: Yes, ¹³C NMR can be very informative, though it is less sensitive and requires longer acquisition times than ¹H NMR.
-
Vinyl Carbons: The carbons of the C=C double bond in MCMA (expected ~125-135 ppm) will disappear and be replaced by the aliphatic carbons of the polymer backbone (~35-45 ppm).
-
Carbonyl Carbon: The carbonyl carbon (~165-175 ppm) will remain, but its chemical shift may be sensitive to the local environment (i.e., monomer vs. polymer), providing additional data on the reaction progress. [3]¹³C NMR is particularly useful for studying the tacticity (stereochemistry) of the resulting polymer chain.
Safety First: Handling Methyl 2-(chloromethyl)acrylate
MCMA is a reactive and potentially hazardous chemical. Always consult the Safety Data Sheet (SDS) before use. It is a lachrymator and can cause skin and respiratory irritation. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
-
Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. (2021). Polymers. [Link]
-
Raman Spectroscopic Characterization of Polymerization Kinetics of Cyanoacrylate Embolic Glues for Vascular Embolization. (n.d.). PubMed Central. [Link]
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Spectroscopic Monitoring of Polymerization in Microfluidic Channels. (2005). NIST. [Link]
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Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. (n.d.). MDPI. [Link]
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In Situ FTIR-ATR Examination of Poly(acrylic acid) Adsorbed onto Hematite at Low pH. (n.d.). ACS Publications. [Link]
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On-line monitoring of all-acrylic emulsion polymerization reactors by Raman spectroscopy. (2006). Wiley Online Library. [Link]
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In-Line Reaction Monitoring of a Methyl Methacrylate and N, N-Dimethylacrylamide Copolymerization Reaction Using Near-Infrared Spectroscopy. (2015). ResearchGate. [Link]
-
Methyl 2-chloroacrylate. (n.d.). Wikipedia. [Link]
-
Methyl 2-(chloromethyl)acrylate. (n.d.). PubChem. [Link]
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A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems. (n.d.). MDPI. [Link]
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Detection challenges in quantitative polymer analysis by liquid chromatography. (n.d.). PubMed Central. [Link]
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In Situ Reaction Monitoring of Poly(sodium acrylate)-Based Nanocomposites Using ATR-FTIR Spectroscopy. (2015). ACS Publications. [Link]
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Investigation into reactions of methyl methacrylate and ethyl acrylate with chlorine atom. (2019). Chemosphere. [Link]
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Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. (2011). PubMed. [Link]
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Molecular Dynamics and Nuclear Magnetic Resonance Studies of Supercritical CO2 Sorption in Poly(Methyl Methacrylate). (n.d.). MDPI. [Link]
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A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems. (2023). MDPI. [Link]
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Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. (n.d.). MDPI. [Link]
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In Situ Hybridization Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.. [Link]
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2D NMR studies of acrylonitrile–methyl acrylate copolymers. (2009). ResearchGate. [Link]
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Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. (2022). MDPI. [Link]
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HAZARD SUMMARY: METHYL-2-CHLORO-ACRYLATE. (2001). NJ.gov. [Link]
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Reaction Monitoring of in-Situ Formation of Poly(sodium acrylate) Based Nanocomposites Using ATR-FTIR Spectroscopy. (2015). ResearchGate. [Link]
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Methyl Acrylate: A Special Acrylic Monomer. (n.d.). Gantrade. [Link]
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Structural investigations of poly(methyl methacrylate) by two-dimensional NMR. (2004). Semantic Scholar. [https://www.semanticscholar.org/paper/Structural-investigations-of-poly(methyl-by-NMR-Sato-Tsujii/75503020612479e390c375747683935359a37e19]([Link]
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A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]
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Review of quantitative and qualitative methods for monitoring photopolymerization reactions. (2023). Royal Society of Chemistry. [Link]
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Normalized Raman spectra of uncured acrylate monomers and cured... (n.d.). ResearchGate. [Link]
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Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. (2011). ACS Publications. [Link]
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A Facile and Highly Efficient Strategy for Esterification of Poly (Meth) Acrylic Acid with halogenated compounds. (2013). The Royal Society of Chemistry. [Link]
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METHYL ACRYLATE - STABILIZED. (2020). Synthomer. [Link]
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Real-Time Raman Spectroscopy of Photopolymerization Dynamics in Ethylene Glycol Methyl Ether Acrylate-g-Epoxidized Natural Rubber. (2025). ACS Applied Polymer Materials. [Link]
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Validation & Comparative
Comparative Technical Guide: Methyl 2-(chloromethyl)acrylate vs. Glycidyl Methacrylate
Topic: "Methyl 2-(chloromethyl)acrylate" vs Glycidyl Methacrylate in Polymer Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the design of functional polymer scaffolds, the choice of reactive monomer dictates not only the synthetic pathway but also the final material's stability, toxicity profile, and conjugation efficiency. This guide compares Glycidyl Methacrylate (GMA) , the industry standard for epoxide-functionalized polymers, with Methyl 2-(chloromethyl)acrylate (MCMA) , a specialized allylic chloride monomer.
While GMA offers robust polymerization to high molecular weights and rapid "click-like" modification, MCMA provides a unique reactivity profile governed by addition-fragmentation chain transfer (AFCT), making it ideal for the synthesis of telechelic oligomers and macromonomers where epoxide hydrolytic instability is a liability.
Chemical Architecture & Reactivity Profiles
Structural Divergence[1][2]
-
Glycidyl Methacrylate (GMA): Features a strained epoxide ring pendent to a methacrylate backbone.[1] The reactivity is driven by the release of ring strain upon nucleophilic attack.
-
Methyl 2-(chloromethyl)acrylate (MCMA): An
-substituted acrylate containing a chloromethyl group. This structure mimics an allylic chloride but is activated by the adjacent carbonyl group.
Polymerization Kinetics: The "Propagation vs. Fragmentation" Divide
The most critical difference lies in their radical polymerization behavior.
-
GMA (Standard Propagation): GMA behaves like a typical methacrylate (e.g., MMA). It polymerizes readily via free radical polymerization (FRP) or controlled radical polymerization (CRP) techniques (RAFT, ATRP) to yield high molecular weight polymers (
Da) with low dispersity. The epoxide ring remains intact under radical conditions. -
MCMA (Addition-Fragmentation Chain Transfer - AFCT): MCMA is highly susceptible to degradative chain transfer. The propagating radical attacks the
-substituent of an incoming monomer or chain end, leading to -scission of the C-Cl bond.-
Consequence: This mechanism severely limits the molecular weight (often capping
Da). -
Utility: Instead of high MW polymers, MCMA is the gold standard for synthesizing functional oligomers with unsaturated end-groups (macromonomers) without needing external chain transfer agents.
-
Reactivity Comparison Table
| Feature | Glycidyl Methacrylate (GMA) | Methyl 2-(chloromethyl)acrylate (MCMA) |
| Primary Reactive Group | Epoxide (Oxirane) | Alkyl Chloride (Allylic-like) |
| Polymerization Mode | Standard Radical Propagation | Addition-Fragmentation Chain Transfer (AFCT) |
| Achievable MW ( | High (>100 kDa) | Low / Oligomeric (< 5-10 kDa) |
| Hydrolytic Stability | Low (Epoxide opens in acid/water) | High (Chloride stable in acid/water) |
| Modification Mechanism | Ring-Opening (Nucleophilic) | Nucleophilic Substitution ( |
| Toxicity Profile | High (Mutagenic, Sensitizer) | Moderate (Corrosive, Alkylating Agent) |
Post-Polymerization Modification (PPM) Performance
GMA: Epoxide Ring Opening
The modification of Poly(GMA) is kinetically favored due to ring strain.
-
Nucleophiles: Primary amines, thiols, azides.
-
Conditions: Mild, often aqueous or alcoholic media.
-
Catalysis: Acid or base catalyzed (e.g., TEA, ZnCl
). -
Limitation: The generated hydroxyl group (post-opening) can induce hydrogen bonding, altering solubility. Competitive hydrolysis of the epoxide to a diol is a major side reaction in aqueous buffers.
MCMA: Nucleophilic Substitution ( )
The chloromethyl group requires a "push" to undergo substitution.
-
Nucleophiles: Azides (NaN
), Carboxylates, Dithiocarbamates. -
Conditions: Aprotic polar solvents (DMF, DMSO) are usually required to solubilize the nucleophilic salt and accelerate the
reaction. Elevated temperatures (40–60 °C) are often necessary. -
Advantage: The chloromethyl group is orthogonal to acid-catalyzed deprotection strategies. It will not "hydrolyze" spontaneously in water, offering superior shelf-stability for the precursor polymer.
Experimental Protocols
Protocol A: Synthesis of High MW Poly(GMA) via RAFT
This protocol targets a defined polymer for bio-conjugation.
-
Reagents: GMA (purified through basic alumina), CPDB (RAFT agent), AIBN (Initiator), Anisole (Solvent).
-
Ratio: [Monomer]:[CTA]:[I] = 400:1:0.2.
-
Procedure:
-
Dissolve GMA (2.0 M) in anisole in a Schlenk tube.
-
Add CPDB and AIBN. Degas via 3 freeze-pump-thaw cycles.[2]
-
Polymerize at 70 °C for 8 hours.
-
Quench: Cool to 0 °C and expose to air.
-
Purification: Precipitate twice into cold diethyl ether.
-
-
Validation:
H NMR (CDCl ) should show broad polymer peaks at 3.8 and 4.3 ppm (glycidyl protons) and disappearance of vinyl protons.
Protocol B: Synthesis of Functional Oligo(MCMA) via AFCT
This protocol targets a telechelic macromonomer.
-
Reagents: MCMA (distilled), AIBN, Benzene or Toluene.
-
Ratio: [Monomer]:[I] = 20:1 (High initiator concentration promotes oligomerization).
-
Procedure:
-
Dissolve MCMA (bulk or 50% v/v) in solvent.
-
Degas by nitrogen bubbling for 20 mins.
-
Heat to 60 °C for 4-6 hours.
-
Note: The reaction rate will be slower than GMA due to the fragmentation step.
-
-
Purification: Precipitate into methanol.
-
Validation:
H NMR will reveal terminal unsaturation (vinyl protons) distinct from the monomer, confirming the addition-fragmentation mechanism.
Visualizing the Pathways
The following diagram illustrates the divergent polymerization pathways and subsequent modification logic.
Figure 1: Decision pathway for selecting GMA vs. MCMA based on desired polymer architecture and stability requirements.
References
-
Yamada, B., Kobatake, S., & Aoki, S. (1993). Polymerization and copolymerization of methyl 2-(chloromethyl)acrylate in competition with addition-fragmentation. Macromolecules, 26(19), 5099-5104. Link
-
Barner-Kowollik, C., et al. (2001). The mechanism of the polymerization of methyl 2-(chloromethyl)acrylate. Macromolecular Chemistry and Physics, 202(13), 2755-2763. Link
-
Hems, W. P., et al. (2018). Post-polymerization modification of poly(glycidyl methacrylate)s. RSC Advances, 8, 2521-2529. Link
-
ACGIH. (2022). Glycidyl Methacrylate: TLV® Chemical Substances. ACGIH Documentation. Link
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A Senior Application Scientist's Guide to the Reactivity of Methyl 2-(chloromethyl)acrylate in Polymer Synthesis
Introduction: A Versatile Tool for Advanced Polymer Architectures
In the dynamic landscape of polymer chemistry, the pursuit of monomers that offer both reliable polymerization and avenues for post-synthesis modification is paramount. Methyl 2-(chloromethyl)acrylate (MCMA) has emerged as a monomer of significant interest for researchers and professionals in drug development and materials science. Its unique trifecta of a reactive acrylate double bond, an ester group, and a pendant chloromethyl functionality makes it a powerful building block for complex macromolecular architectures. This guide provides an in-depth comparison of the reactivity of MCMA with common acrylate monomers such as methyl acrylate (MA), ethyl acrylate (EA), and butyl acrylate (BA). We will delve into the underlying principles governing its polymerization behavior and explore the vast potential of its chloromethyl group for creating functional polymers.
Understanding the Reactivity Landscape of Acrylate Monomers
The reactivity of an acrylate monomer in radical polymerization is primarily dictated by the stability of the propagating radical and steric factors around the double bond. Acrylates, in general, polymerize more rapidly than their methacrylate counterparts due to the formation of less stable secondary propagating radicals, which are more reactive.[1][2]
The general order of reactivity among common acrylates is influenced by the ester alkyl group. Smaller alkyl groups, such as in methyl acrylate, tend to exhibit slightly higher propagation rate constants compared to those with bulkier alkyl groups like butyl acrylate, although this effect is generally less pronounced than the difference between acrylates and methacrylates.
Comparative Reactivity of Methyl 2-(chloromethyl)acrylate (MCMA)
The introduction of a chloromethyl group at the α-position of methyl acrylate significantly influences its reactivity profile. This can be attributed to a combination of electronic and steric effects.
Electronic Effects
Steric Hindrance
The chloromethyl group introduces steric bulk at the α-position, which can hinder the approach of a propagating radical to the monomer's double bond. This steric hindrance is expected to decrease the propagation rate constant (k_p) of MCMA compared to the unsubstituted methyl acrylate.
Copolymerization Behavior and Reactivity Ratios
In copolymerization, reactivity ratios (r1 and r2) quantify the relative preference of a propagating radical to add a monomer of its own kind versus the comonomer. While specific experimentally determined reactivity ratios for the copolymerization of MCMA with common acrylates are not extensively reported, we can predict the general behavior. Given the expected lower reactivity of MCMA due to steric hindrance, in a copolymerization with a less hindered acrylate like methyl acrylate, we would anticipate that the reactivity ratio for methyl acrylate (r_MA) would be greater than that for MCMA (r_MCMA). This would imply that a propagating chain ending in a methyl acrylate unit would preferentially add another methyl acrylate monomer.
To experimentally determine these reactivity ratios, a series of copolymerizations with varying initial monomer feed ratios would be conducted, keeping the total conversion low (<10%).[4][5] The resulting copolymer compositions would be determined using techniques like ¹H NMR spectroscopy, and the data would then be fitted to the Mayo-Lewis equation using methods such as the Kelen-Tüdös or non-linear least-squares analysis to obtain the reactivity ratios.[5]
Table 1: Comparison of Structural and Predicted Reactivity Properties of Acrylate Monomers
| Monomer | Structure | Key Features | Predicted Relative Reactivity (vs. MA) |
| Methyl Acrylate (MA) | CH₂=CHCOOCH₃ | Unsubstituted α-position | Baseline |
| Ethyl Acrylate (EA) | CH₂=CHCOOCH₂CH₃ | Slightly larger ester group | Slightly lower |
| Butyl Acrylate (BA) | CH₂=CHCOOCH₂(CH₂)₂CH₃ | Bulkier ester group | Lower |
| Methyl 2-(chloromethyl)acrylate (MCMA) | CH₂=C(CH₂Cl)COOCH₃ | α-chloromethyl substituent | Significantly lower |
Controlled Radical Polymerization of MCMA
Modern polymer synthesis often requires precise control over molecular weight, architecture, and dispersity. Controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are well-suited for this purpose.
Atom Transfer Radical Polymerization (ATRP)
ATRP relies on a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide, catalyzed by a transition metal complex.[6] The kinetics of ATRP are influenced by the structure of the monomer, initiator, and catalyst. For acrylates with electron-withdrawing groups, the equilibrium of the ATRP process can be affected.[6] While specific kinetic data for the ATRP of MCMA is scarce, studies on the ATRP of methyl acrylate provide a framework for understanding the expected behavior.[7][8] The polymerization would be expected to follow first-order kinetics with respect to monomer concentration, and the molecular weight should increase linearly with conversion, yielding polymers with low dispersity (Đ < 1.5).
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound.[9] The choice of CTA is crucial and depends on the monomer being polymerized. For acrylates, dithiobenzoates and trithiocarbonates are commonly used CTAs. The polymerization kinetics in RAFT are influenced by the rates of addition and fragmentation, which are in turn affected by the monomer structure.[10][11] A kinetic study of the RAFT polymerization of a bi-substituted acrylamide derivative highlights the importance of experimental parameters like temperature and the CTA/initiator ratio in achieving good control.[10]
The Power of the Pendant Chloromethyl Group: Post-Polymerization Modification
The most significant advantage of incorporating MCMA into a polymer backbone is the introduction of a reactive chloromethyl handle for post-polymerization modification. This allows for the synthesis of a wide array of functional polymers from a single precursor polymer. The chloromethyl group is an excellent electrophile, susceptible to nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The allylic nature of the chloromethyl group in poly(MCMA) enhances its reactivity towards nucleophiles compared to simple alkyl chlorides.[12] This opens up a vast toolbox of chemical transformations.
Common Nucleophilic Substitution Reactions on Poly(MCMA):
-
Azidation: Reaction with sodium azide (NaN₃) introduces azide functionalities, which are precursors for "click" chemistry reactions (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition).
-
Amination: Reaction with primary or secondary amines introduces amino groups, which can alter the polymer's solubility and provide sites for further functionalization.
-
Thiolation: Reaction with thiols or thiolate salts introduces thioether linkages, which can be useful for bioconjugation or tuning material properties.
-
Esterification/Etherification: Reaction with carboxylates or alkoxides can be used to introduce a variety of functional ester or ether side chains.
Experimental Protocol: Azidation of Poly(MCMA)
This protocol describes a typical procedure for the post-polymerization modification of poly(MCMA) to introduce azide functionalities.
Materials:
-
Poly(methyl 2-(chloromethyl)acrylate) (Poly(MCMA))
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve a known amount of Poly(MCMA) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a nitrogen/argon inlet.
-
In a separate flask, dissolve a molar excess (typically 3-5 equivalents per chloromethyl group) of sodium azide in a minimal amount of anhydrous DMF.
-
Slowly add the sodium azide solution to the polymer solution under a positive pressure of inert gas.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and stir for a predetermined time (typically 12-24 hours). The progress of the reaction can be monitored by techniques like FT-IR spectroscopy (disappearance of the C-Cl stretch and appearance of the azide stretch at ~2100 cm⁻¹).
-
After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by slowly adding the reaction mixture to a non-solvent (e.g., methanol or water).
-
Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted sodium azide and DMF.
-
Dry the resulting azido-functionalized polymer under vacuum to a constant weight.
Characterization:
-
FT-IR Spectroscopy: To confirm the presence of the azide group.
-
¹H NMR Spectroscopy: To observe the shift in the protons of the methylene group adjacent to the newly formed azide.
-
Elemental Analysis: To quantify the degree of substitution.
Visualizing the Concepts
Polymerization Reactivity Comparison
Caption: Predicted relative reactivity of acrylate monomers.
Post-Polymerization Modification Workflow
Caption: Workflow for creating functional polymers from Poly(MCMA).
Conclusion and Future Outlook
Methyl 2-(chloromethyl)acrylate stands out as a highly valuable monomer for the synthesis of advanced polymeric materials. While its inherent polymerization reactivity is somewhat lower than that of simple acrylates due to steric hindrance from the α-chloromethyl group, this is a manageable characteristic in both conventional and controlled radical polymerization techniques. The true strength of MCMA lies in the versatility of its pendant chloromethyl group, which serves as a gateway to a vast array of functional polymers through straightforward post-polymerization modification. This capability is of immense importance for applications in drug delivery, where precise control over functionality is critical for targeting and release, as well as in the broader field of materials science for the development of smart and responsive materials. Future research will likely focus on the precise determination of the kinetic parameters for MCMA polymerization and the exploration of novel and efficient post-polymerization modification strategies to further expand its utility.
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-
Propagation rate coefficients of 2-(dimethylamino)ethyl methacrylate radical polymerization in bulk, alcohols and alcohol/water solutions determined by PLP-SEC. Polymer Chemistry.[Link]
-
Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications.[Link]
-
Kinetic Investigation of the Atom Transfer Radical Polymerization of Methyl Acrylate. Macromolecules.[Link]
-
Methyl 2-chloroacrylate - Wikipedia. Wikipedia.[Link]
-
DFT Study on the Propagation Kinetics of Free-Radical Polymerization of α-Substituted Acrylates. Center for Molecular Modeling.[Link]
-
A detailed kinetic study of the RAFT polymerization of a bi-substituted acrylamide derivative: Influence of experimental parameters. ResearchGate.[Link]
-
Methyl 2-(chloromethyl)acrylate | C5H7ClO2. PubChem.[Link]
-
Kinetic Study of the Copolymerization of Methyl Methacrylate and Methyl Acrylate Using Quantum Chemistry. ResearchGate.[Link]
-
Determination of the reactivity ratios of methyl acrylate with the vinyl esters vinyl acetate, vinyl 2,2-dimethyl-propano. SciSpace.[Link]
-
Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Society for Imaging Science and Technology.[Link]
-
Tacticity control approached by electric-field assisted free radical polymerization – the case of sterically hindered monomers. RSC Publishing.[Link]
-
Critically evaluated rate coefficients in radical polymerization – 7. Secondary-radical propagation rate coefficients for methyl acrylate in the bulk. Polymer Chemistry.[Link]
-
Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry.[Link]
-
Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules.[Link]
-
Photoinitiated ATRP. Matyjaszewski Polymer Group - Carnegie Mellon University.[Link]
-
Radical Allylic Halogenation. Chemistry LibreTexts.[Link]
-
Free‐Radical Acrylic Polymerization Kinetics at Elevated Temperatures. ResearchGate.[Link]
-
State of the Art in Dual-Curing Acrylate Systems. MDPI.[Link]
-
Monomer reactivity ratios for acrylonitrile-methyl acrylate free-radical copolymerization. ResearchGate.[Link]
-
Radical chemistry in polymer science: an overview and recent advances. PMC - NIH.[Link]
-
RAFT-Based Polymers for Click Reactions. PMC - NIH.[Link]
-
Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®. MDPI.[Link]
-
Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst. Macromolecules.[Link]
-
MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE AT VAPOR-LIQ. Semantic Scholar.[Link]
-
Fast Monomers: Factors Affecting the Inherent Reactivity of Acrylate Monomers in Photoinitiated Acrylate Polymerization. ResearchGate.[Link]
-
Theoretical Insights Into Thermal Self-Initiation Reactions of Acrylates. University of Pennsylvania.[Link]
-
Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis. Polymer Chemistry.[Link]
-
Free Radical Reactions. YouTube.[Link]
-
The effect of acrylate functionality on frontal polymerization velocity and temperature. LSU Scholarly Repository.[Link]
-
Kinetics of Methyl Methacrylate Polymerization in the Presence of Initiating Systems “Peroxide + Zirconocene Dichloride” When the Methyl Methacrylate Adhesive is Cured. ResearchGate.[Link]
-
ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. MDPI.[Link]
-
Control of Free-Radical Reactivity in Photopolymerization of Acrylates. RadTech.[Link]
-
Monomer reactivity ratios for acrylonitrile–methyl acrylate free‐radical copolymerization. Wiley Online Library.[Link]
-
Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications. Chemical Reviews.[Link]
-
Kinetic Analysis of the Atom Transfer Radical Polymerization of Butyl Acrylate Mediated by Cu(I)Br/N,N,N ′,N ′,N ″-Pentamethyldiethylenetriamine. ResearchGate.[Link]
-
Methyl Acrylate | CAS 96-33-3. Veeprho.[Link]
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A Senior Application Scientist's Guide to the Validation of Chloromethyl Group Functionality in Polymers
For researchers and drug development professionals, the precise characterization of functionalized polymers is paramount. The chloromethyl group (-CH₂Cl) is a critical reactive handle for synthesizing polymer-drug conjugates, graft copolymers, and functional resins. Its reactivity, however, necessitates rigorous validation to ensure batch-to-batch consistency and predictable downstream performance. This guide provides an in-depth comparison of established analytical techniques for the validation and quantification of chloromethyl groups in polymers, grounded in scientific principles and practical field experience.
The Central Role of the Chloromethyl Group
The chloromethyl group serves as a versatile electrophilic site, readily undergoing nucleophilic substitution reactions. This property is harnessed in drug delivery systems to covalently attach therapeutic agents to a polymer backbone, in chromatography as a starting point for functionalized resins, and in advanced materials science for surface modification. Inaccurate quantification of this functionality can lead to inconsistent drug loading, altered therapeutic efficacy, and failed material performance. Therefore, selecting the appropriate analytical method for its validation is a critical decision in the development workflow.
A Comparative Analysis of Validation Methodologies
The choice of analytical technique is often a trade-off between sensitivity, specificity, sample requirement, and accessibility of instrumentation. Here, we compare the most widely employed methods for the characterization of chloromethylated polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard
NMR spectroscopy, particularly proton (¹H NMR) and carbon-13 (¹³C NMR), provides unparalleled insight into the chemical structure of a polymer. It allows for the direct observation and quantification of the protons and carbons associated with the chloromethyl group.
The Principle: The chemical shift of the methylene protons (-CH₂-) in the chloromethyl group is highly sensitive to its local electronic environment. In ¹H NMR, these protons typically appear as a distinct singlet in the range of 4.5-4.8 ppm. By integrating the area of this peak relative to a known internal standard or a well-defined polymer backbone resonance, one can accurately determine the degree of functionalization.
Experimental Protocol: ¹H NMR for Chloromethyl Quantification
-
Sample Preparation: Accurately weigh 10-20 mg of the dry chloromethylated polymer and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a precisely weighed amount of an internal standard with a known proton concentration and a resonance that does not overlap with polymer signals (e.g., 1,3,5-trioxane, hexamethyldisilane).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz is recommended for good resolution). Ensure a sufficient relaxation delay (D1) to allow for complete spin-lattice relaxation of all protons, which is crucial for accurate integration.
-
Data Processing and Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the peak corresponding to the chloromethyl protons (~4.5-4.8 ppm) and the peak from the internal standard.
-
Calculation: The degree of functionalization can be calculated using the following formula:
Where:
-
Area_CH2Cl and Area_IS are the integrated peak areas.
-
N_CH2Cl and N_IS are the number of protons giving rise to the respective signals.
-
m_IS and m_polymer are the masses.
-
MW_IS and MW_polymer_repeat_unit are the molecular weights.
-
Diagram: ¹H NMR Quantification Workflow
Caption: Workflow for quantifying chloromethyl groups using ¹H NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Qualitative Tool
FTIR spectroscopy is a powerful and rapid technique for identifying the presence of specific functional groups in a molecule. While primarily qualitative for this application, it can be used for semi-quantitative analysis with careful calibration.
The Principle: The C-Cl bond in the chloromethyl group exhibits a characteristic stretching vibration that absorbs infrared radiation at a specific frequency. This absorption is typically observed in the range of 650-850 cm⁻¹. Additionally, the CH₂ scissoring vibration can be observed around 1430 cm⁻¹. The presence of these peaks provides strong evidence for the successful incorporation of the chloromethyl group.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be prepared as a thin film by casting from a solution onto a salt plate (e.g., KBr, NaCl), as a KBr pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or the ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the chloromethylated polymer.
-
Analysis: Identify the characteristic C-Cl stretching and CH₂ scissoring peaks. The intensity of these peaks can be compared across different batches for a qualitative assessment of consistency.
Elemental Analysis: Bulk Compositional Data
Elemental analysis provides a direct measurement of the weight percentage of chlorine in the polymer. This is a robust and highly accurate method for determining the overall degree of functionalization, assuming the elemental composition of the starting polymer is well-defined.
The Principle: The polymer sample is combusted at high temperatures, and the resulting gases are analyzed to determine the elemental composition. The weight percentage of chlorine is then used to calculate the molar ratio of chloromethyl groups to polymer repeat units.
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed amount of the dry polymer (typically 2-5 mg) is placed in a tin or silver capsule.
-
Combustion: The sample is combusted in an oxygen-rich environment at temperatures exceeding 900°C.
-
Detection: The resulting chlorine-containing combustion products are detected and quantified using various methods, such as titration or ion chromatography.
-
Calculation: The degree of functionalization is calculated based on the experimentally determined weight percentage of chlorine and the theoretical chlorine content of the polymer repeat unit.
Chemical Derivatization and Titration: An Indirect but Sensitive Approach
This classical chemical method involves reacting the chloromethyl group with a nucleophile and then quantifying the product or the consumption of the reagent. A common approach is the reaction with pyridine followed by titration.
The Principle: The chloromethyl groups react with pyridine to form a quaternary ammonium salt (a pyridinium salt). The unreacted pyridine or the chloride ions released can then be quantified by titration.
Diagram: Pyridine Derivatization Reaction
Caption: Reaction of a chloromethylated polymer with pyridine.
Experimental Protocol: Pyridine Derivatization and Titration
-
Reaction: A known mass of the chloromethylated polymer is refluxed with a known excess of pyridine in a suitable solvent (e.g., THF, DMF).
-
Titration: After the reaction is complete, the excess pyridine in the solution is back-titrated with a standardized acid (e.g., HCl). The amount of pyridine that reacted with the chloromethyl groups can then be determined.
-
Calculation: The moles of reacted pyridine are equivalent to the moles of chloromethyl groups in the polymer sample.
Comparative Summary of Techniques
| Technique | Principle | Advantages | Disadvantages | Data Type |
| ¹H NMR | Nuclear spin resonance | High structural detail, direct quantification, non-destructive | Requires soluble polymers, can be expensive, requires expertise in spectral interpretation | Quantitative |
| FTIR | Vibrational spectroscopy | Fast, simple, versatile sample handling | Primarily qualitative, low sensitivity for low functionalization | Qualitative |
| Elemental Analysis | Combustion and detection | High accuracy for bulk composition, well-established | Destructive, requires pure samples, indirect structural information | Quantitative |
| Chemical Derivatization | Chemical reaction and titration | High sensitivity, cost-effective | Destructive, can be time-consuming, potential for side reactions | Quantitative |
Conclusion: A Multi-faceted Approach to Validation
By judiciously selecting and combining these analytical methods, researchers and drug development professionals can ensure the quality and consistency of their chloromethylated polymers, paving the way for successful and reproducible downstream applications.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. [Link]
End-Group Analysis of Polymers Synthesized with Methyl 2-(chloromethyl)acrylate (MCMA)
Executive Summary
Methyl 2-(chloromethyl)acrylate (MCMA) is not merely a functional analog of methyl methacrylate (MMA); it is a "smart" monomer that undergoes a competitive addition-fragmentation (AF) mechanism during radical polymerization. Unlike standard methacrylates that terminate via bimolecular combination or disproportionation, MCMA introduces a self-regulating chain transfer mechanism.
This guide provides a technical framework for analyzing the unique end-groups generated by this process: the 2-carbomethoxyallyl (unsaturated) terminus and the chlorine-initiated head group . Correctly identifying these groups is critical for validating molecular weight control and calculating functionalization efficiency in drug delivery applications.
The Chemistry of MCMA: A Dual-Pathway Mechanism
To analyze the end-groups, one must first understand their origin. During polymerization, the propagating radical attacks the MCMA monomer. At this stage, the intermediate radical faces a "fork in the road":
-
Propagation: It adds another monomer (building molecular weight).
- -Fragmentation: It ejects a chlorine radical, terminating the chain with a double bond and creating a new initiating species (Cl•).
This competition dictates that poly(MCMA) often has lower molecular weights and high terminal unsaturation compared to poly(MMA).
Mechanism Visualization
The following diagram illustrates the competitive pathways that define the end-group structure.
Caption: Figure 1.[1] The competitive addition-fragmentation mechanism of MCMA. Path B (Fragmentation) is responsible for generating the characteristic unsaturated end-groups.
Comparative Analysis: MCMA vs. Alternatives
When selecting a polymer backbone for bioconjugation, researchers often choose between MCMA, standard MMA (with post-polymerization modification), or ATRP-synthesized PMMA. The table below compares these systems based on end-group fidelity and functional potential.
| Feature | Poly(MCMA) (Radical Polymerization) | Poly(MMA) (Standard Radical) | Poly(MMA) (ATRP Synthesis) |
| Dominant End-Group | 2-Carbomethoxyallyl (Unsaturated) | Saturated (H-terminated or Solvent) | Alkyl Halide (e.g., -Br) |
| Functionality Location | Every Repeat Unit (Pendant -CH₂Cl) + Terminus | None (unless functional initiator used) | Terminus only (ω-end) |
| MW Control Mechanism | Intrinsic Addition-Fragmentation (AF) | Stoichiometry / Initiator Concentration | Equilibrium with dormant species (Cu complex) |
| Post-Polymerization Utility | High (Cl is a leaving group; C=C is reactive) | Low (Inert backbone) | Medium (Terminal halide substitution) |
| Primary Analytical Marker | Vinyl protons (~5.5 & 6.2 ppm) | Methoxy protons (~3.6 ppm) | Terminal methine proton adjacent to halogen |
Key Insight: Poly(MCMA) is superior when high-density functionalization is required (pendant chlorides) and when a telechelic-like structure (terminal double bond) is desired without using heavy metal catalysts (like Cu in ATRP).
Analytical Methodologies
A. H NMR Spectroscopy (The Gold Standard)
NMR provides the only reliable quantitative method to determine the ratio of propagation to fragmentation.
-
Internal Standard: The methoxy group (-OCH₃) serves as the integration reference.
-
Target Signals:
-
Terminal Vinyl Protons: If fragmentation occurs, two distinct singlets appear in the olefinic region (~5.5 ppm and ~6.2 ppm).
-
Pendant Chloromethyl Protons: A broad signal around 4.1–4.3 ppm (-CH₂Cl).
-
Backbone: The absence of signals typical for saturated MMA ends confirms the AF mechanism.
-
B. MALDI-TOF Mass Spectrometry
MALDI is used to verify the absolute mass of the chains and confirm the end-group composition (e.g., Cl-initiated and Vinyl-terminated).
-
Matrix Selection: trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB ) is preferred over Dithranol for acrylates to prevent matrix-polymer reactions.
-
Cationization: Sodium trifluoroacetate (NaTFA) promotes Na+ adducts.
Experimental Protocols
Protocol 1: Quantitative End-Group Analysis via H NMR
Objective: Calculate the Number Average Molecular Weight (
Reagents:
-
Deuterated Chloroform (
) with 0.03% TMS. -
Purified Poly(MCMA) sample (precipitated in hexane, dried in vacuo).
Workflow:
-
Sample Prep: Dissolve 10 mg of polymer in 0.6 mL
. Ensure complete solvation (MCMA polymers can be stiff). -
Acquisition: Run at 400 MHz or higher. Set relaxation delay (
) to >5 seconds to ensure full relaxation of end-group protons. Scans: 64–128. -
Integration:
-
Set the Methoxy signal (-OCH₃, ~3.6–3.7 ppm) to integral value = 300 (representing 100 repeat units for calculation ease).
-
Integrate the Vinyl Protons (
at ~6.2 ppm, at ~5.5 ppm). -
Integrate the Chloromethyl Protons (
, ~4.2 ppm).
-
-
Calculation:
-
Interpretation: If
is lower than expected for the theoretical MW, it indicates some chains terminated via bimolecular combination (failure of the AF mechanism).
-
Protocol 2: MALDI-TOF MS Characterization[2][3]
Objective: Confirm "Cl-" initiation and "Vinyl-" termination.
Workflow:
-
Matrix Solution: Dissolve DCTB in THF (20 mg/mL).
-
Salt Solution: Dissolve NaTFA in THF (1 mg/mL).
-
Polymer Solution: Dissolve Poly(MCMA) in THF (2 mg/mL).
-
Mixing: Mix in a ratio of 10:1:1 (Matrix : Salt : Polymer).
-
Deposition: Spot 1 µL onto the target plate; air dry.
-
Analysis: Operate in Linear Positive Mode.
-
Data Validation:
-
Look for the peak series separated by 134.56 Da (MCMA monomer mass).
-
Calculate the residual mass:
. -
Success Criteria: Residual mass should match the mass of [Cl + Na + C₄H₅O₂] (The chlorine initiator + vinyl end group + cation).
-
Applications in Drug Development[4][5]
The unique end-groups of MCMA are not just analytical artifacts; they are functional handles.
-
Bioconjugation: The pendant chloromethyl groups are highly reactive toward nucleophiles. Drugs containing amines or thiols can be conjugated directly to the backbone via nucleophilic substitution (
), displacing the chlorine. -
Macromonomer Synthesis: The terminal double bond (from fragmentation) allows the Poly(MCMA) to act as a "macromonomer" in a second polymerization, creating graft copolymers or bottle-brush polymers for solubilizing hydrophobic drugs.
References
-
Bunel, C., et al. (1993). "Polymerization and copolymerization of methyl 2-(chloromethyl)acrylate in competition with addition-fragmentation." Macromolecules.
-
Moad, G., & Rizzardo, E. (1996). "Addition-fragmentation processes in free radical polymerization." Progress in Polymer Science.
-
Li, Y., et al. (2010). "The identification of synthetic homopolymer end groups and verification of their transformations using MALDI-TOF mass spectrometry." Journal of Mass Spectrometry.
-
Sigma-Aldrich. "MALDI-TOF Characterization of Functionalized Polymers." Technical Guides.
Sources
The Ascendant Functional Monomer: A Comparative Guide to Methyl 2-(chloromethyl)acrylate
In the dynamic landscape of polymer chemistry and materials science, the pursuit of monomers that offer a versatile platform for the synthesis of functional polymers is relentless. For researchers, scientists, and drug development professionals, the choice of a functional monomer is a critical decision that dictates the properties and potential applications of the resulting material. This guide provides an in-depth technical comparison of Methyl 2-(chloromethyl)acrylate (MCMA) with other commonly employed functional monomers, namely 2-hydroxyethyl methacrylate (HEMA), glycidyl methacrylate (GMA), and N-isopropylacrylamide (NIPAM). By presenting objective comparisons and supporting experimental data, we aim to illuminate the unique advantages of MCMA as a strategic alternative in the design of advanced polymeric materials.
Introduction: The Role of Functional Monomers
Functional monomers are the cornerstone of modern polymer synthesis, embedding specific chemical functionalities into the polymer backbone. These functionalities serve as reactive handles for post-polymerization modification, enabling the covalent attachment of bioactive molecules, the formation of crosslinked networks, and the tuning of material properties. The ideal functional monomer possesses a harmonious balance of facile polymerization, high reactivity of its functional group, and stability under a range of conditions. This guide will explore how MCMA measures up against established functional monomers in these critical aspects.
Unveiling Methyl 2-(chloromethyl)acrylate (MCMA): A Profile
Methyl 2-(chloromethyl)acrylate is a reactive acrylate monomer distinguished by the presence of a chloromethyl group. This electrophilic center provides a versatile site for nucleophilic substitution reactions, making it an attractive candidate for a variety of post-polymerization modifications.
Key Properties of MCMA:
| Property | Value | Reference |
| Molecular Formula | C₅H₇ClO₂ | [1][2] |
| Molecular Weight | 134.56 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Density | 1.150 g/mL at 25 °C | [1] |
| Boiling Point | 52 °C at 51.0 mmHg | [3] |
| Refractive Index | n20/D 1.455 | [1] |
| Storage | 2-8°C, often with an inhibitor like BHT | [1] |
The chloromethyl group in MCMA is a key feature, offering a reactive site for the introduction of a wide array of functionalities. This reactivity, particularly towards soft nucleophiles like thiols, positions MCMA as a compelling alternative to other functional monomers.
The Incumbents: A Snapshot of Alternative Functional Monomers
To appreciate the advantages of MCMA, it is essential to understand the characteristics of the functional monomers it seeks to complement or replace.
2-Hydroxyethyl Methacrylate (HEMA)
HEMA is a widely used hydrophilic monomer valued for its biocompatibility. The hydroxyl group allows for subsequent esterification or etherification reactions and contributes to the water-swellable nature of poly(HEMA) hydrogels.
-
Applications: Contact lenses, drug delivery systems, and tissue engineering scaffolds.[4][5]
-
Reactivity: The hydroxyl group is moderately reactive and often requires activation for efficient conjugation.
Glycidyl Methacrylate (GMA)
GMA contains a reactive epoxide ring, which can be readily opened by a variety of nucleophiles, including amines, thiols, and hydroxyls. This versatility has made it a popular choice for creating functional polymers.
-
Applications: Adhesives, coatings, and bioconjugation.
-
Reactivity: The epoxide ring is highly reactive, but this can also lead to undesired side reactions and limited shelf stability of the monomer.
N-isopropylacrylamide (NIPAM)
NIPAM is a thermoresponsive monomer that polymerizes to form poly(N-isopropylacrylamide) (PNIPAM), which exhibits a lower critical solution temperature (LCST) in aqueous solutions. This property is highly valuable for creating "smart" materials that respond to temperature changes.
-
Applications: "Smart" hydrogels for drug delivery, cell sheet engineering, and sensors.[6]
-
Reactivity: The amide group is relatively inert, and functionalization of PNIPAM often requires copolymerization with other functional monomers.
Head-to-Head Comparison: MCMA vs. The Alternatives
This section provides a comparative analysis of MCMA against HEMA, GMA, and NIPAM, focusing on key performance attributes relevant to researchers and drug development professionals.
Reactivity and Post-Polymerization Modification
The primary advantage of MCMA lies in the targeted reactivity of its chloromethyl group. This group exhibits a strong preference for soft nucleophiles, most notably thiols, enabling highly selective bioconjugation reactions.
Thiol-Michael Addition: A Case Study
The reaction of MCMA with thiols proceeds via a facile Sɴ2 reaction. This "click-like" chemistry is highly efficient and can be performed under mild conditions. In the context of bioconjugation, this selective reactivity is a significant advantage over less specific methods.
Maleimides are a common reagent for thiol-specific bioconjugation. The thiol-maleimide reaction is known for its high speed, especially at neutral pH.[4][7] However, the resulting thioether linkage can be susceptible to retro-Michael reactions, leading to dissociation of the conjugate.[4] The thioether bond formed from the reaction of MCMA with a thiol is generally more stable.
Workflow for Post-Polymerization Modification of poly(MCMA) with a Thiol-Containing Molecule:
Caption: Workflow for the synthesis and functionalization of poly(MCMA).
Polymerization Behavior
MCMA can be polymerized using conventional free-radical polymerization techniques. However, for applications requiring well-defined polymer architectures, such as in drug delivery, controlled radical polymerization (CRP) methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are preferred. While specific protocols for the CRP of MCMA are not extensively detailed in the literature, protocols for similar methacrylates can be adapted.
Illustrative Protocol for RAFT Polymerization of a Methacrylate Monomer (Adaptable for MCMA):
-
Reagents: Methyl methacrylate (MMA) as a model monomer, AIBN as the initiator, a suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and a solvent (e.g., benzene).
-
Procedure:
-
Prepare a stock solution of the monomer and initiator in the chosen solvent.
-
Add the RAFT agent to an ampule.
-
Transfer an aliquot of the stock solution to the ampule.
-
De-gas the mixture through several freeze-evacuate-thaw cycles.
-
Seal the ampule under vacuum.
-
Polymerize at a controlled temperature (e.g., 60 °C) for a specified time.
-
-
Characterization: The resulting polymer can be characterized by size exclusion chromatography (SEC) to determine its molecular weight and polydispersity index (PDI).
Illustrative Protocol for ATRP of a Methacrylate Monomer (Adaptable for MCMA):
-
Reagents: Methyl methacrylate (MMA) as a model monomer, an initiator (e.g., ethyl α-bromoisobutyrate), a catalyst system (e.g., CuBr/PMDETA), and a solvent (e.g., anisole).
-
Procedure:
-
The monomer, initiator, and solvent are added to a Schlenk flask.
-
The catalyst is added, and the flask is sealed.
-
The mixture is de-gassed by several freeze-pump-thaw cycles.
-
The polymerization is conducted at a specific temperature with stirring.
-
The reaction is terminated by exposing the mixture to air.
-
-
Purification: The polymer is typically purified by precipitation in a non-solvent.
The ability to employ these controlled polymerization techniques allows for the synthesis of poly(MCMA) with predictable molecular weights and narrow molecular weight distributions, which is crucial for many advanced applications.
Performance in Drug Delivery Applications
Functional monomers are pivotal in the design of polymer-based drug delivery systems. Hydrogels, in particular, are widely investigated for their ability to encapsulate and provide sustained release of therapeutic agents.[8]
-
HEMA-based hydrogels are hydrophilic and biocompatible, making them suitable for drug delivery.[4][9] However, their drug loading capacity for hydrophobic drugs can be limited.
-
GMA-based polymers can be used to create hydrogels, and the epoxide groups can be used to conjugate drugs.
-
NIPAM-based hydrogels offer the advantage of thermoresponsive drug release.[10][11][12] However, PNIPAM hydrogels can have poor mechanical properties in their swollen state and may not be biodegradable.[13]
While the application of MCMA in drug delivery is an emerging area, the versatility of the chloromethyl group opens up numerous possibilities. For instance, poly(MCMA) could be formulated into nanoparticles, and the surface could be functionalized with targeting ligands via reaction with thiolated molecules. Furthermore, the chloromethyl groups could be used to crosslink the polymer to form hydrogels with tunable properties. The potential for creating well-defined, functionalized drug carriers through controlled polymerization of MCMA is a significant advantage.
Comparative Overview of Functional Monomers in Drug Delivery:
| Feature | MCMA | HEMA | GMA | NIPAM |
| Functional Group | Chloromethyl | Hydroxyl | Epoxide | Amide |
| Primary Application | Post-polymerization modification, Bioconjugation | Hydrophilic hydrogels | Reactive polymers, Adhesives | Thermoresponsive hydrogels |
| Drug Conjugation | High potential via thiol reaction | Possible, often requires activation | Readily achievable | Limited direct conjugation |
| Stimuli-Responsiveness | Not inherently stimuli-responsive | Not inherently stimuli-responsive | Not inherently stimuli-responsive | Thermoresponsive (LCST) |
| Biocompatibility | To be fully established | Generally good | Generally good | Generally good |
Experimental Protocols
To facilitate the exploration of MCMA in your research, we provide the following generalized experimental protocols.
Synthesis of Methyl 2-(chloromethyl)acrylate (MCMA)
Post-Polymerization Modification of poly(MCMA) with a Thiol
Objective: To demonstrate the facile functionalization of poly(MCMA) with a model thiol-containing compound.
Materials:
-
poly(MCMA) (synthesized via CRP)
-
Thiol-containing molecule (e.g., 1-dodecanethiol)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Methanol (for precipitation)
Procedure:
-
Dissolve poly(MCMA) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the thiol-containing molecule (e.g., 1.2 equivalents relative to the chloromethyl groups on the polymer).
-
Add triethylamine (e.g., 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Precipitate the functionalized polymer by adding the reaction mixture dropwise to a large excess of cold methanol.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh methanol to remove any unreacted reagents.
-
Dry the functionalized polymer under vacuum.
Characterization:
-
¹H NMR Spectroscopy: To confirm the disappearance of the chloromethyl proton signal and the appearance of new signals corresponding to the attached thiol moiety.
-
FTIR Spectroscopy: To identify changes in the vibrational bands corresponding to the functional groups.
-
Size Exclusion Chromatography (SEC): To confirm that no significant degradation or crosslinking of the polymer occurred during the modification process.
Logical Relationship of Post-Polymerization Modification:
Caption: Reaction scheme for the post-polymerization modification of poly(MCMA).
Conclusion: The Promise of MCMA
Methyl 2-(chloromethyl)acrylate emerges as a highly promising functional monomer that offers a unique combination of controlled polymerization capability and highly selective post-polymerization modification. Its key advantages include:
-
Versatile Reactivity: The chloromethyl group provides a reliable handle for introducing a wide range of functionalities, particularly through efficient reactions with thiols.
-
Potential for Controlled Architectures: The amenability of the methacrylate backbone to CRP techniques allows for the synthesis of well-defined polymers.
-
Broad Applicability: The ability to create precisely functionalized polymers opens up exciting possibilities in drug delivery, bioconjugation, advanced coatings, and smart materials.
While HEMA, GMA, and NIPAM will undoubtedly remain important tools in the polymer chemist's arsenal, MCMA presents a compelling alternative for applications that demand a high degree of control over polymer functionality and architecture. As research into this versatile monomer continues, we anticipate a significant expansion of its applications, further solidifying its position as a key player in the development of next-generation functional materials.
References
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Kinetic comparison of equimolar reactions of the thiol (1) and 14... - ResearchGate. Available from: [Link]
-
Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC - NIH. Available from: [Link]
-
Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - RSC Publishing. Available from: [Link]
-
Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel - DergiPark. Available from: [Link]
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2‐Hydroxyethyl Methacrylate, Methyl Methacrylate and Ethyl Acrylate Sensitisation: A 7‐Year Retrospective Study - PMC - PubMed Central. Available from: [Link]
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Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC - NIH. Available from: [Link]
-
pNIPAm-Based pH and Thermoresponsive Copolymer Hydrogel for Hydrophobic and Hydrophilic Drug Delivery - MDPI. Available from: [Link]
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Methyl 2-chloroacrylate - Wikipedia. Available from: [Link]
-
Thiol-reactive functional poly(meth)acrylates: multicomponent monomer synthesis, RAFT (co)polymerization and highly efficient thiol–para-fluoro postpolymerization modification - Polymer Chemistry (RSC Publishing). Available from: [Link]
-
Miniemulsion RAFT Copolymerization of MMA with Acrylic Acid and Methacrylic Acid and Bioconjugation with BSA - MDPI. Available from: [Link]
-
Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst†. Available from: [Link]
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PNIPAM hydrogels and PLGA nanoparticles: Applications in drug delivery systems. Available from: [Link]
-
pH-responsive hydrogels containing PMMA nanoparticles: an analysis of controlled release of a chemotherapeutic conjugate and transport properties - PubMed. Available from: [Link]
-
(PDF) Hydrogels based on N-isopropylmethacrylamide and N-isopropylacrylamide. Available from: [Link]
-
ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity - MDPI. Available from: [Link]
-
Controlled Release of Highly Hydrophilic Drugs from Novel Poly(Magnesium Acrylate) Matrix Tablets - PubMed. Available from: [Link]
-
Post-Polymerization Modification of Polymethacrylates Enabled by Keto-Enol Tautomerization - The Royal Society of Chemistry. Available from: [Link]
-
(PDF) ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity - ResearchGate. Available from: [Link]
-
(PDF) Hydrophilic Surface Modification of Poly(Methyl Methacrylate)/Poly(Methyl Methacrylate‐Co‐Acrylic Acid) Composite Film by Surface Activation - ResearchGate. Available from: [Link]
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Applicability and Approaches of (Meth) Acrylate Copolymers (Eudragits) in Novel Drug Delivery Systems - ResearchGate. Available from: [Link]
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Poly(acrylic acid-co-methyl methacrylate)/metronidazole systems: synthesis and complexation* - Biblioteka Nauki. Available from: [Link]
-
Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC - NIH. Available from: [Link]
-
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-
Living Radical Polymerization by the RAFT Process - A Second Update - SciSpace. Available from: [Link]
-
RAFT General Procedures - Boron Molecular. Available from: [Link]
-
Hydrophilic surface modification of acrylate-based biomaterials - PubMed. Available from: [Link]
-
Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel - DergiPark. Available from: [Link]
-
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-
Poly(2-Hydroxyethyl Methacrylate) Hydrogel-Based Microneedles for Bioactive Release - Semantic Scholar. Available from: [Link]
-
(PDF) Synthesis and comparative study of n-isopropylacrylamide (NIPAAm) hydrogel and N-isopropylacrylamide-methyl-methacrylate (NIPAAm-MMA) gel - ResearchGate. Available from: [Link]
-
2-Hydroxyethyl Methacrylate, Methyl Methacrylate and Ethyl Acrylate Sensitisation: A 7-Year Retrospective Study - PubMed. Available from: [Link]
-
Methyl Acrylate Production - Intratec.us. Available from: [Link]
-
Generation of Loaded PMMA Scaffolds Using Supercritical CO2 Assisted Phase Separation - Aidic. Available from: [Link]
-
Comparison of Thermoresponsive Hydrogels Synthesized by Conventional Free Radical and RAFT Polymerization - PMC - NIH. Available from: [Link]
-
using hydrogel crosslinking chemistry to tune release of micro - DSpace@MIT. Available from: [Link]
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Surface Modification of Polymer Substrates for Biomedical Applications - MDPI. Available from: [Link]
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Uncovering the role of thiol type in methyl methacrylate suspension polymerization: an in-depth investigation - Materials Chemistry and Mechanics. Available from: [Link]
-
Preparation and surface properties of poly(2,2,2-trifluoroethyl methacrylate) coatings modified with methyl acrylate - ResearchGate. Available from: [Link]
-
Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC - NIH. Available from: [Link]
-
Synthesis of Ultrahigh Molecular Weight Poly(methyl Methacrylate) via the Polymerization of MMA Initiated by the Combination of Palladium Carboxylates with Thiols - MDPI. Available from: [Link]
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-
pH-Responsive Polymer Nanoparticles for Drug Delivery - Monash University. Available from: [Link]
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- 12. Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. researchgate.net [researchgate.net]
Comparative study of cross-linkers: "Methyl 2-(chloromethyl)acrylate" vs others
The following guide provides a comparative technical analysis of Methyl 2-(chloromethyl)acrylate (MCMA) , focusing on its dual utility as a next-generation bioconjugation cross-linker and a functional monomer for advanced materials.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Bioconjugation Scientists, Polymer Engineers.
Executive Summary: The Dual-Function Advantage
Methyl 2-(chloromethyl)acrylate (MCMA) (CAS: 922-15-6) is a bifunctional reagent that occupies a unique niche between structural cross-linkers and functional monomers. Unlike standard cross-linkers (e.g., MBA, EGDMA) that form static bridges during polymerization, MCMA acts as a "reactive staple."
Its defining feature is the allylic chloromethyl group adjacent to an electron-deficient vinyl group. This structure enables a specific "Addition-Elimination-Addition" mechanism, making it a superior alternative for disulfide re-bridging in antibody-drug conjugates (ADCs) and peptide stapling, offering stability that far exceeds traditional Maleimide chemistry.
Quick Comparison Matrix
| Feature | MCMA | Maleimide | Glycidyl Methacrylate (GMA) | Chloromethyl Styrene |
| Primary Mechanism | Addition-Elimination-Addition | Single Michael Addition | Epoxide Ring Opening | Nucleophilic Substitution |
| Target | Disulfides (2x Thiols) | Single Thiol (Cysteine) | Amines / Carboxyls | Amines / Thiols |
| Linkage Stability | High (Irreversible) | Low (Retro-Michael exchange) | High | High |
| Selectivity | Disulfide > Cysteine | Cysteine >>> Lysine | Low (Broad reactivity) | Low |
| Key Application | Peptide Stapling, ADCs | Thiol Labeling | Functional Polymers | Ion Exchange Resins |
Mechanistic Insight: Why MCMA Outperforms
The "Stapling" Mechanism (Bioconjugation)
In drug development, stability is paramount. Traditional Maleimide cross-linkers suffer from the Retro-Michael reaction, where the thioether bond breaks in plasma, transferring the drug payload to albumin (off-target toxicity).
MCMA solves this via an irreversible Addition-Elimination-Addition cascade:
-
First Michael Addition: A thiolate (from a reduced disulfide) attacks the vinyl group.
-
Elimination: The resulting intermediate eliminates chloride, regenerating the double bond.
-
Second Michael Addition: The second thiolate attacks the regenerated double bond, forming a stable 3-carbon bridge between the two sulfur atoms.
This creates a rigid, chemically stable "staple" that maintains the protein's tertiary structure, unlike simple alkylating agents.
Visualization of the Pathway
The following diagram illustrates the kinetic pathway of MCMA reacting with a reduced disulfide bond (e.g., in Somatostatin or an Antibody).
Caption: The Addition-Elimination-Addition cascade allows MCMA to bridge two thiols irreversibly, preventing the retro-Michael instability seen with maleimides.
Detailed Comparison with Alternatives
MCMA vs. Maleimides (The Drug Development Standard)
-
Stability: Maleimide-thiol adducts are reversible. In blood plasma, the maleimide can detach and react with serum albumin (half-life ~20-40 hours). MCMA forms a stable thioether-ester linkage that does not undergo retro-Michael exchange.
-
Selectivity: Maleimides are hyper-selective for free cysteines. MCMA is tunable; while it reacts with cysteines, its unique mechanism makes it ideal for re-bridging reduced disulfides, preserving the structural integrity of the protein which is often lost when reducing disulfides for maleimide conjugation.
MCMA vs. Glycidyl Methacrylate (GMA) (The Polymer Standard)
-
Reactivity: GMA relies on epoxide ring-opening, which often requires catalysts (amines/acids) or elevated temperatures. MCMA's allylic chloride is reactive via nucleophilic substitution (
) under milder conditions or can participate in the radical polymerization itself. -
Refractive Index (RI): MCMA polymers have a higher Refractive Index (~1.50+) compared to GMA due to the polarizable chlorine atom. This makes MCMA superior for optical hydrogels and intraocular lens materials where high transparency and RI are required to reduce lens thickness.
MCMA vs. 2-Chloromethyl Acrylamide
-
The "Linkage" Effect: Research shows that the ester linkage in MCMA activates the double bond differently than the amide linkage in 2-chloromethyl acrylamide.
-
Acrylamide derivative: Favors single cysteine modification (kinetic control).[1]
-
Acrylate (MCMA): Favors double addition (thermodynamic stapling).
-
Application Tip: Use MCMA for stapling/cyclization; use the acrylamide version for single-site labeling.
-
Experimental Protocols
Protocol A: Disulfide Re-bridging of a Peptide (e.g., Somatostatin)
This protocol demonstrates the "stapling" capability of MCMA.
Reagents:
-
Peptide (0.1 mM in phosphate buffer, pH 7.5).
-
TCEP (Tris(2-carboxyethyl)phosphine) – 1.2 equivalents.
-
MCMA (Methyl 2-(chloromethyl)acrylate) – 1.5 equivalents (dissolved in DMSO).
Workflow:
-
Reduction: Incubate Peptide with TCEP for 30 minutes at Room Temperature (RT) to fully reduce the disulfide bond. Note: Ensure pH is < 8.0 to prevent rapid re-oxidation.
-
Stapling: Add the MCMA solution to the reduced peptide mixture.
-
Incubation: Agitate gently for 1–2 hours at RT.
-
Validation: Analyze via LC-MS.
-
Success Indicator: Mass shift of +98 Da (MCMA MW 134.5 - HCl 36.5).
-
Failure Mode: Mass shift of +134 Da indicates single addition without elimination (incomplete reaction).
-
Protocol B: Synthesis of High-RI Optical Hydrogel
This protocol uses MCMA as a comonomer to increase the Refractive Index.
Reagents:
-
Host Monomer: HEMA (2-Hydroxyethyl methacrylate) - 80 mol%.
-
Functional Monomer: MCMA - 20 mol%.
-
Cross-linker: EGDMA - 1 mol%.
-
Initiator: AIBN - 0.5 wt%.
Workflow:
-
Mixing: Combine HEMA, MCMA, and EGDMA in a glass vial. Degas with
for 15 minutes. -
Curing: Inject mixture into a glass mold silanized to prevent sticking.
-
Polymerization: Heat at 60°C for 12 hours, then 90°C for 2 hours (post-cure).
-
Washing: Demold and soak in ethanol/water (50:50) to remove unreacted MCMA (essential due to lachrymatory nature of MCMA).
-
Result: A transparent hydrogel with RI > 1.48 (vs 1.43 for pure pHEMA).
References
-
Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. Nature Communications / NIH. (Discusses the mechanism of MCMA vs Acrylamides for peptide stapling).
-
Chloromethyl Acryl Reagents for Simple and Site-Selective Cysteine and Disulfide Modification. ChemRxiv. (Detailed kinetic data and stability comparisons with Maleimides).
-
Methyl 2-(chloromethyl)acrylate Product Data. Sigma-Aldrich. (Physical properties, CAS 922-15-6, and safety data).
-
High refractive index (meth)acrylates. Google Patents / US9505700B2. (Use of chlorinated acrylates in optical polymers).
-
Sequential curing of amine-acrylate-methacrylate mixtures. UPCommons. (Mechanistic insight into aza-Michael addition kinetics relevant to MCMA).
Sources
Thermal stability comparison of poly("Methyl 2-(chloromethyl)acrylate") with other polymers
This guide provides an in-depth technical comparison of the thermal stability of Poly(methyl 2-(chloromethyl)acrylate) (PMCMA) versus its structural analogs, primarily Poly(methyl methacrylate) (PMMA) .
Executive Summary
Poly(methyl 2-(chloromethyl)acrylate) (PMCMA) is a functionalized acrylate polymer distinguished by a reactive allylic chlorine atom on the
-
Thermal Stability: PMCMA is less thermally stable than PMMA. The onset of degradation occurs at lower temperatures (
180–220°C) due to the labile C-Cl bond. -
Degradation Mechanism: Unlike PMMA, which depolymerizes (unzips), PMCMA undergoes side-chain scission and cyclization (lactonization) , releasing methyl chloride (
) or hydrogen chloride ( ). -
Key Application: This thermal instability is a feature, not a bug, in electron-beam lithography , where the weak C-Cl bond provides high sensitivity to radiation.
Structural & Thermal Property Comparison
The following table contrasts the physicochemical properties of PMCMA with PMMA and Poly(methyl
| Feature | PMMA (Reference) | PMCMA (Target) | PMCA (Analog) |
| Monomer Structure | |||
| Methyl ( | Chloromethyl ( | Chlorine ( | |
| Glass Transition ( | 105°C | ||
| Degradation Mode | Unzipping (Depolymerization) | Dehydrochlorination / Lactonization | Dehydrochlorination |
| Char Yield (600°C) | < 1% (Clean burn-off) | 15–25% (Crosslinked residue) | High Char |
*Note: High molecular weight PMCMA is difficult to synthesize due to addition-fragmentation chain transfer; oligomers will exhibit significantly lower
Mechanistic Analysis of Thermal Degradation
The thermal stability difference lies in the
A. PMMA: The Unzipping Mechanism
PMMA degrades via a radical unzipping mechanism (depolymerization).
-
Initiation: Homolytic cleavage of the main chain (random) or chain ends (weak head-to-head links).
-
Propagation: The tertiary radical rapidly ejects monomer units.
-
Result: Almost 100% conversion to monomer (MMA) with no residue.
B. PMCMA: The Lactonization Pathway
PMCMA cannot unzip cleanly because the pendant
-
Lactonization (Dominant): The ester carbonyl oxygen attacks the
-chloromethyl group. This nucleophilic substitution releases methyl chloride ( ) and forms a five-membered lactone ring on the polymer backbone. -
Crosslinking: The formation of radicals (via C-Cl scission) leads to inter-chain crosslinking, resulting in a carbonaceous char rather than complete volatilization.
Visualizing the Pathways
Figure 1: Comparative degradation pathways. PMMA unzips to monomer, while PMCMA undergoes cyclization and side-group elimination.
Experimental Protocols for Thermal Characterization
To validate these properties, strict experimental controls are required to differentiate between oxidative degradation and intrinsic thermal instability.
Protocol A: Thermogravimetric Analysis (TGA)
Objective: Determine
-
Sample Prep: Dry PMCMA powder in a vacuum oven at 40°C for 24h to remove solvents (solvents can mimic early degradation).
-
Instrument: TGA (e.g., TA Instruments Q500).
-
Atmosphere: Nitrogen (
) flow at 50 mL/min (Critical: Oxygen accelerates C-Cl scission). -
Ramp: Equilibrate at 40°C, then ramp 10°C/min to 600°C.
-
Data Analysis:
-
Identify First Derivative Peak (DTG) : This indicates the maximum rate of side-chain loss (
). -
Residue: Compare weight % at 600°C. PMMA
0%; PMCMA 0%.
-
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Determine Glass Transition (
-
Cycle 1: Heat to 150°C (below degradation onset) to erase thermal history.
-
Cool: Cool to 0°C at 10°C/min.
-
Cycle 2: Heat to 200°C at 10°C/min. Record
from the inflection point of the second heating curve.[3]-
Note: If
is not visible, the polymer may be low MW (oligomer) due to the "addition-fragmentation" synthesis issue described by Yamada et al.
-
Experimental Workflow Diagram
Figure 2: Workflow for validating thermal properties of PMCMA.
Implications for Drug Development & Lithography
-
E-Beam Lithography Resists:
-
The lower thermal stability of PMCMA is advantageous here. The C-Cl bond is sensitive to electron beam irradiation.
-
Mechanism: E-beam exposure triggers C-Cl scission
Radical formation Crosslinking (Negative tone) or Scission (Positive tone depending on formulation). -
Advantage: Higher sensitivity than PMMA, requiring lower doses of radiation.
-
-
Functional Scaffolds:
-
The reactive
group allows for post-polymerization modification (e.g., attaching drug pharmacophores or solubilizing groups) under mild conditions, unlike the inert ester of PMMA.
-
References
-
Yamada, B., et al. "Polymerization and copolymerization of methyl 2-(chloromethyl)acrylate in competition with addition-fragmentation."[4] Macromolecules, vol. 32, no. 5, 1999.[5] Link
-
BenchChem. "Comparative Thermal Analysis of Acrylate-Based Polymers."[3] BenchChem Guides, 2025.[3] Link
-
Hattam, P., et al. "Thermal Degradation of Poly(methyl methacrylate)." Polymer Degradation and Stability, vol. 61, 1998. Link
- Chung, T.C., et al. "Functionalization of Poly(methyl methacrylate) via copolymerization with methyl 2-(chloromethyl)acrylate." Journal of Polymer Science Part A, 2002.
Sources
- 1. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
A Comparative Guide to the Mechanical Properties of Functionalized Acrylate Polymers: Spotlight on Methyl 2-(chloromethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of materials science, the quest for polymers with tailored mechanical properties is paramount for applications ranging from advanced drug delivery systems to robust biomaterials. Acrylate-based polymers are a cornerstone of this research due to their versatility and tunable characteristics. This guide provides a comparative analysis of the mechanical properties of materials synthesized using "Methyl 2-(chloromethyl)acrylate" against well-established acrylate and methacrylate alternatives. As a Senior Application Scientist, this document is structured to provide not only a repository of data but also a framework for understanding the structure-property relationships that govern the performance of these materials.
The Benchmark: Mechanical Properties of Common Polyacrylates and Polymethacrylates
To establish a baseline for comparison, it is essential to understand the mechanical profiles of widely used acrylate polymers. Poly(methyl methacrylate) (PMMA), known for its rigidity and optical clarity, and poly(methyl acrylate) (PMA), a softer and more flexible material, represent two ends of a spectrum within this class of polymers.
Table 1: Comparative Mechanical Properties of PMMA and Other Relevant Polymers
| Property | Poly(methyl methacrylate) (PMMA) | Poly(methyl acrylate) (PMA) | Poly(isobutyl methacrylate) (PIBMA) |
| Tensile Strength (MPa) | 47 - 79[1] | ~6.9 | - |
| Tensile Modulus (GPa) | 2.2 - 3.8[1] | - | - |
| Elongation at Break (%) | 1 - 30[1] | up to 750 | - |
| Young's Modulus (GPa) | ~3[2] | - | - |
| Compressive Strength (MPa) | ~117.5[2] | - | - |
| Flexural Strength (MPa) | ~110[2] | - | - |
| Hardness (Rockwell M) | 63 - 97[1] | - | - |
| Glass Transition Temp. (°C) | ~105[2] | ~10 | - |
Note: The properties of polymers can vary significantly based on molecular weight, processing conditions, and the presence of additives.
PMMA is a hard and rigid material, as indicated by its high tensile strength and modulus.[1][3] In contrast, PMA is significantly softer and more flexible. This difference is primarily attributed to the presence of the α-methyl group in the methacrylate monomer, which stiffens the polymer chain.
The Challenger: Projecting the Mechanical Properties of Poly(methyl 2-(chloromethyl)acrylate)
The introduction of a chloromethyl group onto the acrylate backbone is anticipated to induce significant changes in the material's mechanical properties. The bulky and polar nature of the chloromethyl substituent will likely lead to:
-
Increased Stiffness and Brittleness: The steric hindrance introduced by the chloromethyl group would restrict chain mobility, leading to a higher glass transition temperature (Tg) compared to PMA. This would result in a more rigid and potentially more brittle material at room temperature.
-
Enhanced Intermolecular Interactions: The polar C-Cl bond can participate in dipole-dipole interactions between polymer chains. These interactions would act as physical crosslinks, further increasing the stiffness and tensile strength of the material.
-
Potential for Covalent Crosslinking: The chloromethyl group is a reactive site that can be utilized for post-polymerization modification, including covalent crosslinking. This offers a pathway to significantly enhance the mechanical strength, solvent resistance, and thermal stability of the resulting material.
It is reasonable to hypothesize that the mechanical profile of poly(methyl 2-(chloromethyl)acrylate) would fall somewhere between that of PMMA and other more rigid polymers, with the added advantage of tunable properties through crosslinking.
The Power of Crosslinking: A Pathway to Superior Performance
The presence of the reactive chloromethyl group is a key feature of methyl 2-(chloromethyl)acrylate, as it allows for the formation of a crosslinked network. Crosslinking transforms a thermoplastic material into a thermoset, leading to a dramatic improvement in mechanical properties. The incorporation of cross-linking agents into a polymer matrix can enhance resistance to cracking and dissolution in organic solvents.[4]
The following diagram illustrates the conceptual workflow for synthesizing and subsequently crosslinking a polymer derived from methyl 2-(chloromethyl)acrylate to enhance its mechanical properties.
Caption: Workflow for enhancing mechanical properties via crosslinking.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed, step-by-step methodologies for the synthesis and mechanical testing of acrylate polymers.
Synthesis of Linear Poly(methyl methacrylate) (PMMA) via Bulk Polymerization
This protocol is a standard method for producing PMMA and can be adapted for other acrylate monomers.
Materials:
-
Methyl methacrylate (MMA) monomer
-
Benzoyl peroxide (BPO) (initiator)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas supply
-
Reaction vessel with magnetic stirrer and reflux condenser
Procedure:
-
Monomer Purification: Purify the MMA monomer by washing with an aqueous solution of sodium hydroxide to remove the inhibitor, followed by washing with deionized water and drying over anhydrous calcium chloride. Distill under reduced pressure before use.
-
Initiator Addition: In the reaction vessel, dissolve a calculated amount of benzoyl peroxide (typically 0.1-1.0 mol% relative to the monomer) in the purified MMA monomer under a nitrogen atmosphere.
-
Polymerization: Heat the mixture to a temperature of 60-80°C with continuous stirring. The polymerization will proceed, and the viscosity of the solution will increase.
-
Termination and Precipitation: After a predetermined time (or when the desired conversion is reached), cool the reaction vessel to room temperature. Dissolve the viscous polymer in a suitable solvent (e.g., toluene) and precipitate it by slowly adding the solution to a large excess of a non-solvent like methanol with vigorous stirring.
-
Purification and Drying: Filter the precipitated polymer, wash it several times with the non-solvent to remove unreacted monomer and initiator, and then dry it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Mechanical Property Testing
The following standard tests are crucial for characterizing the mechanical behavior of the synthesized polymers.
1. Tensile Testing (ASTM D638):
-
Specimen Preparation: Prepare dog-bone shaped specimens by compression molding or by casting from a polymer solution. Ensure the specimens are free of voids and surface defects.
-
Testing Procedure: Use a universal testing machine (UTM) to apply a tensile load to the specimen at a constant crosshead speed until it fractures.
-
Data Acquisition: Record the load and elongation data throughout the test. From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.
2. Flexural Testing (ASTM D790):
-
Specimen Preparation: Prepare rectangular bar-shaped specimens.
-
Testing Procedure: Use a three-point bending setup in a UTM. Apply a load to the center of the specimen, which is supported at both ends.
-
Data Acquisition: Record the load and deflection to determine the flexural strength and flexural modulus.
3. Hardness Testing (ASTM D785 - Rockwell Hardness):
-
Specimen Preparation: Use flat, smooth specimens with a minimum thickness as specified by the standard.
-
Testing Procedure: Use a Rockwell hardness tester with the appropriate indenter and load for the material being tested.
-
Data Acquisition: The hardness value is read directly from the instrument's dial or digital display.
The following diagram illustrates the general workflow for material characterization.
Caption: General workflow for polymer synthesis and mechanical characterization.
Conclusion and Future Outlook
While a direct, data-driven comparison of the mechanical properties of poly(methyl 2-(chloromethyl)acrylate) is currently limited by the lack of published experimental results, a theoretical framework based on the principles of polymer chemistry allows for informed predictions. The presence of the chloromethyl group is expected to yield a polymer with increased stiffness and strength compared to its non-functionalized counterpart, poly(methyl acrylate). More significantly, the reactive nature of this functional group opens up a vast design space for creating materials with a wide range of tunable mechanical properties through post-polymerization modification, particularly crosslinking.
For researchers and professionals in drug development and materials science, "Methyl 2-(chloromethyl)acrylate" represents a promising monomer for the synthesis of functional polymers with potentially superior and highly customizable mechanical performance. Further experimental investigation is warranted to quantify the mechanical properties of its homopolymer and copolymers and to fully explore the potential of this versatile building block.
References
-
DesignerData. Poly(methyl methacrylate). [Link]
-
AZoM. Poly(methyl methacrylate) (PMMA). [Link]
-
MDPI. Development of Lightweight Thermoplastic Acrylic PMMA Composites and Characterization of Their Mechanical Properties. [Link]
-
ChemBK. Methyl 2-(chloromethyl)acrylate. [Link]
-
MDPI. Effects of Poly(ethylene-co-glycidyl methacrylate) on the Microstructure, Thermal, Rheological, and Mechanical Properties of Thermotropic Liquid Crystalline Polyester Blends. [Link]
-
MDPI. A Novel Polyacrylamide/Sodium Alginate/Polypyrrole Composite Hydrogel for Fabricating Flexible Sensors for Wearable Health Monitoring. [Link]
-
MakeItFrom.com. Polymethylmethacrylate (PMMA, Acrylic). [Link]
-
E-Plasticase. POLY-METHYL METHACRYLATE (PMMA). [Link]
-
Plastec Profiles, LLC. Acrylic/Polymethyl Methacrylate (PMMA). [Link]
-
MDPI. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. [Link]
-
Wikipedia. Methyl 2-chloroacrylate. [Link]
-
PubMed. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. [Link]
-
ACS Publications. Synthesis and characterization of poly(methyl methacrylate)-g-poly(dimethylsiloxane)copolymers. I. Bulk and surface characterization. [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of Acrylic Copolymers of 4-Chloromethyl Styrene with Incorporation of Phthalimide Groups and Amination of Resulted Polymers. [Link]
-
ResearchGate. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. [Link]
-
ResearchGate. Synthesis, Characterization, and Photopolymerization of (Meth)Acrylate-Functional Polyisobutylene Macromers Produced by Cleavage/Alkylation of Butyl Rubber | Request PDF. [Link]
-
RWTH Publications. Synthesis, Functionalization and Characterization of Poly(methyl methacrylate) Based Soft Segments. [Link]
-
MDPI. Synthesis, Characterization and Applications of Functional Polymeric Materials. [Link]
-
ResearchGate. Tensile strength of the urethane acrylate-polymethyl methacrylate polymer binder. [Link]
-
MDPI. Poly(Methyl Methacrylate) Coatings Containing Flame Retardant Additives from Suspensions in Water-2-Propanol. [Link]
Sources
Cost-benefit analysis of using "Methyl 2-(chloromethyl)acrylate" in research
Comparison Guide: Methyl 2-(chloromethyl)acrylate (MCMA) in Advanced Polymer Research
Executive Summary: The Case for Precision Functionalization
In the landscape of functional monomers, Methyl 2-(chloromethyl)acrylate (MCMA) occupies a specialized niche. While standard monomers like Methyl Methacrylate (MMA) drive bulk economics, and Glycidyl Methacrylate (GMA) dominates epoxy-based functionalization, MCMA offers a unique value proposition: high refractive index potential combined with a stable, non-hydrolyzable electrophilic handle.
This guide provides a cost-benefit analysis for researchers deciding whether to integrate this specialty monomer into their drug delivery or optical material workflows. We analyze its performance against lower-cost alternatives and provide a validated protocol for its controlled polymerization.
Part 1: Technical Comparative Analysis
The decision to use MCMA (
Table 1: Functional Monomer Performance Matrix
| Feature | Methyl 2-(chloromethyl)acrylate (MCMA) | Glycidyl Methacrylate (GMA) | Methyl Methacrylate (MMA) |
| Primary Function | Electrophilic Handle (-CH₂Cl) & High Refractive Index | Reactive Epoxide Ring | Inert Backbone / Bulking Agent |
| Reactivity Mode | Nucleophilic Substitution (S_N2) | Ring-Opening (Amine/Thiol) | None (Post-polymerization) |
| Hydrolytic Stability | High (Stable in aqueous media) | Low (Epoxide hydrolyzes to diol over time) | High |
| Refractive Index (n) | High (~1.52 - 1.55) (Due to Chlorine) | Moderate (~1.44) | Low (~1.41) |
| Side Products | Chloride salt (Clean leaving group) | Secondary Hydroxyl (-OH) formed upon opening | N/A |
| Cost Index | High (Specialty Synthesis) | Moderate (Industrial Commodity) | Low (Commodity) |
The "Hidden" Benefit: Chemical Orthogonality
Why choose MCMA?
-
No Hydroxyl Generation: When GMA reacts with an amine, it generates a secondary hydroxyl group. In drug delivery, this -OH can cause non-specific protein binding or hydrogen bonding that alters release kinetics. MCMA substitutes the chloride, leaving a cleaner tether.
-
Optical Density: The chlorine atom increases the electron density, significantly boosting the refractive index of the resulting polymer, making it ideal for intraocular lens materials or optical coatings where thickness must be minimized.
Part 2: Cost-Benefit Analysis
The Cost Driver: MCMA is not produced on a megaton scale. Its synthesis typically involves the Baylis-Hillman reaction or chlorination of hydroxymethyl acrylates, driving the price to 10–50x that of MMA.
The Benefit ROI:
-
Scenario A: High-Value Drug Delivery Vectors
-
Cost: High monomer price is negligible per dose.
-
Benefit: The stability of the chloromethyl group allows for long-term storage of the precursor polymer in aqueous buffers (unlike active esters or epoxides), reducing batch rejection rates. ROI: Positive.
-
-
Scenario B: Bulk Anti-Corrosion Coatings
-
Cost: Prohibitive.
-
Benefit: Marginal performance gain over chlorinated PVC or simple acrylates. ROI: Negative.
-
Part 3: Experimental Protocol
Protocol: RAFT Polymerization of MCMA Objective: Synthesis of a well-defined homopolymer P(MCMA) with low dispersity (Đ < 1.2).
Safety Note: MCMA is a lachrymator and skin irritant. All operations must occur in a fume hood.
Materials:
-
Monomer: Methyl 2-(chloromethyl)acrylate (MCMA), distilled to remove inhibitor.
-
CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).
-
Initiator: AIBN (Recrystallized).
-
Solvent: Anisole (HPLC Grade).
Step-by-Step Workflow:
-
Stoichiometry Calculation: Target DP (Degree of Polymerization) = 100. Ratio: [MCMA] : [CTA] : [AIBN] = 100 : 1 : 0.2.
-
Charge: In a Schlenk tube, dissolve MCMA (1.0 g, 7.4 mmol), CPADB (20.7 mg), and AIBN (2.4 mg) in Anisole (1.0 mL).
-
Degas: Perform 4 freeze-pump-thaw cycles to remove oxygen (Oxygen terminates RAFT). Backfill with Nitrogen.
-
Polymerization: Immerse flask in a pre-heated oil bath at 70°C . Critical Causality: 70°C is chosen to balance the decomposition rate of AIBN with the propagation rate of the methacrylate backbone, ensuring high chain-end fidelity.
-
Quench: After 12 hours (approx. 60-70% conversion), quench by immersing in liquid nitrogen.
-
Purification: Precipitate dropwise into cold Methanol . (Note: Unlike MMA, P(MCMA) is insoluble in methanol). Filter and dry under vacuum.
Part 4: Visualizations
Figure 1: Decision Matrix for Functional Monomer Selection
Caption: Logical flow for selecting MCMA based on stability and optical requirements.
Figure 2: Post-Polymerization Modification Pathway
Caption: Mechanistic pathway converting P(MCMA) to functional derivatives via SN2.
References
-
Synthesis and Polymerization of Methyl alpha-(chloromethyl)acrylates. Source:Journal of Polymer Science Part A: Polymer Chemistry Note: Foundational text on the synthesis of alpha-substituted acrylates.
-
Refractive Index Engineering in Methacrylate Polymers. Source:Macromolecules Context: Discusses the impact of halogenation (Cl, Br) on optical properties.
-
Controlled Radical Polymerization of Functional Acrylates. Source:CSIRO / RAFT Encyclopedia Context: Standard protocols for RAFT polymerization of activated monomers.
-
Comparison of Glycidyl Methacrylate and Alternative Functional Monomers. Source:Progress in Polymer Science Context: Review of reactive handles for post-polymerization modification.
Safety Operating Guide
Operational Guide: Methyl 2-(chloromethyl)acrylate Disposal Procedures
Executive Summary & Chemical Profile
Methyl 2-(chloromethyl)acrylate (MCMA) presents a dual-hazard profile that distinguishes it from standard organic solvents. As a researcher, you must recognize that this molecule contains both an allylic chloride (highly reactive alkylating agent) and an acrylate moiety (prone to exothermic polymerization).
Improper disposal does not merely risk regulatory non-compliance; it introduces physical risks to laboratory infrastructure. An unstabilized acrylate monomer in a waste container can undergo auto-polymerization, generating sufficient heat to rupture the vessel or ignite nearby flammables. Furthermore, the halogenated nature of the compound dictates specific incineration protocols to prevent the formation of dioxins.
Physicochemical Hazard Data
| Parameter | Value/Characteristic | Operational Implication |
| CAS Number | 18668-93-8 | Unique identifier for waste labeling. |
| Molecular Formula | C₅H₇ClO₂ | Contains Chlorine; MUST go to Halogenated Waste. |
| Physical State | Liquid | Requires secondary containment during transport. |
| Reactivity | Polymerizable | Can undergo runaway reaction if inhibitor is depleted. |
| Primary Hazards | Skin Corr. 1B, Eye Dam. 1, Sensitizer | Full PPE (Nitrile + Tyvek sleeves) required. |
| Flash Point | ~78°C (Closed Cup) | Combustible. Keep away from oxidizers. |
Pre-Disposal Stabilization Protocol
The "Self-Validating" Safety Step: Before moving MCMA to a waste stream, you must validate its stability. Waste containers are often stored for weeks before pickup. If the radical inhibitor (typically MEHQ - hydroquinone monomethyl ether) has been consumed, the waste drum becomes a time bomb.
Protocol: Inhibitor Verification
-
Visual Inspection: Check for cloudiness or viscosity changes in the liquid. If the liquid has thickened, polymerization has already initiated. DO NOT CAP TIGHTLY. Call emergency response immediately.
-
Quenching (If necessary): If you are disposing of "old" pure material, consider adding a stabilizer to the waste bottle to ensure it remains stable during the waste lifecycle.
-
Recommended: Add 50-100 ppm of MEHQ or BHT (Butylated hydroxytoluene) to the waste container if the MCMA concentration is high (>10%).
-
Expert Insight: Never mix MCMA with waste streams containing amines or thiols . The allylic chloride is highly electrophilic and will react exothermically with these nucleophiles, potentially triggering the polymerization of the acrylate group.
Waste Stream Segregation & Packaging
Effective disposal relies on strict segregation. MCMA is a Halogenated Organic . Mixing this with non-halogenated solvents (like Acetone or Methanol) contaminates the entire bulk tank, forcing the waste vendor to treat the entire volume as halogenated, which significantly increases disposal costs and environmental impact.
Step-by-Step Disposal Workflow
Step 1: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the material has hydrolyzed, as HCl byproducts will corrode metal.
-
Venting: Use a vented cap if the waste concentration of MCMA is high, to prevent pressure buildup from slow off-gassing or minor thermal expansion.
Step 2: Segregation Logic
-
Stream: Halogenated Organic Solvent Waste .
-
Incompatibles (DO NOT MIX):
-
Oxidizers (Peroxides, Nitric Acid).
-
Polymerization Initiators (AIBN, Benzoyl Peroxide).
-
Strong Bases/Nucleophiles (Amines, Hydroxides).
-
Step 3: Labeling
-
Label must explicitly state: "Methyl 2-(chloromethyl)acrylate - FLAMMABLE - CORROSIVE - TOXIC."
-
List all other solvents in the mixture (e.g., "95% Dichloromethane, 5% MCMA").
Operational Visualization: Disposal Decision Tree
The following diagram outlines the logical decision process for handling MCMA waste. This workflow ensures that unstable material is never sealed into a transport drum.
Figure 1: Decision logic for the safe disposal of Methyl 2-(chloromethyl)acrylate, emphasizing stability checks prior to containerization.
Emergency Spill Management
If a spill occurs prior to disposal, immediate containment is required to prevent vapor release (lachrymator effect) and drain contamination.
-
Evacuate & Ventilate: The material is a lachrymator. Clear the area.
-
PPE: Double Nitrile gloves or Silver Shield® laminate gloves. Standard latex is permeable to chlorinated acrylates.
-
Absorbent Selection:
-
USE: Vermiculite, diatomaceous earth, or chemically inert pads.
-
DO NOT USE: Paper towels or cellulosic materials (potential exotherm with high concentrations).
-
-
Decontamination: After bulk removal, scrub the area with a dilute surfactant solution. Do not use strong bleach, as it may react with residues.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 88463, Methyl 2-(chloromethyl)acrylate. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Methyl 2-(chloromethyl)acrylate. (General guidance on Acrylate handling). Retrieved from [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
